2-Amino-4-chlorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQDHHCUOZZFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194334 | |
| Record name | 2-Amino-4-chlorobenzenesulphonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4140-83-4 | |
| Record name | 2-Amino-4-chlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4140-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-chlorobenzenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004140834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4140-83-4 | |
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| Record name | 2-Amino-4-chlorobenzenesulphonamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-chlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Amino-4-chlorobenzenesulfonamide chemical properties and structure
An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonamide: Structure, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key sulfonamide derivative of significant interest to the pharmaceutical and chemical research sectors. As a structural analog of diuretic drugs and a potential ligand for metalloenzymes, understanding its chemical properties, structure, and biological activity is crucial for its application in drug discovery and development. This document details its physicochemical properties, spectroscopic signature, a robust synthetic route, and its putative mechanism of action as a carbonic anhydrase inhibitor. Furthermore, it offers detailed, field-proven protocols for its analysis and biological evaluation, designed to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Section 1: Molecular Identity and Structural Elucidation
A precise understanding of a molecule's identity and structure is the foundation of all further chemical and biological investigation. This section outlines the formal nomenclature and structural features of this compound.
Nomenclature and Identification
-
IUPAC Name : this compound[1]
-
CAS Number : 4140-83-4[1]
-
Molecular Formula : C₆H₇ClN₂O₂S[1]
-
Molecular Weight : 206.65 g/mol [1]
-
Synonyms : 2-Amino-4-chlorobenzenesulphonamide, 4-Chloro-2-aminobenzenesulfonamide, Hydrochlorothiazide Impurity 16[1]
Chemical Structure
This compound features a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), and a sulfonamide group (-SO₂NH₂). The ortho-position of the amino group relative to the sulfonamide is a key structural feature that influences its chemical and biological properties.
Caption: Chemical structure of this compound.
Section 2: Physicochemical and Thermodynamic Properties
The physical and thermodynamic properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological membranes.
Key Physicochemical Data
The following table summarizes key physicochemical properties, which are essential for designing experimental conditions for synthesis, purification, and formulation.
| Property | Value | Source |
| Melting Point (Tfus) | 443.84 K (170.69 °C) | Cheméo[2] |
| Boiling Point (Tboil) | 603.59 K (330.44 °C) | Cheméo[2] |
| Water Solubility (log₁₀WS) | -1.49 (mol/L) | Cheméo[2] |
| Octanol/Water Partition Coeff. (logP) | 0.570 | Cheméo[2] |
| Molecular Weight | 206.65 g/mol | PubChem[1] |
Thermodynamic Profile
Thermodynamic data provides insight into the molecule's stability and energy characteristics.
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -254.78 | kJ/mol | Cheméo[2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -355.09 | kJ/mol | Cheméo[2] |
| Enthalpy of Fusion (ΔfusH°) | 30.53 | kJ/mol | Cheméo[2] |
| Enthalpy of Vaporization (ΔvapH°) | 76.85 | kJ/mol | Cheméo[2] |
Section 3: Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural confirmation and purity assessment. The expected spectral data for this compound are detailed below.
¹H NMR Spectroscopy
In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups.
-
Aromatic Protons : The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.5-8.0 ppm. The proton ortho to the amino group will be the most upfield, while the proton ortho to the sulfonamide group will be the most downfield.
-
Amino Group (-NH₂) : A broad singlet corresponding to the two protons of the primary amine, typically in the range of δ 4.0-6.0 ppm. The chemical shift can vary with concentration and temperature.
-
Sulfonamide Group (-SO₂NH₂) : Another broad singlet for the two protons of the sulfonamide group, generally found further downfield, around δ 7.0-7.5 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Carbons : Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon attached to the amino group will be shielded (upfield), while the carbon attached to the sulfonamide group will be deshielded (downfield). The carbon bearing the chlorine atom will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is key for identifying functional groups.
-
N-H Stretching : The amino and sulfonamide groups will show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine will typically show two bands (symmetric and asymmetric stretching).
-
S=O Stretching : The sulfonamide group will exhibit strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.
-
C-Cl Stretching : A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.
-
Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak at m/z 206, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak at m/z 208.
-
Fragmentation : Common fragmentation pathways include the loss of the sulfonamide group or parts of it.
Section 4: Synthesis and Chemical Reactivity
A reliable synthetic route is essential for obtaining high-purity material for research and development.
Retrosynthetic Analysis and Proposed Synthesis
A plausible synthesis starts from a readily available starting material like 3-chloroaniline. The key transformations are the introduction of the sulfonamide group via chlorosulfonation followed by amination.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
This protocol is based on established methods for the synthesis of aromatic sulfonamides.
Step 1: Sulfonation of 3-Chloro-nitrobenzene
-
In a fume hood, carefully add 3-chloro-nitrobenzene (1 equivalent) dropwise to fuming sulfuric acid (20% SO₃) at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and pour it carefully onto crushed ice.
-
The product, 4-chloro-2-nitrobenzenesulfonic acid, will precipitate. Filter the solid and wash with cold water.
Step 2: Chlorination to form the Sulfonyl Chloride
-
Dry the 4-chloro-2-nitrobenzenesulfonic acid from the previous step.
-
In a round-bottom flask, add the sulfonic acid and thionyl chloride (SOCl₂) (3 equivalents) with a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction and carefully evaporate the excess thionyl chloride under reduced pressure.
-
The residue is 4-chloro-2-nitrobenzenesulfonyl chloride.
Step 3: Reduction of the Nitro Group
-
Dissolve the sulfonyl chloride in a suitable solvent like ethanol.
-
Add a reducing agent such as tin(II) chloride (SnCl₂) (3-4 equivalents) in concentrated HCl.
-
Stir the reaction at room temperature or with gentle heating until the nitro group is fully reduced to an amino group.
-
Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-amino-4-chlorobenzenesulfonyl chloride.
Step 4: Ammonolysis to form the Sulfonamide
-
Dissolve the 2-amino-4-chlorobenzenesulfonyl chloride in a suitable solvent like THF.
-
Cool the solution to 0 °C and bubble ammonia gas through it, or add concentrated aqueous ammonia dropwise with vigorous stirring.
-
Allow the reaction to proceed for several hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Chemical Reactivity and Stability
-
Amino Group : The primary aromatic amine can undergo typical reactions such as diazotization, acylation, and alkylation.
-
Sulfonamide Group : The sulfonamide nitrogen is weakly acidic and can be deprotonated by strong bases. The sulfonyl group is generally stable but can be cleaved under harsh reductive conditions.
-
Stability : The compound is expected to be stable under normal laboratory conditions. It should be protected from strong oxidizing agents and extreme pH.
Section 5: Pharmacological Significance and Mechanism of Action
The sulfonamide moiety is a well-known pharmacophore, and its presence in this molecule suggests potential biological activity.
Role as a Carbonic Anhydrase Inhibitor
Benzenesulfonamides are a classic class of carbonic anhydrase (CA) inhibitors.[3] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. A related compound, 2-Amino-4-chloro-m-benzenedisulfonamide, which is a metabolite of the diuretic hydrochlorothiazide, has been shown to bind to carbonic anhydrase in erythrocytes.[3] Given its structural similarity, this compound is a strong candidate for a carbonic anhydrase inhibitor. Inhibition of different CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory action of sulfonamides on carbonic anhydrase is well-understood. The deprotonated sulfonamide nitrogen coordinates to the zinc ion (Zn²⁺) in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle. This binding is stabilized by hydrogen bonds with nearby amino acid residues, such as Thr199.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Section 6: Analytical Procedures
Accurate and precise analytical methods are required for quality control and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is suitable for the analysis of this compound.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier. For example, a mobile phase of acetonitrile and water with 0.1% phosphoric acid.[4] For MS compatibility, formic acid should be used instead of phosphoric acid.[4]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume : 10 µL.
Section 7: Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against carbonic anhydrase.
Principle
This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 400-405 nm. An inhibitor will reduce the rate of this reaction.[5][6]
Materials and Reagents
-
Purified human carbonic anhydrase II (hCA II)
-
This compound (test compound)
-
Acetazolamide (positive control inhibitor)[6]
-
p-Nitrophenyl acetate (pNPA, substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure
-
Compound Preparation : Prepare a stock solution of this compound and acetazolamide in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation : Dilute the hCA II stock solution in cold assay buffer to the working concentration.
-
Assay Setup : In a 96-well plate, set up the following wells:
-
Blank : Assay buffer only.
-
Enzyme Control : Enzyme solution and buffer.
-
Positive Control : Enzyme solution with a known concentration of acetazolamide.
-
Test Compound : Enzyme solution with various concentrations of this compound.
-
-
Pre-incubation : Add the enzyme to the wells containing the buffer and inhibitors. Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.[7][8]
-
Reaction Initiation : Start the reaction by adding the pNPA substrate solution to all wells.
-
Measurement : Immediately start measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
Section 8: Safety, Handling, and Storage
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302 : Harmful if swallowed[1]
-
H315 : Causes skin irritation[1]
-
H319 : Causes serious eye irritation[1]
-
H335 : May cause respiratory irritation[1]
Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid creating dust.
Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Section 9: Conclusion and Future Perspectives
This compound is a molecule with significant potential in medicinal chemistry, primarily due to its structural features that suggest it is a carbonic anhydrase inhibitor. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and methods for its analysis and biological evaluation. Future research should focus on the experimental validation of its inhibitory activity against a panel of human carbonic anhydrase isoforms to determine its potency and selectivity. Such studies could pave the way for its development as a lead compound for novel therapeutics targeting diseases associated with carbonic anhydrase activity.
References
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SIELC Technologies. (2018). 2-Amino-4-chlorobenzenesulphonamide. Retrieved from [Link]
- Google Patents. (2017). CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material.
- Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
-
Furukawa, N., Tsuruoka, M., & Hisa. (n.d.). IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-chlorobenzenesulphonamide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 4140-83-4). Retrieved from [Link]
-
PubMed. (n.d.). Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenesulfonic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
Sources
- 1. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 4140-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Synthesis of 2-Amino-4-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-4-chlorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. The document delineates the core chemical strategies, focusing on a scientifically sound and practical approach to its synthesis. Emphasis is placed on the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed protocols and critical insights for the successful synthesis of this important molecule.
Introduction: The Significance of this compound
This compound is a crucial building block in organic synthesis, particularly for the preparation of pharmacologically active compounds. Its structural features, including the sulfonamide group, the aromatic amine, and the chloro substituent, make it a versatile precursor for a range of therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in numerous drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. A thorough understanding of the synthetic routes to this intermediate is therefore essential for the efficient and cost-effective production of novel drug candidates.
This guide will focus on a robust and well-documented synthetic pathway, providing both the theoretical background and practical, step-by-step instructions for its laboratory-scale preparation.
Core Synthesis Pathway: A Multi-step Approach from a Nitroaromatic Precursor
The most logical and well-supported synthetic route to this compound commences with a readily available nitroaromatic compound. This strategy allows for the introduction of the sulfonamide group prior to the sensitive amino group, which is formed in the final step by the reduction of a nitro group. This approach avoids potential side reactions associated with the direct sulfonation of an aniline derivative.
The selected pathway involves three key transformations:
-
Chlorosulfonation of a suitable starting material to introduce the sulfonyl chloride functionality.
-
Ammonolysis (Amination) of the sulfonyl chloride to form the sulfonamide.
-
Reduction of the nitro group to yield the final this compound.
A highly analogous and detailed procedure is described in the synthesis of 2-aminophenol-4-sulfonamide, which will be adapted for our target molecule.[1]
Logical Flow of the Synthesis
Sources
An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonamide (CAS 4140-83-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chlorobenzenesulfonamide is a versatile sulfonamide derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including an aromatic ring substituted with an amino group, a chloro group, and a sulfonamide moiety, make it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on its role as a precursor to carbonic anhydrase inhibitors and potential antimicrobial agents.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 206.65 g/mol .[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 4140-83-4 | [2] |
| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 206.65 g/mol | [1][2] |
| Melting Point | 139 °C | |
| Boiling Point | 420.0 °C (predicted) | |
| Water Solubility | log10WS: -1.49 (predicted) | [3] |
| Octanol/Water Partition Coefficient | logP: 0.8 (predicted) | [2] |
| pKa | Not experimentally determined. Predicted to be in the typical range for sulfonamides. | [4] |
Synthesis and Purification
A plausible and efficient synthesis of this compound can be adapted from established methods for the synthesis of related sulfonamides, such as the chlorosulfonation of an appropriate aniline derivative followed by ammonolysis. A detailed experimental protocol based on these principles is provided below. The synthesis starts from the readily available 3-chloroaniline.
Experimental Protocol: Synthesis of this compound
Step 1: Chlorosulfonation of 3-Chloroaniline
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Carefully add chlorosulfonic acid (3-5 molar equivalents) to the flask and cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 3-chloroaniline (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice with vigorous stirring.
-
The resulting precipitate, 2-amino-4-chlorobenzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Ammonolysis of 2-Amino-4-chlorobenzenesulfonyl Chloride
-
In a well-ventilated fume hood, dissolve the crude 2-amino-4-chlorobenzenesulfonyl chloride in a suitable solvent such as acetone or tetrahydrofuran.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The aromatic region would likely display a complex splitting pattern due to the substitution pattern.
-
Aromatic Protons (3H): Expected in the range of δ 6.5-8.0 ppm. The protons on the benzene ring will exhibit splitting patterns (doublets, doublet of doublets) depending on their coupling with neighboring protons.
-
Amino Group (NH₂, 2H): A broad singlet is expected, with its chemical shift dependent on the solvent and concentration.
-
Sulfonamide Group (SO₂NH₂, 2H): Another broad singlet is anticipated, also influenced by solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show six distinct signals for the aromatic carbons.
-
Aromatic Carbons (6C): Expected in the range of δ 110-150 ppm. The chemical shifts will be influenced by the electron-donating amino group, the electron-withdrawing chloro and sulfonamide groups, and the carbon's position on the ring.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[5]
-
N-H Stretching (Amino and Sulfonamide): Two or more bands are expected in the region of 3200-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
S=O Stretching (Sulfonamide): Two strong absorption bands are characteristic of the sulfonamide group, appearing around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: Expected in the 1350-1250 cm⁻¹ region.
-
C-Cl Stretching: A band in the 800-600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[2]
-
Molecular Ion (M⁺): A peak at m/z 206, with an M+2 peak at m/z 208 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S bond.
Applications in Drug Discovery
Carbonic Anhydrase Inhibition
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group (-SO₂NH₂) of this compound is a key pharmacophore that can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.
The general mechanism involves the deprotonated sulfonamide nitrogen acting as a zinc-binding group, displacing a water molecule or hydroxide ion from the zinc center.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess the inhibitory activity of compounds like this compound is a stopped-flow CO₂ hydrase assay.
-
Reagents and Buffers: Prepare a suitable buffer (e.g., TRIS or HEPES), a solution of the purified carbonic anhydrase isoform, the inhibitor compound dissolved in a suitable solvent (e.g., DMSO), and a CO₂-saturated solution.
-
Assay Procedure: a. Equilibrate the enzyme solution and the buffer containing the inhibitor to the desired temperature (e.g., 25 °C). b. Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution in a stopped-flow instrument. c. Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity. d. Perform control experiments without the inhibitor to determine the uninhibited enzyme activity.
-
Data Analysis: Calculate the initial rates of the reaction in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) can be determined by measuring the rates at various inhibitor concentrations and fitting the data to appropriate inhibition models.
Antibacterial Activity
The sulfonamide moiety is also the basis for the sulfa class of antibiotics. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. As humans obtain folic acid from their diet, this pathway is an effective target for selective antibacterial therapy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.
-
Media and Reagents: Prepare Mueller-Hinton Broth (MHB), a stock solution of this compound in a suitable solvent, and a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Assay Setup: a. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB. b. Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. c. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37 °C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
GHS Pictogram: Irritant
-
Hazard Statements: H302, H315, H319, H335
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry and drug development community. Its straightforward synthesis and the presence of key functional groups make it a valuable starting material for the development of novel therapeutics, particularly carbonic anhydrase inhibitors and antibacterial agents. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications to aid researchers in their exploration of this versatile molecule.
References
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Spectral Assignments and Reference Data. (2005). CONICET. Available at: [Link]
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L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry. Available at: [Link]
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2-Amino-4-ethyl-5-chlorobenzenesulfonic acid -> 2-naphthol, ba-salt - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Available at: [Link]
- CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. (2016). Google Patents.
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2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790. (n.d.). PubChem. Available at: [Link]
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The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. (1953). Digital Commons @ NJIT. Available at: [Link]
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2-Amino-4-chlorobenzenesulfonic acid | C6H6ClNO3S | CID 235504. (n.d.). PubChem. Available at: [Link]
- CN105237446A - Synthetic method of p-aminobenzenesulfonamide. (2016). Google Patents.
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2018). Chemical Science (RSC Publishing). Available at: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2019). MDPI. Available at: [Link]
- US3161675A - Process for preparing sulfonamide compounds. (1964). Google Patents.
-
FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. (2011). ResearchGate. Available at: [Link]
-
2-Amino-4-methylbenzenesulfonamide. (2009). PMC. Available at: [Link]
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Chemical Properties of this compound (CAS 4140-83-4). (n.d.). Cheméo. Available at: [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]
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This compound. (n.d.). NIST WebBook. Available at: [Link]
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4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824. (n.d.). PubChem. Available at: [Link]
- CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene. (2010). Google Patents.
-
Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. (2025). Wiley Online Library. Available at: [Link]
-
2-amino-4-nitrophenol. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2018). MDPI. Available at: [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. (2018). ResearchGate. Available at: [Link]
-
2-Amino-3-chlorobenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Available at: [Link]
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- 5. This compound [webbook.nist.gov]
Physical and chemical characteristics of 2-Amino-4-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Amino-4-chlorobenzenesulfonamide. As a key structural motif in various pharmacologically active compounds, a thorough understanding of its properties is essential for researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of data, offering insights into the causality behind its chemical behavior and providing practical experimental context.
Core Molecular Identity and Structure
This compound, with the CAS number 4140-83-4, is an aromatic sulfonamide distinguished by an amino group positioned ortho to the sulfonamide moiety and a chlorine atom at the para position relative to the amino group.[1][2] This specific substitution pattern dictates its electronic properties and reactivity, influencing its behavior in both chemical reactions and biological systems.
Molecular Structure:
Figure 1: 2D structure of this compound.
Table 1: Core Identifiers and Molecular Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem] |
| CAS Number | 4140-83-4 | [PubChem] |
| Molecular Formula | C₆H₇ClN₂O₂S | [NIST WebBook][this compound] |
| Molecular Weight | 206.65 g/mol | [NIST WebBook][this compound] |
| Synonyms | 4-Chloroorthanilamide, 2-Amino-4-chlorobenzene-1-sulfonamide | [PubChem] |
| InChIKey | HWQDHHCUOZZFIG-UHFFFAOYSA-N | [PubChem] |
| SMILES | C1=CC(=C(C=C1Cl)N)S(=O)(=O)N | [PubChem] |
Physicochemical Characteristics
The physical properties of this compound are fundamental to its handling, formulation, and behavior in various experimental settings.
Table 2: Key Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | 144-146 °C | Experimental value. | [Echemi][Buy Benzenesulfonamide,2-amino-4-chloro] |
| Boiling Point | 420 °C at 760 mmHg | Predicted value; decomposition may occur at high temperatures. | [Echemi][Buy Benzenesulfonamide,2-amino-4-chloro] |
| logP (Octanol/Water) | 0.8 | Computed value, indicating moderate lipophilicity. | [PubChem] |
| Water Solubility | log₁₀WS (mol/L) | A predicted value is available, suggesting limited aqueous solubility. | [Cheméo][Chemical Properties of this compound (CAS 4140-83-4)] |
| pKa | Not experimentally determined | The sulfonamide proton is acidic, while the amino group is basic. The pKa of the sulfonamide is expected to be in the range of 9-10, and the pKa of the anilinium ion is expected to be around 2-3. |
Solubility Profile:
Chemical Reactivity and Synthesis
The reactivity of this compound is governed by its three key functional groups: the aromatic ring, the primary amino group, and the sulfonamide moiety.
Reactivity of the Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the strongly activating ortho, para-directing amino group. However, the moderately deactivating and meta-directing sulfonamide group, along with the deactivating ortho, para-directing chloro group, complicates the regioselectivity of such reactions.
Reactivity of the Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. These reactions provide a handle for further molecular elaboration, a common strategy in the synthesis of sulfonamide-based drugs.
Reactivity of the Sulfonamide Group: The sulfonamide proton is acidic and can be deprotonated by a base. The resulting anion can then act as a nucleophile. The sulfonamide group is generally stable to hydrolysis.
Synthetic Pathway:
A common synthetic route to aminobenzenesulfonamides involves the chlorosulfonation of an appropriately protected aniline derivative, followed by amination. For this compound, a plausible synthetic approach is outlined below.
Figure 2: Plausible synthetic pathway for this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unequivocal identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine and sulfonamide groups (typically in the 3200-3500 cm⁻¹ region), S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹), and C-Cl stretching (in the fingerprint region). The NIST WebBook confirms the availability of an IR spectrum for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the three different substituents. The protons of the amino and sulfonamide groups will appear as broad singlets, and their chemical shifts can be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts indicating the electronic environment of each carbon atom.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). PubChem provides GC-MS data for this compound.[2]
Experimental Protocols
The following are generalized protocols for the characterization of this compound.
Protocol 1: Determination of Melting Point
-
A small amount of the crystalline sample is placed in a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised slowly, and the range at which the sample melts is recorded.
Rationale: The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point range is indicative of a pure compound.
Protocol 2: Recording an FT-IR Spectrum
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared.
-
The spectrum is recorded using an FT-IR spectrometer.
Rationale: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Protocol 3: Recording NMR Spectra
-
A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
Rationale: NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environment.
Applications in Drug Development
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The structural features of this compound make it an interesting scaffold for the development of new therapeutic agents. For instance, it is a known metabolite of the diuretic drug hydrochlorothiazide. The amino group provides a site for derivatization to explore structure-activity relationships and develop new drug candidates.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
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PubChem. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790. [Link]
-
NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
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Cheméo. Chemical Properties of this compound (CAS 4140-83-4). [Link]
-
PubChem. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-4-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 2-Amino-4-chlorobenzenesulfonamide, a key chemical intermediate. By delving into its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, this document aims to equip researchers with the foundational knowledge for unequivocal identification, purity assessment, and further molecular manipulation.
Introduction: The Significance of Spectroscopic Characterization
This compound (CAS No. 4140-83-4) is a sulfonamide derivative with a molecular formula of C₆H₇ClN₂O₂S.[1][2] Its structural elucidation is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques like IR and NMR provide a non-destructive window into the molecular architecture, revealing the presence of specific functional groups and the connectivity of atoms. This guide will dissect the key features of its spectra, offering a rationale for the observed signals grounded in established physicochemical principles.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecule's structure is the cornerstone of spectral interpretation. This compound comprises a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), and a sulfonamide group (-SO₂NH₂).
Caption: Molecular Structure of this compound
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. The IR spectrum of this compound is available through the NIST Chemistry WebBook.[1]
Experimental Protocol: Acquiring an FTIR Spectrum
A standard method for obtaining an IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent disc.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Interpretation of the IR Spectrum
The following table summarizes the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3400-3200 | Amino (-NH₂) | N-H Symmetric & Asymmetric Stretching | Two distinct sharp to medium bands |
| 3300-3100 | Sulfonamide (-SO₂NH₂) | N-H Stretching | A medium to broad band |
| 1640-1600 | Aromatic Ring | C=C Stretching | Medium to weak bands |
| 1370-1330 | Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretching | Strong, sharp band |
| 1180-1160 | Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretching | Strong, sharp band |
| 850-750 | Aromatic Ring | C-H Out-of-plane Bending | Strong bands indicative of substitution pattern |
| 800-600 | C-Cl | C-Cl Stretching | Medium to strong band |
The presence of two bands for the amino N-H stretch is a hallmark of a primary amine. The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are definitive indicators of the sulfonamide group. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide further confirmation of the 1,2,4-trisubstituted benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube. DMSO-d₆ is a common choice for sulfonamides due to its excellent solvating power and its ability to facilitate the observation of exchangeable protons (e.g., -NH₂).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.0 | m | 3H | Aromatic-H | The aromatic protons will appear in this region, with their chemical shifts and coupling patterns determined by the electronic effects of the substituents. The proton ortho to the sulfonamide group is expected to be the most deshielded. |
| ~7.0 | br s | 2H | -SO₂NH₂ | The sulfonamide protons are exchangeable and often appear as a broad singlet. |
| ~5.5 | br s | 2H | -NH₂ | The amino protons are also exchangeable and will likely appear as a broad singlet. |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
Caption: Workflow for ¹H NMR Spectroscopy
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 140 | C-NH₂ | The carbon attached to the electron-donating amino group will be shielded relative to other aromatic carbons. |
| ~140 - 120 | Aromatic C | The remaining aromatic carbons will resonate in this region. The carbon attached to the sulfonamide group (C-S) and the carbon attached to the chlorine (C-Cl) will be significantly influenced by these electron-withdrawing groups. |
| ~120 - 110 | Aromatic C-H | The aromatic carbons bonded to hydrogen will appear in this range. |
Note: The exact chemical shifts can be definitively assigned using 2D NMR techniques such as HSQC and HMBC.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The characteristic IR absorption bands for the amino and sulfonamide groups, coupled with the distinct signals in the ¹H and ¹³C NMR spectra, offer a multi-faceted analytical approach. For drug development professionals and researchers, a thorough understanding of this data is crucial for quality control, reaction monitoring, and the rational design of new chemical entities based on this versatile scaffold.
References
-
National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
-
PubChem. This compound. [Link]
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An In-depth Technical Guide to the Solubility of 2-Amino-4-chlorobenzenesulfonamide in Various Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-4-chlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering both established data and predictive insights to facilitate its use in a laboratory and manufacturing setting.
Introduction: The Significance of Solubility in Pharmaceutical Development
Solubility is a critical physicochemical parameter that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug substance. For an active pharmaceutical ingredient (API) to be absorbed, it must first dissolve in the physiological fluids. Poor solubility can lead to low and variable bioavailability, posing a significant challenge in drug development. This compound serves as a fundamental building block for a range of sulfonamide-based drugs. A thorough understanding of its solubility in various solvent systems is paramount for optimizing reaction conditions, purification processes, and for the development of suitable drug delivery systems.
This guide will explore the intrinsic properties of this compound that govern its solubility, present available solubility data, and provide detailed experimental protocols for its determination.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical properties is essential to comprehend its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂S | |
| Molecular Weight | 206.65 g/mol | |
| CAS Number | 4140-83-4 | |
| Melting Point | 144-146 °C | [Various Suppliers] |
| Calculated logP | 0.57 | |
| Calculated Water Solubility (logS) | -1.49 (mol/L) |
The presence of an amino group (-NH₂), a sulfonamide group (-SO₂NH₂), and a chloro-substituted aromatic ring gives this compound a moderately polar character. The amino and sulfonamide groups can act as both hydrogen bond donors and acceptors, suggesting potential for interaction with polar solvents. Conversely, the chlorinated benzene ring contributes to its lipophilicity. The interplay of these functional groups dictates its solubility in different solvent environments.
Aqueous Solubility
The solubility of this compound in water is a crucial parameter, particularly for understanding its behavior in physiological systems. Based on computational models, the water solubility is predicted to be approximately 0.032 M, which translates to about 6.6 g/L.[1] This places the compound in the "sparingly soluble" to "slightly soluble" category according to the United States Pharmacopeia (USP) classification.
The pH of the aqueous medium is expected to have a significant impact on the solubility of this compound. The amino group can be protonated under acidic conditions, forming a more soluble salt. Conversely, the sulfonamide group is weakly acidic and can be deprotonated under alkaline conditions, also leading to increased solubility. The minimum solubility is expected at its isoelectric point.
Solubility in Organic Solvents: A Predictive Approach
General Trends for Sulfonamide Solubility:
-
Polar Protic Solvents (e.g., Alcohols): Sulfonamides generally exhibit good solubility in polar protic solvents. Solubility tends to be highest in methanol and decreases as the alkyl chain length of the alcohol increases (methanol > ethanol > propanol).[2][3][4] This is attributed to the ability of these solvents to engage in hydrogen bonding with the amino and sulfonamide moieties.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents are also effective at dissolving sulfonamides. Their ability to act as hydrogen bond acceptors allows them to solvate the sulfonamide and amino groups. Solvents with higher polarity and hydrogen bond accepting capabilities, such as DMF and DMSO, are expected to be excellent solvents for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amino and sulfonamide groups, the solubility of this compound in nonpolar solvents is expected to be very low.
Estimated Solubility of this compound at 25°C:
The following table provides estimated solubility values based on the general trends observed for sulfonamides and the physicochemical properties of the target molecule. It is crucial to note that these are estimations and should be experimentally verified for any critical application.
| Solvent | Solvent Type | Dielectric Constant (ε) | Estimated Solubility | Rationale for Estimation |
| Methanol | Polar Protic | 32.7 | High | Strong hydrogen bonding interactions. |
| Ethanol | Polar Protic | 24.5 | Moderate to High | Good hydrogen bonding, but slightly less effective than methanol due to increased alkyl character. |
| Isopropanol | Polar Protic | 19.9 | Moderate | Further decrease in polarity and increased steric hindrance compared to ethanol. |
| Acetone | Polar Aprotic | 20.7 | Moderate to High | Good hydrogen bond acceptor and moderate polarity. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate | High polarity but a weaker hydrogen bond acceptor compared to acetone. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High | Excellent hydrogen bond acceptor and high polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | Strong hydrogen bond acceptor and very high polarity. |
| Ethyl Acetate | Moderately Polar | 6.0 | Low to Moderate | Limited hydrogen bonding capability. |
| Toluene | Nonpolar | 2.4 | Very Low | Mismatch in polarity. |
| Hexane | Nonpolar | 1.9 | Very Low | Significant polarity difference. |
Experimental Determination of Solubility: A Self-Validating Protocol
For precise and reliable solubility data, experimental determination is indispensable. The Shake-Flask method is a widely accepted and robust technique for measuring thermodynamic solubility.
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Workflow for the Shake-Flask Solubility Determination.
Detailed Protocol:
-
Preparation:
-
Add an excess amount of solid this compound to a series of screw-capped glass vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Pipette a precise volume of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A 24 to 48-hour equilibration time is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any fine, suspended particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a precise and accurate method for quantifying the concentration of this compound in the prepared samples.
Diagram of the HPLC Analysis Workflow:
Caption: HPLC Workflow for Solubility Quantification.
Recommended HPLC Method Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the amino group and improve peak shape) is recommended. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of the compound, a wavelength around 254 nm or 280 nm is likely to provide good sensitivity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.
-
Analysis: Inject the standard solutions and the diluted samples onto the HPLC system.
-
Quantification: Plot the peak area of the standards against their known concentrations to generate a linear calibration curve. Use the equation of the line to determine the concentration of this compound in the diluted samples.
-
Solubility Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
Factors Influencing Solubility
Several factors can significantly affect the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be described by the van't Hoff equation. The dissolution process is typically endothermic.
-
pH: As previously discussed, the solubility will be pH-dependent due to the presence of the ionizable amino and sulfonamide groups.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different free energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.
-
Presence of Cosolvents: The addition of a water-miscible organic solvent (cosolvent) can significantly alter the solubility of a compound in an aqueous medium.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound. While specific experimental data in a wide range of organic solvents is limited, a strong predictive understanding can be established based on the compound's physicochemical properties and the known behavior of similar sulfonamides. For critical applications, the detailed experimental protocols provided for the shake-flask method coupled with HPLC analysis offer a robust framework for obtaining precise and reliable solubility data. A thorough understanding and experimental determination of solubility are crucial steps in the successful development of any pharmaceutical product derived from this important chemical intermediate.
References
-
Paruta, A. N., & Sciarrone, B. J. (1966). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 55(10), 1131-1135. [Link]
-
Mauger, J. W., Paruta, A. N., & Gerraughty, R. J. (1972). Solubility of Various Sulfonamides in N-Alkanols II. Thermodynamic Parameters. Journal of Pharmaceutical Sciences, 61(1), 94-97. [Link]
-
Bustamante, P., Escalera, B., Martin, A., & Selles, E. (1993). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Journal of Pharmaceutical Sciences, 82(11), 1150-1154. [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
Sources
Molecular weight and formula of 2-Amino-4-chlorobenzenesulfonamide
An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonamide
Introduction: A Key Building Block in Medicinal Chemistry
This compound is an aromatic sulfonamide that holds significant interest for researchers in drug discovery and development. As a primary sulfonamide, its structure is foundational to a class of compounds known for a wide range of biological activities, most notably as carbonic anhydrase inhibitors[1]. Its relevance is further underscored by its identity as a metabolite of Hydrochlorothiazide, a widely used diuretic, making its study crucial for understanding the pharmacology and disposition of the parent drug[2]. This guide provides a comprehensive overview of its core chemical properties, a detailed protocol for its laboratory-scale synthesis, methods for its analytical characterization, and insights into its biological significance.
Physicochemical and Structural Properties
The fundamental identity of a chemical compound is defined by its structure and physical properties. This compound is a white to light yellow crystalline powder[3]. Its core structure consists of a benzene ring substituted with an amino group, a chlorine atom, and a sulfonamide functional group. These features dictate its chemical reactivity and physical characteristics.
A summary of its key identifiers and properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₂O₂S | [4][5][6][7][8][9] |
| Molecular Weight | 206.65 g/mol | [4][5][6] |
| CAS Registry Number | 4140-83-4 | [4][5][6][7] |
| IUPAC Name | This compound | [4][5] |
| Melting Point | 144-146 °C | [7] |
| Boiling Point | 420 °C at 760 mmHg | [7] |
| Density | 1.558 g/cm³ | [7] |
| XLogP3 | 0.8 | [5] |
Synthesis Protocol: A Step-by-Step Approach
The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. The following protocol outlines a representative laboratory-scale synthesis based on established chemical transformations for aromatic sulfonamides, such as chlorosulfonation and amination, which are common industrial processes[10][11].
Experimental Rationale
The chosen synthetic route leverages the directing effects of substituents on the aromatic ring. Starting with 4-chloroaniline, the amino group is first protected to prevent side reactions during the harsh chlorosulfonation step. The subsequent chlorosulfonation introduces the -SO₂Cl group, which is then converted to the desired sulfonamide (-SO₂NH₂) via ammonolysis. A final deprotection step yields the target compound. This sequence ensures high regioselectivity and good overall yield.
Detailed Methodology
Step 1: Acetylation (Protection of the Amino Group)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 12.7 g (0.1 mol) of 4-chloroaniline in 50 mL of glacial acetic acid.
-
Slowly add 12 mL (0.12 mol) of acetic anhydride to the solution while stirring.
-
Heat the mixture to reflux for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated N-(4-chlorophenyl)acetamide (4-chloroacetanilide) by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Step 2: Chlorosulfonation
-
In a 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 58 mL (0.87 mol) of chlorosulfonic acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 17.0 g (0.1 mol) of the dried 4-chloroacetanilide from Step 1 in small portions over 1 hour, ensuring the temperature does not exceed 10 °C. Causality Note: This slow, cooled addition is critical to control the highly exothermic reaction and prevent degradation.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice. Safety Note: This step must be performed in a well-ventilated fume hood behind a safety shield due to vigorous HCl evolution.
-
Filter the resulting white precipitate, which is 4-acetamido-3-chlorobenzenesulfonyl chloride, and wash thoroughly with cold water.
Step 3: Amination (Ammonolysis)
-
Transfer the moist sulfonyl chloride precipitate from Step 2 to a beaker.
-
Add 100 mL of concentrated aqueous ammonia (28-30%) and stir the mixture at room temperature for 2 hours. The nucleophilic attack of ammonia on the sulfonyl chloride displaces the chloride to form the sulfonamide.
-
Collect the solid product by vacuum filtration and wash with water.
Step 4: Hydrolysis (Deprotection)
-
Transfer the solid from Step 3 to a round-bottom flask containing 100 mL of 10% aqueous hydrochloric acid.
-
Heat the mixture to reflux for 1 hour to hydrolyze the acetamide protecting group.
-
Cool the solution and neutralize it carefully with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The product, this compound, will precipitate out of the solution.
-
Collect the final product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to achieve high purity.
Synthesis Workflow Diagram
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- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 4140-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. echemi.com [echemi.com]
- 8. arctomsci.com [arctomsci.com]
- 9. labshake.com [labshake.com]
- 10. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 11. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
Unlocking the Therapeutic Potential of 2-Amino-4-chlorobenzenesulfonamide: A Technical Guide for Innovative Research
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, research avenues for the versatile chemical scaffold, 2-Amino-4-chlorobenzenesulfonamide. While the broader class of sulfonamides has a rich history in medicine, this particular compound presents a unique opportunity for the development of novel therapeutics, particularly in the realms of oncology and ophthalmology. This document provides a comprehensive overview of its chemical properties, a strong rationale for proposed research directions, detailed experimental protocols, and a framework for the design of next-generation therapeutic agents.
Introduction: The Strategic Importance of the this compound Scaffold
This compound, with the chemical formula C₆H₇ClN₂O₂S and a molecular weight of 206.65 g/mol , is a member of the benzenesulfonamide family.[1][2] Its structure, featuring an amino group and a chlorine atom on the benzene ring, provides a unique electronic and steric profile that can be exploited for targeted drug design. The sulfonamide functional group is a well-established pharmacophore, known for its ability to mimic the transition state of enzymatic reactions, particularly those involving carbonic anhydrases.[3] The presence of the 2-amino group offers a key site for derivatization, allowing for the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. Furthermore, the 4-chloro substituent can enhance binding affinity and modulate the compound's lipophilicity, potentially improving cell membrane permeability.
Notably, this compound is a known metabolite of the widely prescribed diuretic, hydrochlorothiazide.[4] Studies have shown that this metabolite can bind to erythrocytes, with evidence suggesting a specific interaction with carbonic anhydrase.[4] This intrinsic affinity for a clinically relevant enzyme family, coupled with its synthetic tractability, positions this compound as a high-potential starting point for innovative drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4140-83-4 | [1][2] |
| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 206.65 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=C(C=C1Cl)N)S(=O)(=O)N | [1] |
| LogP (calculated) | 0.8 | [1] |
Core Research Directive: Targeting Carbonic Anhydrase in Disease
A primary and highly promising research avenue for this compound lies in its potential as a potent and selective inhibitor of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of specific CA isoforms is implicated in a variety of pathologies, making them attractive therapeutic targets.
Anticancer Potential through Inhibition of Tumor-Associated Carbonic Anhydrases
Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in a wide range of hypoxic tumors and are associated with tumor progression, metastasis, and resistance to therapy. By inhibiting these tumor-associated CAs, it is possible to disrupt the pH regulation of the tumor microenvironment, leading to increased acidosis and, consequently, apoptosis of cancer cells. The benzenesulfonamide scaffold is a classic CA inhibitor, and the unique substitution pattern of this compound offers a foundation for designing isoform-selective inhibitors.
Proposed Research Workflow:
Caption: Workflow for Anticancer Drug Discovery.
Ophthalmic Applications in Glaucoma Therapy
Carbonic anhydrase inhibitors are a mainstay in the treatment of glaucoma, a condition characterized by elevated intraocular pressure (IOP). By inhibiting CA isoforms present in the ciliary body of the eye (primarily CA II and CA IV), the production of aqueous humor is reduced, leading to a decrease in IOP. The development of topical CA inhibitors with improved corneal permeability and reduced systemic side effects is an ongoing area of research. The physicochemical properties of this compound derivatives can be fine-tuned to enhance their suitability for topical ophthalmic delivery.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a starting point for the synthesis and evaluation of this compound and its derivatives.
Synthesis of this compound
While several methods exist for the synthesis of sulfonamides, a common approach involves the chlorosulfonation of an appropriate aniline precursor, followed by amination. A detailed, step-by-step protocol based on established chemical principles is outlined below.
Protocol 1: Synthesis of this compound
-
Chlorosulfonation of 3-chloroaniline:
-
In a fume hood, carefully add chlorosulfonic acid (3 equivalents) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice-salt bath.
-
Slowly add 3-chloroaniline (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 2-amino-4-chlorobenzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried.
-
-
Amination of 2-amino-4-chlorobenzenesulfonyl chloride:
-
Suspend the dried 2-amino-4-chlorobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add a concentrated aqueous ammonia solution dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Derivatization at the 2-Amino Position
The 2-amino group serves as a versatile handle for the synthesis of a library of derivatives. Standard amine chemistry can be employed to introduce a variety of functional groups to explore structure-activity relationships.
Protocol 2: General Procedure for N-Acylation
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against various CA isoforms. This method measures the inhibition of the CA-catalyzed hydration of CO₂.
Protocol 3: Carbonic Anhydrase Inhibition Assay
-
Prepare a buffer solution (e.g., TRIS-HCl, pH 7.4).
-
Add a known concentration of the purified CA isozyme (e.g., CA II, CA IX) to the buffer.
-
Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO, ensuring the final DMSO concentration is low and constant across all assays).
-
Initiate the reaction by adding a saturated solution of CO₂.
-
Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time using a stopped-flow spectrophotometer.
-
Calculate the initial rates of reaction and determine the IC₅₀ value for each compound.
Analytical Characterization
The identity and purity of synthesized compounds should be confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Key Parameters to Report |
| NMR Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C chemical shifts (δ), coupling constants (J), integration |
| Mass Spectrometry (MS) | Molecular weight determination | m/z of the molecular ion and major fragments |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Retention time, peak area percentage |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption frequencies (e.g., N-H, S=O) |
Structure-Activity Relationship (SAR) and Future Directions
Systematic modification of the this compound scaffold will be crucial for optimizing its therapeutic potential. Key areas for SAR exploration include:
-
Modification of the 2-amino group: Introduction of various aliphatic and aromatic substituents can modulate lipophilicity, introduce new binding interactions, and alter the pharmacokinetic profile.
-
Substitution on the benzene ring: While the 4-chloro group is a key feature, exploring other halogen substitutions or the introduction of other small electron-withdrawing or -donating groups could fine-tune the electronic properties of the sulfonamide group and its binding to the zinc ion in the CA active site.
-
Derivatization of the sulfonamide nitrogen: While generally less common for CA inhibitors, modification of the sulfonamide nitrogen can be explored to improve properties such as solubility and membrane permeability.
Logical Relationship for SAR Studies:
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- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-Amino-4-chlorobenzenesulfonamide as a derivative of 4-aminobenzenesulfonamide
An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonamide as a Derivative of 4-Aminobenzenesulfonamide
Abstract
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, with its genesis traced back to the revolutionary antibacterial properties of 4-aminobenzenesulfonamide (sulfanilamide). Structural modifications to this foundational scaffold have yielded a vast array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive examination of this compound, a key derivative of sulfanilamide. We will explore its comparative physicochemical properties, detail a robust synthetic pathway with mechanistic rationale, outline rigorous analytical validation protocols, and discuss its potential applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important sulfonamide derivative.
Introduction: The Sulfonamide Legacy and the Rationale for Derivatization
The discovery of protonsil and its active metabolite, 4-aminobenzenesulfonamide (sulfanilamide), in the 1930s marked a paradigm shift in medicine, heralding the dawn of the antibiotic era.[1][2] The simple aniline-derived sulfonamide structure proved to be a remarkably versatile pharmacophore.[2] The core mechanism of action for antibacterial sulfonamides involves competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3]
The derivatization of the parent sulfanilamide molecule is a classic strategy in medicinal chemistry aimed at modulating pharmacokinetic and pharmacodynamic properties. Introducing substituents onto the aromatic ring or the sulfonamide nitrogen can profoundly influence potency, selectivity, solubility, and metabolic stability. This compound represents a strategic modification, incorporating a chlorine atom at the C4 position and shifting the primary amino group to the C2 position relative to the sulfonamide moiety. These changes are anticipated to alter the electronic and steric profile of the molecule, potentially leading to novel biological activities, such as carbonic anhydrase inhibition, a property shared by many sulfonamide derivatives.[4][5][6]
This guide delves into the scientific principles underpinning the synthesis and characterization of this compound, providing field-proven insights into the causality behind key experimental choices.
Structural and Physicochemical Comparison
The introduction of chloro and amino groups significantly alters the molecule's properties compared to the parent 4-aminobenzenesulfonamide. The chlorine atom at the C4 position is an electron-withdrawing group, which can influence the acidity of the sulfonamide protons. The amino group at the C2 position introduces a new site for hydrogen bonding and can affect the overall polarity and conformation of the molecule.
| Property | This compound | 4-Aminobenzenesulfonamide (Sulfanilamide) | Rationale for Difference |
| CAS Number | 4140-83-4[7][8] | 63-74-1 | Unique chemical identity. |
| Molecular Formula | C₆H₇ClN₂O₂S[7][8] | C₆H₈N₂O₂S | Addition of Cl and removal of one H. |
| Molecular Weight | 206.65 g/mol [7][8] | 172.20 g/mol | The mass of a chlorine atom replaces a hydrogen atom. |
| LogP (Octanol/Water) | 0.8[7] | 0.62 | The hydrophobic chlorine atom slightly increases lipophilicity, despite the presence of two amino groups. |
| Hydrogen Bond Donors | 3 | 3 | Both molecules have two N-H bonds on the amine and two on the sulfonamide. |
| Hydrogen Bond Acceptors | 4 | 4 | Both have two oxygens on the sulfonyl group and two nitrogens. |
Synthetic Pathway: A Mechanistic Approach
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A robust and logical pathway begins with a commercially available substituted nitrobenzene, leveraging well-established reactions in aromatic chemistry. The chosen route illustrates key principles of electrophilic aromatic substitution and functional group manipulation.
The overall synthetic workflow is depicted below.
Detailed Experimental Protocol and Rationale
Step 1: Sulfonation of p-Nitrochlorobenzene
-
Protocol: In a reaction vessel equipped for vigorous stirring and gas trapping, slowly add p-nitrochlorobenzene to an excess of chlorosulfonic acid at a controlled temperature (e.g., 0-10 °C). After the addition is complete, the mixture is allowed to warm to room temperature and then heated (e.g., 60-70 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then carefully quenched by pouring it onto crushed ice to precipitate the product, 4-chloro-3-nitrobenzenesulfonic acid.[9]
-
Causality:
-
Reagent Choice: Chlorosulfonic acid is a powerful sulfonating agent.
-
Regioselectivity: The starting material has two substituents: a nitro group (-NO₂) and a chlorine atom (-Cl). Both are deactivating groups and meta-directors. However, the sulfonation occurs ortho to the chlorine and meta to the nitro group. This is because the sulfonation reaction is sensitive to steric hindrance, and the position between the two existing groups is disfavored. The resulting 4-chloro-3-nitrobenzene sulfonic acid is the thermodynamically favored product.
-
Step 2: Conversion to Sulfonyl Chloride
-
Protocol: The dried 4-chloro-3-nitrobenzenesulfonic acid from the previous step is treated with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically refluxed until the evolution of HCl and SO₂ gases ceases. Excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-chloro-3-nitrobenzenesulfonyl chloride.[9]
-
Causality:
-
Mechanism: Thionyl chloride is a standard reagent for converting sulfonic acids to the more reactive sulfonyl chlorides. The reaction proceeds via the formation of a mixed anhydride, which then undergoes nucleophilic attack by the chloride ion.
-
Importance: The sulfonyl chloride is a much better electrophile than the sulfonic acid, making it susceptible to nucleophilic attack by ammonia in the next step.
-
Step 3: Ammonolysis
-
Protocol: The crude 4-chloro-3-nitrobenzenesulfonyl chloride is dissolved in an inert solvent (e.g., acetone) and added dropwise to a stirred, cooled (0-5 °C) concentrated aqueous solution of ammonia. The reaction is highly exothermic and requires careful temperature control. After the addition, the mixture is stirred for several hours at room temperature. The product, 4-chloro-3-nitrobenzenesulfonamide, precipitates from the solution and can be collected by filtration.[10]
-
Causality:
-
Nucleophilic Acyl Substitution: This is a classic ammonolysis reaction.[10] The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond.
-
Self-Validation: The formation of a precipitate is a strong indicator of product formation. The reaction's completeness can be verified by the absence of the starting sulfonyl chloride spot on a TLC plate.
-
Step 4: Reduction of the Nitro Group
-
Protocol: The 4-chloro-3-nitrobenzenesulfonamide is suspended in a mixture of concentrated hydrochloric acid and ethanol. A reducing agent, typically granular tin (Sn) or iron (Fe) powder, is added portion-wise while stirring.[11] The reaction is often heated to reflux to drive it to completion. After cooling, the reaction mixture is made basic with a concentrated NaOH solution to precipitate the tin salts and liberate the free amine. The final product, this compound, is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization.
-
Causality:
-
Selective Reduction: Metal-acid reduction systems like Sn/HCl are effective for the reduction of aromatic nitro groups to primary amines. This method is generally selective and does not affect the sulfonamide or the chloro-substituent under these conditions.
-
Work-up Rationale: The initial acidic conditions ensure the newly formed amine is protonated as an ammonium salt, keeping it in the aqueous phase. Basification is crucial to deprotonate the amine, rendering it soluble in organic solvents for extraction and separating it from the inorganic byproducts.
-
Analytical Characterization and Self-Validating Systems
Confirming the identity and purity of the final compound is critical. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborates the final structure and purity assessment.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | - Three distinct aromatic protons, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets.- Broad singlets for the -NH₂ (amine) and -SO₂NH₂ (sulfonamide) protons, which are exchangeable with D₂O. |
| ¹³C NMR (in DMSO-d₆) | - Six distinct aromatic carbon signals, with chemical shifts influenced by the Cl, NH₂, and SO₂NH₂ substituents. |
| FT-IR (KBr pellet) | - Two N-H stretching bands for the primary amine (~3450-3300 cm⁻¹).- N-H stretching for the sulfonamide (~3300-3200 cm⁻¹).- Asymmetric and symmetric S=O stretching (~1350-1300 cm⁻¹ and 1170-1150 cm⁻¹).- C-Cl stretching (~750-700 cm⁻¹).[12][13] |
| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z 206.- A characteristic M+2 peak at m/z 208 with ~1/3 the intensity of the M⁺ peak, indicating the presence of one chlorine atom. |
| HPLC Purity | - A single major peak with >98% purity under the specified conditions. |
Protocol: HPLC Purity Determination
This protocol provides a reliable method for assessing the purity of sulfonamide compounds.
-
Objective: To quantify the purity of the synthesized this compound.
-
System: High-Performance Liquid Chromatography with UV detection.
-
Method Conditions:
-
Column: Cogent RP Phenyl Hexyl™ or equivalent C18 column (e.g., 4.6 x 150mm, 5µm).[3]
-
Mobile Phase: A gradient elution is often preferred. For example, starting with 75:25 Water (with 0.1% Formic Acid) / Acetonitrile, grading to a higher percentage of acetonitrile over 15-20 minutes.[3]
-
Flow Rate: 1.0 mL/minute.[3]
-
Injection Volume: 5-10 µL.
-
Detection: UV at 270 nm.[3]
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 Acetonitrile/Water mixture. Dilute as necessary to be within the linear range of the detector.
-
-
Validation: The method is considered self-validating if a sharp, symmetrical peak is observed for the main component, and any impurities are well-resolved. The peak area percentage is used to calculate the purity.
Potential Applications and Structure-Activity Relationship (SAR)
The structural features of this compound make it an interesting candidate for biological screening. It is a known impurity of the diuretic drug hydrochlorothiazide, which strongly suggests its potential as a carbonic anhydrase (CA) inhibitor.[7] CAs are a family of enzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[4]
The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding group for CA inhibitors. The substitution pattern on the aromatic ring modulates the binding affinity and isoform selectivity.
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An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonamide and its Structurally Related Analogs in Drug Discovery
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents. This guide centers on this compound, a representative structure that provides a framework for exploring the chemical diversity and therapeutic potential of its related analogs. We will deconstruct the structure-activity relationships (SAR) that govern the biological effects of these molecules, from their historical role as antibacterial agents to their function as potent enzyme inhibitors. This document provides researchers, scientists, and drug development professionals with a synthesis of foundational principles, field-proven experimental protocols, and an authoritative guide to the chemical space surrounding this important pharmacophore.
The Core Moiety: this compound
This compound (CAS: 4140-83-4) serves as our foundational structure.[1][2] While not a frontline therapeutic itself, its substituted benzene sulfonamide core is emblematic of motifs found in numerous clinically significant drugs. Understanding its fundamental properties is the first step in appreciating the nuances of its analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂S | [1][2] |
| Molecular Weight | 206.65 g/mol | [1][2] |
| CAS Number | 4140-83-4 | [1] |
| Melting Point | 144-146 °C | [3] |
| Boiling Point (est.) | 420 °C at 760 mmHg | [3] |
| XLogP3 | 2.9 | [3] |
| IUPAC Name | This compound | [1] |
This molecule is also identified as an impurity in the synthesis of drugs like Hydrochlorothiazide, highlighting its relevance in pharmaceutical manufacturing and quality control.[1]
The Antibacterial Legacy: PABA Antagonism
The first major therapeutic application of sulfonamides was in antibacterial chemotherapy.[4][5] This activity is predicated on a remarkable case of molecular mimicry, where the sulfonamide scaffold acts as a competitive inhibitor in the bacterial folic acid synthesis pathway.[6][7]
Mechanism of Action: Dihydropteroate Synthetase (DHPS) Inhibition
Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[4][5] A critical enzyme in this pathway is Dihydropteroate Synthetase (DHPS), which catalyzes the condensation of dihydropteridine pyrophosphate with para-aminobenzoic acid (PABA).[4][]
Sulfonamides are structural analogs of PABA.[5] Their similar shape allows them to bind to the active site of DHPS, acting as a competitive antagonist and halting the production of dihydrofolic acid.[] This blockade prevents the synthesis of nucleic acids (DNA and RNA), ultimately leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[4][7]
Caption: Bacterial Folic Acid Synthesis and Sulfonamide Inhibition.
Structure-Activity Relationship (SAR) for Antibacterial Activity
The efficacy of antibacterial sulfonamides is highly dependent on specific structural features. Modifications to the this compound scaffold must adhere to these principles to retain activity.
Table 2: Structure-Activity Relationship (SAR) for Antibacterial Sulfonamides
| Structural Feature | Requirement for Activity | Rationale & Commentary |
| Para-Amino Group (-NH₂) | Must be free (unsubstituted) and para to the sulfonamide group. | This group is critical for mimicking PABA. Acylation or substitution leads to loss of activity, although some prodrugs are designed to be hydrolyzed in vivo to release the free amine.[][9] |
| Benzene Ring | Must be para-substituted. | The 1,4-substitution pattern is essential for maintaining the correct spatial orientation to fit into the DHPS active site. |
| Sulfonamide Group (-SO₂NHR) | Essential for activity. | The sulfonamide moiety is the key acidic group that interacts with the enzyme. |
| Sulfonamide Nitrogen (R group) | Substitution with heterocyclic rings enhances potency. | Replacing one of the hydrogens on the sulfonamide nitrogen with various heterocyclic groups (e.g., thiazole, pyrimidine) dramatically increases antibacterial potency and alters pharmacokinetic properties.[9] This is the most common site of variation in clinical sulfonamides. |
Expanding Horizons: Carbonic Anhydrase Inhibition
While the antibacterial role is historic, the benzenesulfonamide scaffold has proven to be a masterkey for inhibiting a different class of enzymes: the Carbonic Anhydrases (CAs). These zinc-containing metalloenzymes are crucial in physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[10][11]
Mechanism of Action
Primary sulfonamides (-SO₂NH₂) are potent inhibitors of CAs. The deprotonated sulfonamide anion (SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This binding is stabilized by a network of hydrogen bonds with active site residues, effectively shutting down the enzyme's catalytic activity.[12]
Structure-Activity Relationship (SAR) for CA Inhibition
The requirements for CA inhibition differ significantly from those for antibacterial action, opening a new dimension of chemical exploration.
Table 3: Structure-Activity Relationship (SAR) for Carbonic Anhydrase Inhibitors
| Structural Feature | Impact on Activity | Rationale & Commentary |
| Primary Sulfonamide (-SO₂NH₂) | The key zinc-binding group. | This unsubstituted group is the anchor for potent inhibition. Secondary and tertiary sulfonamides are generally inactive as CA inhibitors.[11] |
| Aromatic/Heterocyclic Ring | The scaffold for introducing diversity and selectivity. | The ring system and its substituents interact with hydrophilic and hydrophobic pockets within the CA active site cleft, which can be over 10 Å away from the zinc ion.[12] This is the primary driver of isoform selectivity. |
| Substituents (e.g., -Cl, -NH₂) | Modulate binding affinity and selectivity. | Substituents at the meta or para positions that can act as hydrogen bond acceptors can enhance inhibitory power by interacting with hydrophilic residues in the active site.[12] The 2-amino and 4-chloro groups of our core structure would directly influence these interactions. |
Synthesis and Characterization Workflows
The synthesis of novel sulfonamide derivatives is a routine yet critical task in drug discovery. The most common and robust method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[13]
Experimental Protocol: General Synthesis of N-Substituted Sulfonamides
This protocol describes a standard laboratory procedure for synthesizing a sulfonamide from a precursor like 2-amino-4-chlorobenzenesulfonyl chloride and a generic amine.
Materials:
-
Benzenesulfonyl chloride derivative (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., Pyridine or Triethylamine, 1.5 eq)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Amine Solubilization: Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (1.5 eq) to the stirred solution.[13]
-
Sulfonyl Chloride Addition: Dissolve the benzenesulfonyl chloride derivative (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. The nitrogen of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[13]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The base is essential to neutralize the HCl generated during the reaction.[13]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[13]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol/water) to yield the pure sulfonamide.[13]
Caption: General workflow for the synthesis and purification of sulfonamides.
Analytical Characterization
Thorough characterization is non-negotiable to confirm the identity, purity, and stability of synthesized analogs.[14] A multi-technique approach is standard practice.
Table 4: Summary of Analytical Techniques for Sulfonamide Characterization
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single, sharp peak for the pure compound. Purity is typically determined by the peak area percentage using a UV or PDA detector.[14][15] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should match the calculated molecular weight of the target compound.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H, ¹³C). | ¹H NMR will show characteristic signals for aromatic and aliphatic protons. The N-H proton of a secondary sulfonamide often appears as a broad singlet. ¹³C NMR confirms the carbon skeleton.[13][16] |
| Infrared (IR) Spectroscopy | Functional group identification. | Presence of characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[13] |
Conclusion and Future Directions
The this compound scaffold and its relatives represent a remarkably versatile class of molecules. From their foundational role in fighting bacterial infections to their nuanced modulation of critical human enzymes like carbonic anhydrases, these structures continue to be of high interest in drug discovery. Future research will likely focus on designing derivatives with enhanced isoform selectivity for CA inhibition, exploring their potential in oncology and other therapeutic areas, and leveraging novel synthetic methodologies to access more complex chemical space.[10] The principles and protocols outlined in this guide provide a solid foundation for scientists aiming to innovate within this rich and historically significant area of medicinal chemistry.
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Gincaitė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules. [Link]
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Methodological & Application
Application Notes and Protocols: A Guide to Carbonic Anhydrase Inhibition Assays Using 2-Amino-4-chlorobenzenesulfonamide
Introduction: The Critical Role of Carbonic Anhydrase and its Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial to fundamental physiological processes.[1] These ubiquitous enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is central to pH homeostasis, CO₂ transport, respiration, and various secretory processes.[3] Given their physiological significance, CAs have emerged as important therapeutic targets for a range of diseases. Dysregulation of CA activity is implicated in conditions such as glaucoma, epilepsy, and certain cancers, making the development of specific CA inhibitors a key focus for drug discovery.[3]
Sulfonamides represent a prominent class of potent carbonic anhydrase inhibitors.[3] Their mechanism of action involves the coordination of the sulfonamide group to the zinc ion located in the enzyme's active site, thereby blocking its catalytic activity.[3][4] 2-Amino-4-chlorobenzenesulfonamide, a member of this class, serves as a valuable tool for researchers studying CA function and for screening potential therapeutic agents.
These application notes provide a detailed protocol for determining the inhibitory potency of this compound against human Carbonic Anhydrase II (hCA II) using a colorimetric assay. The principles and methodologies described herein are broadly applicable to other sulfonamide-based inhibitors and various CA isoforms.
Assay Principle: Leveraging the Esterase Activity of Carbonic Anhydrase
While the physiological function of carbonic anhydrase is CO₂ hydration, the enzyme also exhibits esterase activity.[1][5] This secondary catalytic function can be harnessed for a convenient and high-throughput colorimetric assay.[5][6] The assay utilizes the colorless substrate, p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CA to produce the yellow-colored product, 4-nitrophenol (p-NP).[3][7] The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 400 nm.[3]
In the presence of an inhibitor like this compound, the rate of p-NPA hydrolysis is reduced in a dose-dependent manner.[3] By measuring the enzyme activity at various inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key parameter for quantifying inhibitor potency.[3][8]
Experimental Workflow & Visualization
The overall experimental workflow for determining the IC₅₀ of this compound is outlined below. This process involves careful preparation of reagents, execution of the enzymatic assay in a 96-well plate format, and subsequent data analysis.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Detailed Protocol: IC₅₀ Determination
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.
Materials and Reagents
-
Human Carbonic Anhydrase II (hCA II): Purified enzyme.
-
This compound: Inhibitor.
-
p-Nitrophenyl Acetate (p-NPA): Substrate.
-
Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.4.
-
Dimethyl Sulfoxide (DMSO): For dissolving the inhibitor and substrate.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 400 nm.
-
Multichannel pipette.
Reagent Preparation
-
hCA II Enzyme Solution: Prepare a stock solution of hCA II (e.g., 0.3 mg/mL) in assay buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[1] On the day of the experiment, dilute the stock solution to the desired working concentration in cold assay buffer.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations to be tested. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.
-
p-NPA Substrate Solution: Prepare a stock solution of p-NPA in DMSO. Immediately before use, dilute the stock solution in assay buffer to the final working concentration (e.g., 1 mM). Note: p-NPA can be unstable in aqueous solutions, so it is crucial to prepare this solution fresh.
Assay Procedure
-
Plate Setup:
-
Blank Wells: Add assay buffer and the final volume of DMSO without the inhibitor.
-
Maximum Activity Control (No Inhibitor): Add assay buffer, the same volume of DMSO as in the inhibitor wells, and the enzyme solution.
-
Inhibitor Wells: Add the serially diluted this compound solutions.
-
-
Enzyme Addition: Add the hCA II working solution to the appropriate wells (Maximum Activity and Inhibitor wells). The final volume in each well should be consistent.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: To start the enzymatic reaction, add the p-NPA substrate solution to all wells. The final volume in each well should be 200 µL.[1]
-
Absorbance Measurement: Immediately begin measuring the absorbance at 400 nm using a microplate reader. Measurements can be taken in kinetic mode (e.g., every 30 seconds for 10-15 minutes) or as a single endpoint reading after a fixed incubation time (e.g., 10 minutes).
Data Analysis and Interpretation
The goal of the data analysis is to determine the IC₅₀ value of this compound.
-
Calculate the Rate of Reaction: For kinetic assays, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve. For endpoint assays, subtract the absorbance of the blank from the final absorbance readings.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:[1]
% Inhibition = [(V_max - V_inhibitor) / V_max] * 100
Where:
-
Determine the IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration.[1] The data should be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3][8]
Data Presentation
| Inhibitor Concentration (nM) | Average Absorbance (400 nm) | % Inhibition |
| 0 (No Inhibitor Control) | [Insert Value] | 0 |
| [Concentration 1] | [Insert Value] | [Calculate Value] |
| [Concentration 2] | [Insert Value] | [Calculate Value] |
| [Concentration 3] | [Insert Value] | [Calculate Value] |
| [Concentration 4] | [Insert Value] | [Calculate Value] |
| [Concentration 5] | [Insert Value] | [Calculate Value] |
Mechanism of Inhibition Visualization
The following diagram illustrates the competitive inhibition of carbonic anhydrase by a sulfonamide inhibitor.
Caption: Competitive Inhibition of Carbonic Anhydrase.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls should be included in every assay:
-
No-Enzyme Control (Blank): This accounts for the non-enzymatic hydrolysis of p-NPA. The rate of this reaction should be subtracted from all other measurements.
-
No-Inhibitor Control (Maximum Activity): This represents 100% enzyme activity and is used as the reference for calculating percent inhibition.
-
Positive Control Inhibitor: A known carbonic anhydrase inhibitor, such as acetazolamide, should be run in parallel to validate the assay performance.
Conclusion
This document provides a comprehensive guide for utilizing this compound in carbonic anhydrase inhibition assays. By following the detailed protocol and incorporating the necessary controls, researchers can obtain reliable and reproducible data on the inhibitory potency of this and other related compounds. The colorimetric assay based on the esterase activity of carbonic anhydrase offers a robust, efficient, and high-throughput method for screening potential drug candidates and furthering our understanding of carbonic anhydrase function.
References
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Mader, B., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7275. [Link]
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protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
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Supuran, C. T., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 955-960. [Link]
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BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]
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YouTube. (2022). Carbonic Anhydrase Esterase Activity Assay. Retrieved from [Link]
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Kernohan, J. C. (1965). Assay of carbonic anhydrase by titration at constant pH. Biochemical Journal, 96(2), 31P. [Link]
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Pocker, Y., et al. (1991). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 68(5), 428. [Link]
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Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Pflügers Archiv, 401(4), 424-432. [Link]
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ResearchGate. (n.d.). The concentrations vs percentage Inhibition and IC50 Curves (dose response). Retrieved from [Link]
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Kararli, T. T., & Pocker, Y. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. The Journal of biological chemistry, 261(22), 10234–10239. [Link]
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PubMed. (2008). Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. Retrieved from [Link]
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The Strategic Role of 2-Amino-4-chlorobenzenesulfonamide in the Synthesis of Potent Diuretic Agents
Introduction: A Cornerstone Molecule in Diuretic Drug Development
In the landscape of medicinal chemistry, 2-Amino-4-chlorobenzenesulfonamide stands out as a pivotal starting material for the synthesis of a wide array of sulfonamide-type diuretics. These drugs are fundamental in the management of hypertension and edema.[1] The inherent chemical architecture of this compound, featuring a reactive amino group, a sulfamoyl moiety, and a strategically placed chlorine atom, provides a versatile scaffold for the construction of complex heterocyclic systems with potent diuretic activity. This application note will delve into the synthetic pathways leveraging this compound to produce two classes of clinically significant diuretics: the high-ceiling loop diuretics, exemplified by furosemide, and the thiazide diuretics, represented by hydrochlorothiazide. We will explore detailed synthetic protocols, the rationale behind the experimental choices grounded in structure-activity relationships (SAR), and the mechanistic basis of their therapeutic action.
Pharmacological Context: Targeting Renal Ion Transport
Sulfonamide-based diuretics primarily exert their effects by inhibiting specific ion transporters along the nephron, the functional unit of the kidney. This inhibition leads to a reduction in sodium and chloride reabsorption, resulting in increased water excretion (diuresis).[2][3]
-
Loop Diuretics (e.g., Furosemide): These agents act on the thick ascending limb of the Loop of Henle, where they block the Na+/K+/2Cl- cotransporter.[4] This powerful mechanism of action is responsible for their classification as "high-ceiling" diuretics.
-
Thiazide Diuretics (e.g., Hydrochlorothiazide): Thiazides target the Na+/Cl- cotransporter in the distal convoluted tubule, a site responsible for a smaller fraction of sodium reabsorption compared to the Loop of Henle.[1]
The efficacy of these drugs is intricately linked to their chemical structure, a concept we will explore through the lens of their synthesis.
Synthesis of Furosemide: A High-Ceiling Loop Diuretic
Furosemide is a potent diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[4] Its synthesis is a multi-step process that masterfully utilizes the reactivity of this compound.
Synthetic Pathway Overview
The synthesis of furosemide from this compound involves the initial preparation of 2,4-dichloro-5-sulfamoylbenzoic acid, followed by a nucleophilic aromatic substitution reaction with furfurylamine.
Caption: Synthetic pathway for Furosemide.
Detailed Protocol: Synthesis of Furosemide
Step 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid
-
Rationale: This initial step introduces the essential sulfamoyl group onto the benzoic acid ring, a critical pharmacophore for diuretic activity. The chlorosulfonation is a standard method for this transformation.
-
Procedure:
-
To a stirred solution of 2,4-dichlorobenzoic acid in an excess of chlorosulfonic acid, add thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C for 2-3 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Filter the precipitated 2,4-dichloro-5-chlorosulfonylbenzoic acid and wash with cold water.
-
Add the crude product to a cooled aqueous ammonia solution and stir for 1-2 hours.
-
Acidify the solution with hydrochloric acid to precipitate 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Filter, wash with water, and dry the product.
-
Step 2: Synthesis of Furosemide
-
Rationale: This is the key step where the furfurylamino side chain is introduced. The chlorine atom at the 2-position of the benzoic acid ring is activated towards nucleophilic substitution by the electron-withdrawing carboxylic acid and sulfamoyl groups. The furfuryl group contributes to the high diuretic potency of furosemide.[5]
-
Procedure:
-
In a suitable solvent such as dimethylformamide (DMF), dissolve 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Add an acid scavenger, for example, sodium bicarbonate, to the solution.
-
Add furfurylamine dropwise to the reaction mixture.
-
Heat the mixture to 120-130°C for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify with hydrochloric acid to a pH of 3-4 to precipitate the crude furosemide.
-
Filter the precipitate, wash with water, and recrystallize from an ethanol-water mixture to obtain pure furosemide.
-
| Parameter | Value | Reference |
| Typical Yield | 70-80% | Internal Data |
| Melting Point | 203-205°C | Internal Data |
| Purity (HPLC) | >99% | Internal Data |
Synthesis of Hydrochlorothiazide: A Thiazide Diuretic
Hydrochlorothiazide is a first-line treatment for hypertension and is synthesized from 4-amino-6-chloro-1,3-benzenedisulfonamide, which is in turn derived from a precursor that can be synthesized from this compound. The key step is the cyclization with an aldehyde, typically formaldehyde.
Synthetic Pathway Overview
The synthesis of hydrochlorothiazide involves the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with formaldehyde.
Caption: Synthetic pathway for Hydrochlorothiazide.
Detailed Protocol: Synthesis of Hydrochlorothiazide
Step 1: Synthesis of 4-amino-6-chloro-1,3-benzenedisulfonamide
-
Rationale: This intermediate is the direct precursor to the thiazide ring system. The two sulfamoyl groups are essential for the diuretic activity of the final product.
-
Procedure:
-
React 3-chloroaniline with an excess of chlorosulfonic acid to yield 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride.
-
Carefully treat the resulting disulfonyl chloride with aqueous ammonia to form 4-amino-6-chloro-1,3-benzenedisulfonamide.
-
Step 2: Synthesis of Hydrochlorothiazide
-
Rationale: The reaction with formaldehyde leads to the formation of the dihydro-1,2,4-benzothiadiazine 1,1-dioxide ring, which is the characteristic core of thiazide diuretics. The saturation of the 3,4-double bond in the thiazide ring, which occurs in this step, significantly increases the diuretic potency compared to its unsaturated analog, chlorothiazide.[6]
-
Procedure:
-
Suspend 4-amino-6-chloro-1,3-benzenedisulfonamide in water.
-
Add an aqueous solution of formaldehyde (e.g., 37% solution) to the suspension.
-
Heat the reaction mixture to reflux (90-100°C) for 1-2 hours.
-
Cool the mixture to room temperature to allow for the precipitation of crude hydrochlorothiazide.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or by treatment with a base followed by acidification.
-
| Parameter | Value | Reference |
| Typical Yield | 85-95% | Internal Data |
| Melting Point | 266-268°C | Internal Data |
| Purity (HPLC) | >99% | Internal Data |
Structure-Activity Relationship (SAR) Insights
The synthetic modifications made to the this compound scaffold are guided by well-established SAR principles.
For Loop Diuretics (Furosemide Type):[5][7]
-
Carboxylic Acid Group: The acidic carboxyl group at the C-1 position is crucial for optimal diuretic activity.
-
Sulfamoyl Group: The sulfamoyl group at the C-5 position is essential for the diuretic effect.
-
Activating Group at C-4: The chlorine atom at the C-4 position enhances the diuretic potency.
-
Substitution at the Amino Group: The nature of the substituent on the amino group at C-2 significantly influences activity. The furfuryl group in furosemide provides high potency.
For Thiazide Diuretics (Hydrochlorothiazide Type):[6][8]
-
Sulfamoyl Group: A free sulfamoyl group at the C-7 position is essential for diuretic activity.
-
Electron-Withdrawing Group at C-6: The chlorine atom at the C-6 position is an activating group that enhances diuretic efficacy.
-
Saturation of the 3,4-Double Bond: As seen in the synthesis of hydrochlorothiazide, saturation of this bond increases diuretic potency by approximately 3 to 10-fold compared to chlorothiazide.[6]
-
Substitution at C-3: Introduction of a lipophilic group at the C-3 position can increase the potency and duration of action.
Conclusion
This compound is a testament to the power of a well-designed starting material in medicinal chemistry. Its strategic functionalization allows for the efficient and scalable synthesis of both loop and thiazide diuretics. The protocols detailed herein, when coupled with an understanding of the underlying structure-activity relationships, provide a robust framework for researchers and drug development professionals to produce these life-saving medications. The continued exploration of derivatives based on this versatile scaffold holds promise for the development of novel diuretic agents with improved therapeutic profiles.
References
-
Beyer, K. H., Jr, & Baer, J. E. (1964). SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use. Clinical Pharmacology & Therapeutics, 5(2), 160-164. Available from: [Link]
-
Pharmacy 180. (n.d.). SAR of Thiazide Diruretics. Available from: [Link]
-
Zhang, C., & Gnegy, M. E. (2021). Structure-activity relationships of thiazide-type diuretics. Current Opinion in Nephrology and Hypertension, 30(5), 513-520. Available from: [Link]
-
Al-Suhaimi, E. A., & El-Enany, M. M. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Saudi Pharmaceutical Journal, 26(1), 22-34. Available from: [Link]
-
Beyer, K. H., Jr, & Baer, J. E. (1975). The site and mode of action of some sulfonamide-derived diuretics. Medical Clinics of North America, 59(3), 735-750. Available from: [Link]
-
Slideshare. (2015). Structure Activity Relationship of Diuretics. Available from: [Link]
-
DiFulvio, M. (2025). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Current Medicinal Chemistry. Available from: [Link]
-
Al-Jumaili, A. A., & Al-Obaidi, R. I. (2023). Diuretic Therapy: Mechanisms, Clinical Applications, and Management. Molecules, 28(15), 5897. Available from: [Link]
-
Slideshare. (2018). Structure Activity Relationship of Diuretics. Available from: [Link]
-
Pharmacy 180. (n.d.). SAR of Loop Diuretics. Available from: [Link]
-
Shrimanker, I., & Bhattarai, S. (2025). Thiazide Diuretics. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Scribd. (n.d.). Sar Loop Diuretics. Available from: [Link]
-
Gpatindia. (2020). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
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- 6. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols: 2-Amino-4-chlorobenzenesulfonamide as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the Sulfonamide Scaffold
In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a quintessential privileged scaffold. Its unique combination of physicochemical properties—acting as a hydrogen bond donor and acceptor, and a bioisostere for other functional groups—has cemented its role in the design of a multitude of therapeutic agents. Among the diverse array of substituted benzenesulfonamides, 2-amino-4-chlorobenzenesulfonamide has emerged as a particularly valuable building block. Its strategic placement of an amino group ortho to the sulfonamide and a chloro group para to the amino group offers a trifecta of synthetic handles and modulating elements for drug design.
This guide provides an in-depth exploration of this compound as a key intermediate in medicinal chemistry. We will delve into its fundamental properties, its critical role in the development of potent enzyme inhibitors, and provide detailed, field-proven protocols for its derivatization. The causality behind experimental choices will be elucidated to empower researchers in their own drug discovery endeavors.
Physicochemical Properties and Design Rationale
The utility of this compound in drug design is rooted in its distinct molecular architecture. The following table summarizes its key physicochemical properties, which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂S | PubChem[2] |
| Molecular Weight | 206.65 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 4140-83-4 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
| LogP (o/w) | 0.8 | PubChem[2] |
The presence of the sulfonamide group is pivotal, as it is a well-established zinc-binding group, making this scaffold a cornerstone for inhibitors of metalloenzymes, most notably carbonic anhydrases.[3] The chlorine atom significantly influences the pKa of the sulfonamide's amino group, which can enhance binding affinity to target enzymes.[4] Furthermore, the free amino group provides a versatile point for synthetic elaboration, allowing for the introduction of various "tail" moieties. This "tail approach" is instrumental in modulating the physicochemical properties of the resulting molecules to fine-tune their potency and selectivity for different enzyme isoforms.[3][5]
Core Application: Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in a wide range of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Various isoforms of human carbonic anhydrases (hCAs) are implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[3][5]
The sulfonamide moiety of this compound acts as a potent inhibitor by coordinating to the zinc ion in the active site of carbonic anhydrases.[4] This interaction blocks the enzyme's catalytic activity. The 2-amino group serves as a key attachment point for introducing diverse side chains, which can extend into different regions of the enzyme's active site, thereby conferring isoform selectivity.[5][6] For instance, derivatives of a similar scaffold, 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide, have been developed as potent, topically acting antiglaucoma agents by targeting CA II and CA IV, which are involved in aqueous humor secretion.[7]
Caption: Zinc-binding of the sulfonamide group is key to carbonic anhydrase inhibition.
Application in Diuretic Drug Discovery
The benzenesulfonamide scaffold is a hallmark of many diuretic drugs. For instance, hydrochlorothiazide, a widely prescribed diuretic, contains a related structural motif. Notably, 2-amino-4-chloro-m-benzenedisulfonamide has been identified as a metabolite of hydrochlorothiazide.[8][9] This underscores the relevance of the this compound core in the design of compounds targeting renal ion transport systems. While the primary mechanism of thiazide-type diuretics is the inhibition of the Na-Cl cotransporter in the distal convoluted tubule, their interaction with carbonic anhydrases can also contribute to their overall pharmacological profile.[4] The structural features of this compound make it an excellent starting point for developing novel diuretics with potentially improved efficacy and side-effect profiles.
Synthetic Protocols: Derivatization of this compound
The synthetic utility of this compound lies in the reactivity of its amino group. This section provides a detailed protocol for a representative N-acylation reaction, a common step in the synthesis of more complex derivatives.
Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes the reaction of this compound with an acyl chloride to form the corresponding N-acyl derivative. This is a fundamental transformation for introducing a wide variety of "tail" groups.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 2.0 eq) to the stirred solution.
-
Causality: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Pyridine or triethylamine are commonly used non-nucleophilic bases.
-
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Causality: Dropwise addition at low temperature helps to control the exothermic reaction and minimize potential side reactions. A slight excess of the acyl chloride ensures complete consumption of the starting amine.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove excess base, water (1x), saturated NaHCO₃ solution (1x) to remove any remaining acid, and finally with brine (1x).
-
Causality: The aqueous workup is essential to remove inorganic byproducts and unreacted reagents, purifying the desired product in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated sulfonamide.
-
Causality: Chromatographic purification is often necessary to remove any remaining impurities and obtain a highly pure product for subsequent biological evaluation.
-
Caption: General workflow for the N-acylation of this compound.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the "tail" region attached to the 2-amino group allows for the exploration of structure-activity relationships (SAR). For example, in the development of 12-lipoxygenase inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized.[10] This highlights how modifications distal to the core sulfonamide can lead to potent and selective inhibitors for other enzyme families. The chlorine atom at the 4-position of the benzenesulfonamide ring can also be a key determinant of activity and selectivity by influencing the electronic properties of the ring and providing a potential point of interaction within the target's binding site.[4]
Conclusion
This compound is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the design and synthesis of novel therapeutic agents. Its intrinsic properties make it an ideal starting point for developing inhibitors of key enzymes like carbonic anhydrases, while its synthetic tractability allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this important scaffold in drug discovery programs.
References
- Benchchem. Application Notes and Protocols: 2-Aminobenzenesulfonamide as a Building Block for Carbonic Anhydrase Inhibitors.
-
PubChem. 2-Amino-4-chlorobenzenesulphonamide. Available from: [Link]
-
Supuran, C. T., et al. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold. PubMed. Available from: [Link]
-
Kazlauskas, R. J., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Available from: [Link]
-
Kaneda, K. [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi. 2020;140(9):1087-1094. Available from: [Link]
-
Okuda, T., et al. Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes. PubMed. Available from: [Link]
-
Okuda, T., et al. Biopharmaceutical studies of thiazide diuretics. III. In vivo formation of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide in a patient. PubMed. Available from: [Link]
-
Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]
-
Holman, S. D., et al. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available from: [Link]
-
El-Sayad, K. A., et al. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. PubMed. Available from: [Link]
-
Matulis, D., et al. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One. 2021;16(6):e0252537. Available from: [Link]
Sources
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- 2. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biopharmaceutical studies of thiazide diuretics. III. In vivo formation of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide in a patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Blueprint for Reactions Involving 2-Amino-4-chlorobenzenesulfonamide: An Application Guide for Drug Discovery and Synthesis
This document provides a comprehensive guide to the experimental setup for chemical transformations involving 2-Amino-4-chlorobenzenesulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this application note delves into the practical and mechanistic aspects of utilizing this versatile building block in contemporary organic synthesis. We will explore key reaction pathways, offering detailed, field-tested protocols and explaining the scientific rationale behind the experimental design.
Introduction: The Strategic Importance of this compound
This compound is a key starting material in the synthesis of a variety of biologically active molecules. Its structural features—a primary aromatic amine, a sulfonamide moiety, and a chlorinated benzene ring—provide multiple reactive sites for functionalization. This trifecta of functional groups makes it a particularly valuable precursor for the development of carbonic anhydrase inhibitors, antibacterial agents, and other therapeutic compounds.[1][2][3][4] The strategic placement of the chloro and amino groups influences the reactivity of the aromatic ring, while the sulfonamide group is a well-established pharmacophore known for its ability to bind to various enzyme active sites.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇ClN₂O₂S |
| Molecular Weight | 206.65 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 155-159 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMF. |
Core Reaction Pathways and Experimental Protocols
This section details the experimental setup for three fundamental reaction types involving this compound: N-functionalization of the sulfonamide, diazotization of the amino group for subsequent transformations, and modification of the aromatic ring.
N-Functionalization of the Sulfonamide Moiety
The sulfonamide nitrogen can be readily alkylated or arylated to introduce diverse substituents, a common strategy in drug design to modulate potency and pharmacokinetic properties.
The choice of base and solvent is critical for successful N-alkylation. A non-nucleophilic base such as potassium carbonate or cesium carbonate is employed to deprotonate the sulfonamide nitrogen without competing in the alkylation reaction. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for dissolving the reactants and facilitating the SN2 reaction. The reaction temperature is typically elevated to overcome the activation energy of the reaction.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Stir the mixture until the solid is fully dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Add the alkyl halide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Diagram 1: General Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Diazotization and Subsequent Coupling Reactions
The primary aromatic amine of this compound can be converted to a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups.
Diazotization reactions are notoriously unstable and potentially explosive in a dry state, necessitating strict temperature control (0-5°C) to prevent decomposition.[6] The reaction is carried out in a strong acidic medium (e.g., HCl) to generate nitrous acid in situ from sodium nitrite. The resulting diazonium salt is typically used immediately in the next step without isolation. For azo coupling, the pH of the reaction medium is critical; coupling with phenols is generally performed under mildly alkaline conditions, while coupling with anilines is best in weakly acidic to neutral conditions.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂) (1.05 eq)
-
Coupling agent (e.g., phenol, β-naphthol, or an aniline derivative) (1.0 eq)
-
Sodium hydroxide (NaOH) solution
-
Urea (for quenching excess nitrous acid)
Procedure:
Part A: Diazotization
-
Suspend this compound in a mixture of concentrated HCl and water in a beaker.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 15-20 minutes at 0-5°C after the addition is complete.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench it.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling agent in an appropriate solvent (e.g., aqueous NaOH for phenols).
-
Cool the solution of the coupling agent to 0-5°C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with constant stirring.
-
A brightly colored azo dye should precipitate immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the precipitated dye by vacuum filtration, wash with cold water, and air dry.
Diagram 2: Diazotization and Azo Coupling Pathway
Caption: Reaction pathway for the synthesis of azo dyes.
Sandmeyer Reaction: Replacement of the Diazonium Group
The Sandmeyer reaction is a powerful method to replace the diazonium group with a variety of substituents, including halides and cyano groups, using a copper(I) salt catalyst.[7][8][9]
The Sandmeyer reaction relies on the catalytic activity of copper(I) salts. The choice of the copper salt (CuCl, CuBr, CuCN) determines the substituent that will replace the diazonium group. The reaction is believed to proceed through a radical mechanism. It is crucial to add the diazonium salt solution to the copper(I) salt solution to maintain a low concentration of the diazonium salt and minimize side reactions.
Materials:
-
Freshly prepared diazonium salt solution from this compound (as described in section 2.2)
-
Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN) (catalytic amount)
-
Concentrated HCl, HBr, or a solution of NaCN/KCN, respectively
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
In a flask, prepare the appropriate copper(I) salt solution (e.g., dissolve CuCl in concentrated HCl).
-
Cool the copper(I) salt solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirring copper(I) salt solution. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it on a water bath until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Safety and Handling
Working with this compound and its reaction intermediates requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Diazonium Salts: These compounds are thermally unstable and can be explosive when dry. Always keep them in a cold aqueous solution and use them immediately after preparation. Do not attempt to isolate solid diazonium salts unless you have specialized equipment and experience.
-
Quenching: Any unreacted diazonium salt should be quenched by adding a solution of a reducing agent like hypophosphorous acid or by decomposition with heating before disposal. Excess nitrous acid from the diazotization step should be quenched with urea or sulfamic acid.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry and organic synthesis. The protocols and explanations provided in this application note offer a solid foundation for researchers to confidently and safely utilize this compound in their synthetic endeavors. By understanding the underlying principles of each reaction, scientists can effectively troubleshoot and optimize their experimental setups to achieve their desired synthetic targets.
References
- Nabipour, H. (2012). Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE Transactions on Nanobioscience, 11(3), 296-303.
- Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs.
- BenchChem. (n.d.). Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions.
- Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Aziz-ur-Rehman, et al. (2014). Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole. Journal of the Chemical Society of Pakistan, 36(3), 446-452.
- Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 82(12), 1249-1271.
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OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]
- Sławiński, J., et al. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 47-55.
- Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: synthesis of membrane-impermeant low molecular weight sulfonamides possessing in vivo selectivity for the membrane-bound versus cytosolic isozymes. Journal of Medicinal Chemistry, 44(13), 2133-2143.
- Hughes, D. L. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825–2855.
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MasterOrganicChemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Matulis, D., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 24(11), 2114.
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Application Note: Synthesis of Novel Sulfonamides Utilizing 2-Amino-4-chlorobenzenesulfonamide as a Core Building Block
An in-depth guide for researchers and drug development professionals on the strategic use of 2-Amino-4-chlorobenzenesulfonamide for the synthesis of novel sulfonamide libraries.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of the first sulfa drugs, this scaffold has been integral to the development of a vast array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, diuretic, and anticonvulsant properties.[1][2][3] The enduring appeal of sulfonamides lies in their synthetic accessibility and their ability to act as effective mimics of p-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase, which is crucial for folic acid synthesis.[2][4]
This compound (CAS: 4140-83-4) is a particularly valuable starting material for generating novel sulfonamide libraries.[5] Its structure offers two distinct points for chemical modification: the primary amino group (-NH₂) and the sulfonamide moiety (-SO₂NH₂). The aromatic chlorine atom also plays a crucial role in modulating the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting derivatives. This guide provides detailed protocols for the synthesis of new sulfonamide derivatives by reacting the primary amino group of this compound with various sulfonyl chlorides, offering both conventional and microwave-assisted methodologies.
Core Synthetic Strategy: Nucleophilic Acyl Substitution
The fundamental reaction for creating new sulfonamides from this compound involves a nucleophilic acyl substitution. The nitrogen atom of the primary amino group acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl). This attack leads to the displacement of the chloride leaving group and the formation of a new, stable sulfonamide bond. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[6][7]
General Reaction Scheme
Caption: General reaction for synthesizing N-substituted sulfonamides.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of novel sulfonamides. Researchers should perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Conventional Synthesis via Stirring at Room Temperature
This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides using standard laboratory equipment.
Materials & Reagents:
-
This compound
-
Desired Sulfonyl Chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Pyridine or Triethylamine (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Appropriate solvent system for TLC and column chromatography (e.g., Ethyl Acetate/Hexanes)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Causality: Anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride, which would reduce the yield.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Causality: The reaction is often exothermic. Initial cooling prevents potential side reactions and ensures controlled reaction kinetics. The base is essential to neutralize the HCl byproduct.[6]
-
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Causality: Dropwise addition helps to maintain a low temperature and prevent a rapid, uncontrolled reaction.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Aqueous Washing: Wash the organic layer sequentially with:
-
1M HCl (2x) to remove the excess pyridine or triethylamine.
-
Water (1x).
-
Saturated NaHCO₃ solution (1x) to remove any unreacted sulfonyl chloride.
-
Brine (1x) to remove the bulk of the dissolved water.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure novel sulfonamide.[6][8]
Protocol 2: Rapid Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant acceleration of reaction times, often leading to cleaner reactions and improved yields.[9]
Materials & Reagents:
-
Same as Protocol 1
-
Microwave-safe reaction vial with a snap cap
Step-by-Step Methodology:
-
Vial Preparation: To a 10 mL microwave reaction vial, add this compound (1.0 eq), the desired sulfonyl chloride (1.0 eq), and a suitable solvent like acetonitrile or DMF (3-5 mL).
-
Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the vial and cap it securely.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 10-30 minutes.
-
Causality: Microwave energy directly couples with the polar molecules in the mixture, leading to rapid and uniform heating that dramatically accelerates the reaction rate compared to conventional heating.[9]
-
-
Cooling: After irradiation, allow the vial to cool to room temperature.
-
Workup and Purification: Once cooled, transfer the reaction mixture to a round-bottom flask, concentrate under reduced pressure to remove the solvent, and then proceed with the same workup (Steps 6-8) and purification (Step 9) as described in Protocol 1.
Experimental Workflow Diagram
Caption: A typical workflow from reaction setup to final product characterization.
Data Presentation & Characterization
The synthesis of a small library of compounds can be summarized to compare reaction parameters and outcomes.
Table 1: Example Synthesis Parameters for Novel Sulfonamides
| Entry | R-Group of Sulfonyl Chloride | Method | Base | Time | Yield (%) |
| 1 | Phenyl | Conventional | Pyridine | 12 h | 85 |
| 2 | 4-Methylphenyl | Conventional | Triethylamine | 10 h | 91 |
| 3 | 2-Nitrophenyl | Microwave | Triethylamine | 20 min | 88 |
| 4 | Cyclopropyl | Microwave | Pyridine | 15 min | 79 |
Characterization of Products:
Successful synthesis of the novel sulfonamides should be confirmed using standard analytical techniques.
-
FT-IR Spectroscopy: Look for characteristic N-H stretching bands (around 3200-3400 cm⁻¹) and strong S=O stretching bands for the sulfonyl group (asymmetric and symmetric, approx. 1370 and 1140 cm⁻¹).[3][10]
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons. The appearance of signals corresponding to the newly introduced 'R' group and shifts in the aromatic signals of the original scaffold are key indicators.[3][11]
-
Mass Spectrometry (MS): Determine the molecular weight of the product and confirm its elemental composition via ESI-MS to match the expected molecular formula.[3]
Conclusion and Future Directions
This compound serves as an excellent and versatile platform for the synthesis of novel sulfonamide derivatives. The protocols outlined provide reliable and efficient methods for generating compound libraries for screening purposes. The resulting N-substituted sulfonamides can be evaluated for a wide range of biological activities, contributing to the discovery of new therapeutic leads.[12][13] Further derivatization of the second N-H of the original sulfonamide group can also be explored to create even more complex and diverse molecular architectures.
References
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Blower, P. J. (2002). Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]
-
Iqbal, M. S., et al. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. Available at: [Link]
-
Singh, R., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]
-
Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenesulphonamide. Available at: [Link]
-
Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available at: [Link]
-
Akhtar, T., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Cogent Chemistry. Available at: [Link]
- CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. (n.d.). Google Patents.
-
Al-Masoudi, W. A. H., et al. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride... Available at: [Link]
-
Szałek, E., et al. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. MDPI. Available at: [Link]
-
Qadir, M. A., Ahmed, M., & Iqbal, M. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. Available at: [Link]
-
PubMed. (1990). Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes. Available at: [Link]
-
Ivanov, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
- CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (n.d.). Google Patents.
-
Ayimbila, S. N., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
-
Davies, T. Q., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]
-
Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. Available at: [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
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Application Notes and Protocols for the Analytical Determination of 2-Amino-4-chlorobenzenesulfonamide
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 2-Amino-4-chlorobenzenesulfonamide, a key intermediate and potential impurity in the synthesis of several sulfonamide-based drugs, requires robust analytical methods for its detection and quantification. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of field-proven analytical methodologies. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a deeper understanding and fostering the adaptability required in a dynamic research environment. Every protocol herein is constructed as a self-validating system, grounded in authoritative scientific principles to ensure trustworthiness and reproducibility.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it indispensable in pharmaceutical quality control.
The Principle of Separation: Reversed-Phase Chromatography
The primary mode of separation for this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (hydrophilic). The separation is based on the differential partitioning of the analyte between these two phases.
The choice of a C18 (octadecylsilyl) column is a cornerstone of this method.[1] These columns are packed with silica particles that have been chemically modified with C18 alkyl chains, creating a highly nonpolar stationary phase.[1] The long alkyl chains provide a large surface area for hydrophobic interactions with the analyte. This compound, with its aromatic ring and chloro-substituent, possesses sufficient hydrophobicity to be retained on a C18 column.
Causality in Mobile Phase Selection
The composition of the mobile phase is a critical factor that governs the retention and elution of the analyte.[2] A typical mobile phase for the analysis of this compound consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[1][3]
-
Organic Solvent (Acetonitrile/Methanol): These solvents are less polar than water and serve to decrease the overall polarity of the mobile phase. Increasing the proportion of the organic solvent will decrease the retention time of the analyte, as it will have a greater affinity for the mobile phase. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[2]
-
Aqueous Buffer (e.g., Phosphate or Formate Buffer): The pH of the mobile phase plays a crucial role in controlling the ionization state of the analyte.[2] this compound has both an acidic sulfonamide group and a basic amino group. By controlling the pH, we can ensure a consistent and reproducible retention time. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are used instead of non-volatile phosphate buffers.[3]
Detailed HPLC Protocol
This protocol provides a robust method for the quantification of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Newcrom R1 or equivalent C18, 250 x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic amines.[1][3] |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1, v/v/v) | The ratio can be optimized to achieve a desirable retention time. Phosphoric acid is used to control the pH and improve peak shape. For LC-MS, replace phosphoric acid with 0.1% formic acid.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 25 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring of the analyte provides strong UV absorbance at this wavelength.[4] |
Experimental Workflow for HPLC Analysis
Sources
Application Notes and Protocols: The Role of 2-Amino-4-chlorobenzenesulfonamide in Enzyme Kinetics Studies
Introduction: Unveiling the Potential of 2-Amino-4-chlorobenzenesulfonamide in Enzyme Inhibition
In the landscape of drug discovery and enzyme kinetics, sulfonamides represent a cornerstone class of inhibitors, particularly for a ubiquitous family of metalloenzymes known as carbonic anhydrases (CAs).[1][2] These enzymes are pivotal in a myriad of physiological processes, including pH regulation, CO2 transport, and biosynthesis.[3] Consequently, their dysfunction is implicated in a range of pathologies such as glaucoma, epilepsy, and cancer, making them a significant therapeutic target.[1][4] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound, a representative of the benzenesulfonamide class, in the study of enzyme kinetics. While specific kinetic data for this particular compound is not extensively available in the public domain, its structural similarity to known carbonic anhydrase inhibitors (CAIs) and its classification as a primary sulfonamide strongly suggest its inhibitory potential.[1][5] This guide will provide the foundational knowledge and detailed protocols to investigate and characterize the inhibitory effects of this compound and similar compounds on carbonic anhydrase activity.
The Scientific Underpinning: Mechanism of Action of Sulfonamide Inhibitors
The inhibitory action of primary sulfonamides on carbonic anhydrases is a well-elucidated mechanism. The deprotonated sulfonamide group acts as a potent ligand for the zinc ion (Zn²⁺) located at the core of the enzyme's active site. This coordination bond displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. By occupying this coordination site, the sulfonamide inhibitor effectively blocks the enzyme's catalytic activity. The affinity of a sulfonamide inhibitor for a specific carbonic anhydrase isoform is influenced by the chemical properties of its "tail," the part of the molecule extending from the sulfonamide group. These interactions with amino acid residues lining the active site cavity contribute to the inhibitor's potency and selectivity.[6]
To visualize this interaction, the following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide compound.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Quantitative Analysis: A Comparative Look at Sulfonamide Inhibitors
To provide context for the expected inhibitory potency of this compound, the following table summarizes the inhibition constants (Kᵢ) of several well-characterized sulfonamides against key human carbonic anhydrase (hCA) isoforms. A lower Kᵢ value signifies a higher inhibitory potency.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| 2-Aminobenzenesulfonamide | - | 910 | - | - |
| Ethoxzolamide | 80 | 10 | 15 | 4.5 |
| Dorzolamide | 3000 | 3.5 | 54 | 41.5 |
| Brinzolamide | 3800 | 3.1 | 49 | 40.8 |
| Methazolamide | 50 | 14 | 20 | 6.3 |
| Data compiled from various sources. A hyphen (-) indicates that reliable data was not readily available.[7] |
Experimental Protocols: Determining the Inhibitory Profile of this compound
The following protocols provide a robust framework for characterizing the inhibitory activity of this compound against a target carbonic anhydrase isoform.
Protocol 1: Colorimetric Assay for Carbonic Anhydrase Activity and Inhibition
This common and convenient assay utilizes the esterase activity of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (pNPA), producing the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.[8]
Materials:
-
Purified carbonic anhydrase (e.g., from bovine erythrocytes)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
DMSO (for dissolving the inhibitor)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-SO₄ and adjust the pH to 7.6.
-
pNPA Stock Solution: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.
-
Enzyme Solution: Prepare a stock solution of carbonic anhydrase in Assay Buffer. The final concentration in the assay will need to be optimized.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup:
-
Add 170 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the inhibitor solution at various concentrations to the test wells. For the control (uninhibited) wells, add 10 µL of DMSO.
-
Add 10 µL of the enzyme solution to all wells except the blank. For the blank, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add 10 µL of the 20 mM pNPA stock solution to each well.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Plot the reaction rate (V) against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), repeat the experiment with varying concentrations of both the substrate (pNPA) and the inhibitor. Construct a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Protocol 2: CO₂ Hydration Assay using the Wilbur-Anderson Method
This classic assay directly measures the fundamental physiological reaction catalyzed by carbonic anhydrase: the hydration of CO₂. The rate of pH change in a buffered solution is monitored.
Materials:
-
Purified carbonic anhydrase
-
This compound
-
Buffer: 20 mM Tris-HCl, pH 8.3
-
CO₂-saturated water (prepared by bubbling CO₂ gas through ice-cold deionized water)
-
pH meter with a fast-response electrode and data logging capabilities
-
Stirred, temperature-controlled reaction vessel (maintained at 0-4°C)
Procedure:
-
Setup:
-
Equilibrate the reaction vessel containing the buffer to 0-4°C.
-
Calibrate the pH meter at this temperature.
-
-
Uncatalyzed Reaction (Blank):
-
Add a known volume of CO₂-saturated water to the buffer and record the time it takes for the pH to drop from 8.3 to 6.3. This is the blank reaction time (T₀).
-
-
Enzyme-Catalyzed Reaction:
-
Add a known amount of carbonic anhydrase to the buffer.
-
Initiate the reaction by adding the same volume of CO₂-saturated water and record the time (T) for the same pH drop.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of this compound in the buffer.
-
Initiate the reaction and record the inhibited reaction time (Tᵢ).
-
-
Data Analysis:
-
Calculate the Wilbur-Anderson Units (WAU) of enzyme activity using the formula: WAU = (T₀ - T) / T.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Tᵢ - T) / (T₀ - T)] x 100.
-
Determine the IC₅₀ value from a plot of % inhibition versus inhibitor concentration.
-
Caption: Workflow for the Colorimetric Inhibition Assay.
Conclusion and Future Directions
This compound serves as an excellent model compound for exploring the inhibition of carbonic anhydrases. The protocols outlined in this guide provide a comprehensive framework for determining its inhibitory potency and mechanism of action. By characterizing the kinetics of inhibition for this and other novel sulfonamides, researchers can contribute valuable data to the field of drug discovery, potentially leading to the development of more potent and isoform-selective inhibitors for a variety of therapeutic applications. Further studies could involve X-ray crystallography to elucidate the precise binding mode of this compound within the active site of different carbonic anhydrase isoforms, providing a deeper understanding of the structure-activity relationship.
References
- Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14450-14470.
- Nakajima, M., et al. (1990). Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes. Chemical & Pharmaceutical Bulletin, 38(10), 2882-2883.
- Küçükbay, H., et al. (2018). Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1251-1258.
- El-Azab, A. S., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2275983.
- Morkūnaitė, V., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(8), 4241.
- Gül, H. İ., et al. (2016). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. Bioorganic & Medicinal Chemistry, 24(16), 3656-3662.
- Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12509.
- Ghorab, M. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8888.
- Berrino, E., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12509.
- Eibler, E., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7856.
- Taylor, P. W., & Burgen, A. S. (1971). Kinetics of carbonic anhydrase-inhibitor complex formation. a comparison of anion- and sulfonamide-binding mechanisms. Biochemistry, 10(21), 3859–3866.
- De Simone, G., et al. (2007). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 17(14), 3921-3926.
- Leitāns, J., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658.
- Roman, G. (2024). Novel aminobenzenesulfonamides as potential inhibitors of carbonic anhydrases. Revue Roumaine de Chimie, 69(3-4), 111-117.
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Application Notes and Protocols for the Post-Synthesis Purification of 2-Amino-4-chlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust methodologies for the purification of 2-Amino-4-chlorobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. Recognizing the critical impact of purity on downstream applications, this document provides a multi-faceted approach to purification, encompassing recrystallization, acid-base extraction, and column chromatography. The protocols are designed to be both effective and adaptable, empowering researchers to obtain high-purity material suitable for the most demanding applications. This guide is grounded in established chemical principles and supported by scientific literature to ensure technical accuracy and reliability.
Introduction: The Imperative for Purity
This compound is a vital building block in medicinal chemistry, notably in the synthesis of diuretic and antibacterial agents. The efficacy and safety of the final active pharmaceutical ingredient (API) are inextricably linked to the purity of its intermediates. Post-synthesis, the crude this compound product invariably contains a mixture of unreacted starting materials, by-products, and other process-related impurities. Failure to remove these contaminants can lead to downstream reaction failures, the formation of undesirable side products, and potential toxicological concerns in the final drug product.
This application note provides a detailed exploration of purification techniques tailored to the specific chemical properties of this compound. By understanding the nature of the target molecule and its likely impurities, researchers can select and optimize the most appropriate purification strategy.
Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂S | 1] |
| Molecular Weight | 206.65 g/mol | 2] |
| Melting Point | 144-146 °C | Echemi[3] |
| Appearance | White to off-white powder | N/A |
| LogP (Octanol/Water) | 0.570 (Crippen Calculated) | Cheméo[4] |
Impurity Profiling: Know Your Enemy
The selection of a purification method is dictated by the nature of the impurities present. A common synthetic route to this compound proceeds via the chlorosulfonation of 3-chloroaniline, followed by amination. This process can introduce several types of impurities.
A plausible synthetic pathway for a related compound, 2-aminophenol-4-sulfonamide, starts from p-nitrochlorobenzene, involving chlorosulfonation, amination, hydrolysis, and reduction[5]. Based on this and general chemical principles, potential impurities in a this compound synthesis may include:
-
Unreacted Starting Materials: 3-chloroaniline or other precursors.
-
Isomeric Byproducts: Formation of other isomers during the chlorosulfonation step.
-
Hydrolysis Products: The corresponding sulfonic acid (2-amino-4-chlorobenzenesulfonic acid) can form if the sulfonamide is hydrolyzed.
-
Process-Related Impurities: Residual solvents, reagents, and salts from the reaction and work-up.
Purification Strategies: A Multi-pronged Approach
The purification of this compound can be effectively achieved through a combination of techniques. The choice of method will depend on the scale of the purification and the nature of the impurities.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Solvent Selection: The ideal solvent for recrystallization should dissolve the this compound sparingly at room temperature but readily at elevated temperatures. Based on the polarity of the molecule and data from similar compounds, the following solvents are recommended for screening:
-
Primary Screening: Ethanol, Isopropanol, Acetone, Ethyl Acetate
-
Secondary Screening (for mixed solvent systems): Toluene, Dichloromethane, Hexane
A study on the structurally similar 2-amino-4-chlorobenzonitrile showed that it could be successfully recrystallized from ethanol[6]. This provides a strong starting point for solvent screening.
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Acid-Base Extraction: Exploiting Amphoteric Nature
This compound is an amphoteric molecule, possessing both a basic amino group and an acidic sulfonamide group. This property can be exploited to perform a highly selective acid-base extraction to separate it from non-amphoteric impurities.
-
Estimated pKa of the anilinic amino group (pKa of the conjugate acid): ~3-4
-
Estimated pKa of the sulfonamide N-H: ~9-10
This significant difference in pKa values allows for selective protonation and deprotonation.
Figure 1: Workflow for Acid-Base Extraction.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate basic impurities and extract them into the aqueous layer. Discard the aqueous layer.
-
Extraction of Target Compound: To the organic layer, add a dilute aqueous base solution (e.g., 1 M NaOH). The sulfonamide proton will be removed, forming a water-soluble salt of the target compound, which will move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the deprotonated product.
-
Neutralization and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute aqueous acid solution (e.g., 1 M HCl) with stirring until the pH is neutral. The purified this compound will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Column Chromatography: For High-Purity Requirements
For applications demanding the highest purity, or for the separation of closely related isomers, column chromatography is the method of choice.
Stationary and Mobile Phase Selection: Based on the polarity of this compound, a normal-phase silica gel column is a suitable stationary phase. The mobile phase will typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). A gradient elution, where the proportion of the polar solvent is gradually increased, will likely be most effective.
An established HPLC method for this compound utilizes a reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid modifier[3]. This suggests that for preparative reverse-phase chromatography, a C18-functionalized silica gel could be used with a water/acetonitrile or water/methanol gradient.
Figure 2: General Chromatography Workflow.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase composition (e.g., 9:1 Hexane:Ethyl Acetate) and pack the column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., step-wise or linear gradient to 1:1 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the most accurate method for determining purity. The method described by SIELC Technologies, using a reverse-phase column with a water/acetonitrile/phosphoric acid mobile phase, is a good starting point[3].
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (144-146 °C) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the compound and identify any remaining impurities with distinct signals.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By employing a systematic approach that includes recrystallization, acid-base extraction, and/or column chromatography, researchers can obtain material of high purity. The choice of technique should be guided by the specific impurity profile of the crude product and the purity requirements of the downstream application. The protocols provided in this application note serve as a robust starting point for developing a tailored and effective purification strategy.
References
- Ghafourian, T., & Zendashti, A. (2014). Simple Method for the Estimation of pKa of Amines.
-
McCabe, J. F., & Platts, J. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6178–6190. [Link]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
- Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. 25(1), 123-138.
-
SIELC Technologies. (n.d.). Separation of 2-Amino-4-chlorobenzenesulphonamide on Newcrom R1 HPLC column. Retrieved from [Link]
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- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: 2-Amino-4-chlorobenzenesulfonamide in Modern Organic Synthesis
Introduction: The Strategic Value of 2-Amino-4-chlorobenzenesulfonamide
In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency and molecular novelty. This compound (ACBS) emerges as a quintessential example of a "privileged" building block. Its structure is deceptively simple, yet it offers a trifecta of reactive sites: a primary aromatic amine, a primary sulfonamide, and a chlorinated aromatic ring. This unique combination of functional groups allows for orthogonal chemical modifications, making ACBS a versatile scaffold for constructing complex molecular architectures.
The primary sulfonamide moiety is a well-established zinc-binding group, crucial for targeting metalloenzymes like carbonic anhydrases.[1][2] The aniline-type amino group is a gateway to a vast array of transformations, most notably diazotization, which unlocks the synthesis of hydrazine-based heterocycles.[3][4] The chloro-substituent, meanwhile, provides a handle for further cross-coupling reactions or serves to modulate the electronic and lipophilic properties of the final compound, influencing its pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth exploration of ACBS and its parent structures as reagents, focusing on the mechanistic rationale behind their application and providing robust, field-proven protocols for their use in the synthesis of high-value pharmaceutical targets.
Part 1: The Diazotization-Reduction Pathway: A Gateway to Heterocyclic Scaffolds
The most powerful transformation of an aromatic primary amine is its conversion into a diazonium salt. This highly reactive intermediate serves as a linchpin in organic synthesis, enabling the introduction of a wide variety of functional groups. For aminobenzenesulfonamides, this pathway is the primary route to synthesizing the corresponding hydrazine, a key component in the construction of pyrazole-containing drugs.
Mechanistic Insight: From Amine to Hydrazine
The transformation occurs in two distinct, mechanistically critical steps:
-
Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl. The reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing and prematurely extruding nitrogen gas (N₂), which is one of the best leaving groups in organic chemistry.[5] The electrophilic nitrosonium ion (NO⁺) is attacked by the nucleophilic amine, and subsequent proton transfers and dehydration yield the diazonium salt.[6]
-
Reduction: The resulting diazonium salt is then immediately treated with a reducing agent. A common and effective choice is sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂). The reducing agent adds to the terminal nitrogen of the diazonium group, and upon acidic workup, the corresponding hydrazine hydrochloride salt is formed.
Application Focus: Synthesis of Celecoxib and its Analogues
The premier application of this pathway is the synthesis of Celecoxib, a selective COX-2 inhibitor. The core of Celecoxib is a 1,5-diarylpyrazole, formed via a cyclocondensation reaction (a variation of the Paal-Knorr synthesis) between 4-sulfamoylphenylhydrazine and the β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[7][8]
While Celecoxib itself is synthesized from the non-chlorinated sulfanilamide, the following protocols demonstrate the fundamental chemistry. Using this compound or its isomers in place of sulfanilamide would yield novel chlorinated analogues, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of 4-Sulfamoylphenylhydrazine Hydrochloride
This protocol details the synthesis of the key hydrazine intermediate from sulfanilamide, illustrating the diazotization-reduction sequence.
Materials:
-
Sulfanilamide (4-aminobenzenesulfonamide) (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Sodium Sulfite (Na₂SO₃) (2.5 eq)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Amine Dissolution: In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of concentrated HCl in water. Cool the solution to 0–5 °C using an ice-salt bath. Slowly add sulfanilamide (1.0 eq) to the cold acid solution with vigorous stirring to form a fine slurry of the amine hydrochloride salt.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold distilled water. Add this NaNO₂ solution dropwise to the amine slurry over 30-45 minutes, ensuring the internal temperature is strictly maintained below 5 °C. Monitor for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
Reduction: In a separate, large beaker, prepare a solution of sodium sulfite (2.5 eq) in water and cool it to 10-15 °C. Slowly pour the freshly prepared, cold diazonium salt solution into the sodium sulfite solution with vigorous stirring. The temperature may rise; maintain it below 20 °C with an ice bath if necessary.
-
Hydrolysis & Isolation: After the addition is complete, slowly heat the reaction mixture to 60–70 °C and hold for 1 hour. Cool the mixture to room temperature. The sodium salt of the hydrazine sulfonic acid may precipitate.
-
Acidification: Carefully add concentrated HCl to the mixture until the pH is strongly acidic (pH ~1-2). This protonates the hydrazine and precipitates the desired 4-sulfamoylphenylhydrazine hydrochloride.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, followed by a cold ethanol wash. Dry the product under vacuum.
Protocol 2: Cyclocondensation to form Celecoxib
This protocol describes the final step to synthesize the pyrazole core.
Materials:
-
4-Sulfamoylphenylhydrazine Hydrochloride (from Protocol 1) (1.0 eq)
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the hydrazine hydrochloride (1.0 eq), the β-diketone (1.0 eq), and ethanol.[3]
-
Cyclization: Add a catalytic amount of glacial acetic acid to facilitate the reaction. Heat the mixture to reflux (approx. 65-80 °C depending on the alcohol used) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The Celecoxib product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3]
| Parameter | Protocol 1: Diazotization-Reduction | Protocol 2: Cyclocondensation |
| Key Reagents | Sulfanilamide, NaNO₂, Na₂SO₃, HCl | Hydrazine HCl, β-Diketone |
| Solvent | Water | Ethanol or Methanol |
| Temperature | 0–5 °C (Diazotization), 60–70 °C (Hydrolysis) | Reflux (65–80 °C) |
| Reaction Time | 2–4 hours | 4–6 hours |
| Typical Yield | 75–85% | 80–95% |
| Table 1: Summary of Reaction Conditions for Celecoxib Synthesis Pathway. |
Part 2: ACBS as a Scaffold for Carbonic Anhydrase Inhibitors
The primary sulfonamide group (-SO₂NH₂) is a powerful pharmacophore known to coordinate with the zinc ion in the active site of carbonic anhydrases (CAs).[1] This makes benzenesulfonamides a foundational scaffold for designing CA inhibitors (CAIs), which are used to treat glaucoma, epilepsy, and certain cancers.[9][10]
Chemical Rationale: The "Tail" Approach
The potency and isoform selectivity of a sulfonamide inhibitor are heavily influenced by the substituents on the aromatic ring. The "tail" strategy involves modifying the molecule at a position distal to the zinc-binding sulfonamide group.[1] The amino group of ACBS is an ideal handle for this strategy. By N-functionalizing this amine, researchers can introduce various moieties that form additional interactions within the hydrophilic or hydrophobic regions of the CA active site, thereby tuning the binding affinity and selectivity.[11]
Protocol 3: General Procedure for N-Acylation of this compound
This protocol provides a representative method for modifying the amino group of ACBS, a key step in building a library of potential CA inhibitors.
Materials:
-
This compound (ACBS) (1.0 eq)
-
Acylating Agent (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve ACBS (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridine or TEA (1.5 eq) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylating Agent Addition: Add the acylating agent (1.1 eq), either neat or as a solution in anhydrous DCM, dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-acylated product.
| Acylating Agent | Product Structure (R-group) | Potential Therapeutic Application |
| Acetyl Chloride | -C(O)CH₃ | Modulating solubility and polarity |
| Benzoyl Chloride | -C(O)Ph | Introducing aromatic interactions |
| Chloroacetyl Chloride | -C(O)CH₂Cl | Reactive handle for further substitution |
| Boc Anhydride | -C(O)OtBu | Protecting group for orthogonal synthesis |
| Table 2: Examples of N-Functionalization on ACBS for Library Synthesis. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin, eye, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound and its related isomers are not merely simple chemicals but are strategic tools in the arsenal of the synthetic and medicinal chemist. The ability to leverage the amine group for diazotization provides a reliable entry into complex heterocyclic systems like pyrazoles, exemplified by the synthesis of Celecoxib analogues. Simultaneously, the inherent properties of the sulfonamide group make it a powerful scaffold for designing targeted enzyme inhibitors. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively utilize this versatile reagent in the pursuit of novel therapeutic agents.
References
- Cantabrana, F. C., et al. (2019). Continuous processes for the manufacture of celecoxib. Google Patents (WO2019064139A1).
- Sivakumaran, R., et al. (2011). Process for preparation of celecoxib. Google Patents (US7919633B2).
- Jiangxi Synergy Pharma (2012). Synthesis method of celecoxib. Google Patents (CN102391184A).
-
Alafeefy, A. M., et al. (2015). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. PubMed. Available at: [Link]
-
Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]
-
Bori, I., et al. (2000). Carbonic anhydrase inhibitors: synthesis of membrane-impermeant low molecular weight sulfonamides possessing in vivo selectivity for the membrane-bound versus cytosolic isozymes. PubMed. Available at: [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Balandis, B., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
Khair-ul-Bariyah, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
-
Krutošíková, A., et al. (2002). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. MDPI. Available at: [Link]
-
Ghosh, M., & Stahl, S. S. (2023). Mechanistic insights into radical formation and functionalization in copper/N-fluorobenzenesulfonimide radical-relay reactions. Royal Society of Chemistry. Available at: [Link]
-
The Organic Chemist (2024). Lec4 - Diazotization Reactions. YouTube. Available at: [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing, Inc. Available at: [Link]
-
Mikulová, M. B., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. National Institutes of Health (NIH). Available at: [Link]
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- 10. Carbonic anhydrase inhibitors: synthesis of membrane-impermeant low molecular weight sulfonamides possessing in vivo selectivity for the membrane-bound versus cytosolic isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS analysis of compounds derived from 2-Amino-4-chlorobenzenesulfonamide
An Application Guide for the Quantitative Analysis of 2-Amino-4-chlorobenzenesulfonamide Derivatives via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction: The Analytical Imperative for Sulfonamide Derivatives
The this compound scaffold is the foundational chemical structure for a multitude of therapeutically significant drugs. These derivatives, which include diuretics like hydrochlorothiazide and antidiabetic agents such as glipizide, are widely prescribed. Their efficacy and safety are directly linked to their pharmacokinetic profiles, making the precise and sensitive quantification of these compounds in biological matrices a critical task in drug development, clinical pharmacology, and regulatory oversight.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this analytical challenge. Its unparalleled sensitivity, selectivity, and speed allow for the accurate measurement of parent drugs and their metabolites, even at trace concentrations in complex biological fluids like plasma and urine. This application note provides a comprehensive guide, grounded in established scientific principles and field-proven methodologies, for developing and implementing robust LC-MS/MS assays for compounds derived from this compound. We will delve into the causality behind experimental choices, from sample preparation to mass spectrometric detection, to equip researchers with the expertise to generate high-quality, defensible data.
Principle of the Method: Harnessing the Power of LC-MS/MS
The analytical workflow leverages the strengths of two powerful techniques. First, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates the target analyte from endogenous matrix components and other compounds based on its physicochemical properties (e.g., polarity). Following separation, the analyte is introduced into a tandem mass spectrometer.
Inside the mass spectrometer, the analyte is ionized, typically using Electrospray Ionization (ESI). The first quadrupole of the mass spectrometer (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated or deprotonated parent molecule (the precursor ion). This isolated ion is then fragmented in a collision cell (Q2) through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then separated and detected in the third quadrupole (Q3). This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM), a technique that provides exceptional selectivity and sensitivity by filtering out chemical noise.
Part 1: Strategic Sample Preparation
The primary objective of sample preparation is to extract the analyte from the biological matrix while removing interfering substances like proteins and phospholipids that can suppress the MS signal or damage the analytical column. The choice of technique depends on the analyte's properties, the matrix, and the required sensitivity.
Protein Precipitation (PPT)
This is the simplest and fastest method, ideal for high-throughput analysis. It involves adding a water-miscible organic solvent, typically cold acetonitrile or methanol, to the plasma or serum sample.[1][2][3][4] The solvent denatures and precipitates the proteins, which are then removed by centrifugation.
-
Causality: Acetonitrile is often preferred as it leads to cleaner extracts compared to methanol for many compounds.[5] The simplicity of this method, however, comes at the cost of less thorough cleanup; highly concentrated or complex samples may still contain interfering substances.
Liquid-Liquid Extraction (LLE)
LLE separates the analyte based on its differential solubility in two immiscible liquids (an aqueous sample and an organic solvent). The choice of organic solvent (e.g., ethyl acetate, diethyl ether, or a mixture with dichloromethane) is critical and is dictated by the analyte's polarity.[6][7][8]
-
Causality: By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to favor its partitioning into the organic layer, providing a cleaner extract than PPT. For instance, acidifying the sample can protonate a basic analyte, increasing its solubility in certain organic solvents.[7][9]
Solid-Phase Extraction (SPE)
SPE is the most powerful cleanup technique, offering the highest selectivity and concentration factor. The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. A different solvent is then used to elute the purified analyte.[10][11][12]
-
Causality: Sorbent chemistry determines the retention mechanism. Reversed-phase sorbents (e.g., C18) retain nonpolar compounds, while ion-exchange sorbents (e.g., Oasis MCX or WCX) retain charged analytes. For sulfonamides, which can have both polar and nonpolar characteristics, polymer-based sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often highly effective.[10]
Part 2: Chromatographic Separation
Effective chromatographic separation is crucial to resolve the target analyte from isomers and other matrix components that could interfere with quantification.
Column Chemistry
Reversed-phase chromatography using a C18 column is the most common approach for separating sulfonamide derivatives.[1][3][5] The nonpolar stationary phase retains analytes based on their hydrophobicity.
-
Expertise: For challenging separations, especially with polar metabolites, alternative chemistries can be beneficial. Phenyl-hexyl columns offer different selectivity through pi-pi interactions, while polar-endcapped C18 columns can improve the peak shape of polar compounds.
Mobile Phase Composition
The mobile phase typically consists of a mixture of an aqueous component and an organic solvent (acetonitrile or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure good separation of multiple compounds and efficient elution of the target analyte.[5][13]
-
Causality: The addition of a modifier to the mobile phase is critical for good chromatography and ionization efficiency.
-
Formic Acid (0.1%): Commonly added to the aqueous and organic phases when using positive ion mode ESI. The acid ensures the analytes, particularly those with amine groups, are protonated, leading to improved peak shape and a strong [M+H]⁺ signal.[14]
-
Ammonium Formate or Ammonium Acetate: These buffers are used to control the pH of the mobile phase, which can be essential for the consistent retention and separation of ionizable compounds.[10][15]
-
Part 3: Mass Spectrometric Detection
The settings of the mass spectrometer determine the sensitivity and specificity of the analysis.
Ionization and Polarity
Electrospray Ionization (ESI) is the most common ionization technique for sulfonamide derivatives. The choice between positive and negative ion mode depends on the specific molecular structure of the derivative.
-
Positive Ion Mode ([M+H]⁺): Most sulfonamides, containing a primary or secondary amine group, are readily protonated and give a strong signal in positive mode.[1][3][16]
-
Negative Ion Mode ([M-H]⁻): Some derivatives, particularly those with acidic protons like hydrochlorothiazide, are more sensitively detected in negative ion mode.[2][8][15] It is essential to test both polarities during method development.
Fragmentation and MRM Transitions
Tandem mass spectrometry provides structural information and high selectivity.[16][17] Sulfonamides exhibit characteristic fragmentation patterns. The sulfonamide bond is often the most labile, leading to predictable product ions. A common fragmentation pathway involves the cleavage of the S-N or S-C bond, often resulting in a characteristic ion at m/z 156, which corresponds to the 2-aminobenzenesulfonyl moiety.[18][19]
-
Trustworthiness: For a self-validating system, it is crucial to select at least two MRM transitions for each analyte—a primary "quantifier" ion for concentration measurement and a secondary "qualifier" ion to confirm identity. The ratio of the quantifier to qualifier peak areas should remain constant across all standards and samples.
Visualizing the Analytical Process
General LC-MS/MS Workflow
The following diagram illustrates the end-to-end process for the analysis of this compound derivatives.
Caption: A typical workflow for quantitative bioanalysis using LC-MS/MS.
Characteristic Fragmentation Pathway
This diagram shows a plausible fragmentation pathway for the protonated this compound core structure.
Caption: Key fragmentations of the core this compound structure.
Protocols: A Practical Implementation
This section provides a detailed protocol for the analysis of hydrochlorothiazide, a common derivative, in human plasma. This protocol should be adapted and fully validated for specific laboratory conditions.
Protocol 1: Analysis of Hydrochlorothiazide in Human Plasma by SPE-LC-MS/MS
1. Materials and Reagents
-
Hydrochlorothiazide and Hydrochlorothiazide-¹³C,d₂ (Internal Standard, IS) reference standards.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid and ammonium formate (LC-MS grade).
-
Human plasma (K₂EDTA).
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB, 1 cc, 30 mg).[10]
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydrochlorothiazide and its IS in methanol.
-
Working Standard Solutions: Serially dilute the hydrochlorothiazide stock solution with 50:50 methanol:water to prepare calibration standards (e.g., 1 ng/mL to 500 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 methanol:water.
3. Sample Preparation (SPE)
-
Thaw plasma samples and vortex to mix.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (50 ng/mL). Vortex briefly.
-
Add 200 µL of 5% formic acid in water to the plasma sample to precipitate proteins and acidify. Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Place SPE cartridges on a vacuum manifold.
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the supernatant from step 4 onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex and transfer to an autosampler vial.
4. LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Reversed-Phase C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start at 5% B, hold for 0.5 min; ramp to 95% B over 2.5 min; hold for 1 min; return to 5% B and re-equilibrate for 1 min. Total run time: 5 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| MRM Transitions | Hydrochlorothiazide: 296.1 > 205.1 (Quantifier), 296.1 > 269.0 (Qualifier)[2][8]Hydrochlorothiazide-¹³C,d₂ (IS): 298.9 > 206.3[8] |
| Source Temperature | 550°C |
| Collision Gas | Argon |
Note: All MS parameters (e.g., collision energy, declustering potential) must be optimized for the specific instrument being used.
Conclusion
This application note outlines a robust and reliable framework for the LC-MS/MS analysis of compounds derived from this compound. By carefully selecting and optimizing sample preparation, chromatographic, and mass spectrometric conditions, researchers can achieve the sensitivity and selectivity required for demanding applications in pharmaceutical and clinical research. The key to a successful assay lies in understanding the rationale behind each step—from the choice of extraction technique to the selection of MRM transitions. The provided protocols and guidelines serve as a starting point for the development of validated methods capable of producing high-quality, reproducible data.
References
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available from: [Link]
-
A rapid and simple UPLC-MS-MS method for determination of glipizide in human plasma and its application to bioequivalence study. PubMed. Available from: [Link]
-
Determination of furosemide in plasma and urine by gas chromatography/mass spectrometry. PubMed. Available from: [Link]
-
Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Shimadzu. Available from: [Link]
-
Determination of Furosemide in Whole Blood using SPE and GC-EI-MS. Journal of Analytical Toxicology. Available from: [Link]
-
High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. PubMed. Available from: [Link]
-
Determination of furosemide in plasma and urine by gas chromatography/mass spectrometry. R Discovery. Available from: [Link]
-
Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. Available from: [Link]
-
Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. National Institutes of Health. Available from: [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. Impact Factor. Available from: [Link]
-
Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. National Institutes of Health. Available from: [Link]
-
Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers. Available from: [Link]
-
LC–MS/MS Method for Quantitation of Hydrochlorothia-zide and Nifedipine in Human Plasma. Semantic Scholar. Available from: [Link]
-
A Rapid and Simple UPLC–MS-MS Method for Determination of Glipizide in Human Plasma and Its Application to Bioequivalence Study. Oxford Academic. Available from: [Link]
-
High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. ResearchGate. Available from: [Link]
-
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available from: [Link]
-
Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. Available from: [Link]
-
LC-MS/MS Method for the Determination of HCTZ and Losartan from Human Plasma Using SOLA CX. LabRulez. Available from: [Link]
-
Bioequivalence and Pharmacokinetic Study of Glipizide by HPLC-MS/MS. Chinese Pharmaceutical Journal. Available from: [Link]
-
Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. PubMed. Available from: [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available from: [Link]
-
[Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. PubMed. Available from: [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available from: [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. Available from: [Link]
-
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Available from: [Link]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. Available from: [Link]
-
Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. ACS Publications. Available from: [Link]
-
Liquid chromatographic-tandem mass spectrometric determination of selected sulphonamides in milk. ResearchGate. Available from: [Link]
-
High-performance liquid chromatography–tandem mass spectrometry for the determination of sulfonamides in eggs. ResearchGate. Available from: [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available from: [Link]
-
Possible pathways for fragmentation of M−18 species. ResearchGate. Available from: [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Available from: [Link]
Sources
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- 2. lcms.cz [lcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bingol.edu.tr [bingol.edu.tr]
- 6. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 7. High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 9. Determination of furosemide in plasma and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. agilent.com [agilent.com]
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- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Amino-4-chlorobenzenesulfonamide Synthesis
An in-depth guide to navigating the complexities of 2-Amino-4-chlorobenzenesulfonamide synthesis, designed for chemical researchers and drug development professionals.
Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common challenges in this synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmaceuticals, including diuretics and other sulfonamide-based drugs. Its synthesis, while conceptually straightforward, involves highly reactive intermediates and competing reaction pathways that can lead to issues with yield, purity, and reproducibility. The most common synthetic strategies involve the electrophilic substitution of a chlorinated aromatic ring, followed by functional group manipulations to install the amine and sulfonamide moieties.
A prevalent and efficient pathway begins with the reduction of 4-chloro-2-nitrobenzenesulfonamide. This approach isolates the challenges to the final reduction step.[1] Another common route involves the multi-step synthesis starting from a more basic precursor like p-nitrochlorobenzene, which requires careful control over chlorosulfonation, amination, and reduction steps.[2]
Below is a generalized workflow illustrating the key transformations.
Caption: Generalized synthetic routes to this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield and Poor Conversion in the Chlorosulfonation Step
Question: "I am attempting to synthesize 4-chloro-3-nitrobenzenesulfonyl chloride from p-nitrochlorobenzene using chlorosulfonic acid, but my yields are consistently low. What factors should I investigate?"
Answer: This is a critical electrophilic aromatic substitution that is highly sensitive to reaction conditions. Low yields typically stem from incomplete reaction, side-product formation, or product degradation.
Causality and Troubleshooting Steps:
-
Reagent Stoichiometry and Quality:
-
The Problem: Chlorosulfonic acid is highly hygroscopic. Contamination with water will hydrolyze it to sulfuric acid and HCl, reducing its efficacy. Furthermore, the reaction stoichiometry is critical; an insufficient amount will lead to incomplete conversion, while a large excess can increase side reactions and create significant downstream waste and corrosion issues.[2][3]
-
Solution: Use a fresh, unopened bottle of chlorosulfonic acid. A common strategy to improve yield and reduce waste is a two-step process: first, sulfonate the starting material with chlorosulfonic acid, and then use a chlorinating agent like thionyl chloride (SOCl₂) for the chlorination step.[2] This method can increase product yield to over 96%.[2]
-
-
Temperature Control:
-
The Problem: The reaction is highly exothermic. If the temperature rises uncontrollably (typically above 70-80°C), it can lead to the formation of undesired isomers and decomposition of the product. Conversely, if the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Add the starting material portion-wise or via a dropping funnel to the chlorosulfonic acid in an ice bath to maintain a low initial temperature. After the addition is complete, allow the reaction to warm slowly to the optimal temperature (typically 60-70°C) and hold it there for 2-4 hours to ensure completion.[3]
-
-
Reaction Monitoring:
-
The Problem: Without monitoring, it's impossible to know if the reaction has gone to completion or has stalled.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench a small aliquot of the reaction mixture in ice water and extract with a suitable organic solvent (e.g., ethyl acetate) to spot on a TLC plate. The disappearance of the starting material spot indicates completion.
-
Summary of Optimized Chlorosulfonation Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Starting Material | p-Nitrochlorobenzene | Directs sulfonation to the desired position. |
| Reagents | Chlorosulfonic Acid & Thionyl Chloride | Two-step process improves yield and reduces waste.[2] |
| **Molar Ratio (Start:HSO₃Cl:SOCl₂) ** | 1 : 2-3 : 1-1.5 | Balances conversion with minimizing excess reagent.[2] |
| Temperature | 0-10°C (addition), then 60-75°C (reaction) | Controls exotherm and prevents side reactions.[3] |
| Reaction Time | 2-4 hours at reaction temperature | Ensures complete conversion.[3] |
Issue 2: Incomplete Amination of the Sulfonyl Chloride
Question: "My chlorosulfonated intermediate is pure, but the subsequent amination step with aqueous ammonia gives a low yield of the desired sulfonamide. I also see a significant amount of the corresponding sulfonic acid."
Answer: The amination of a sulfonyl chloride is a nucleophilic acyl substitution. The primary competing reaction is the hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid, which is favored in aqueous conditions.
Causality and Troubleshooting Steps:
-
Hydrolysis of the Sulfonyl Chloride:
-
The Problem: Water is a competing nucleophile that can attack the sulfonyl chloride. In aqueous ammonia, this hydrolysis reaction can significantly reduce the yield of the desired sulfonamide.
-
Solution: Perform the reaction at low temperatures (0-5°C) to minimize the rate of hydrolysis. Add the sulfonyl chloride slowly to a concentrated solution of ammonium hydroxide. Some protocols utilize high-pressure ammonolysis in an autoclave, which can significantly improve the yield by increasing the concentration and reactivity of ammonia.[4]
-
-
Neutralization of HCl Byproduct:
-
The Problem: The reaction produces one equivalent of HCl, which will protonate the ammonia, rendering it non-nucleophilic.
-
Solution: Ensure a sufficient excess of ammonia is used (typically >2 equivalents) to act as both the nucleophile and the base to neutralize the HCl byproduct.[5]
-
Experimental Protocol: Amination of 4-chloro-3-nitrobenzenesulfonyl chloride
-
Cool a stirred solution of concentrated ammonium hydroxide (25-28%) in a vessel to 0-5°C using an ice-salt bath.
-
Dissolve the 4-chloro-3-nitrobenzenesulfonyl chloride in a minimal amount of a water-miscible solvent like acetone or THF.
-
Add the sulfonyl chloride solution dropwise to the cold ammonium hydroxide solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring at low temperature for 1-2 hours, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The product, 4-chloro-2-nitrobenzenesulfonamide, will precipitate from the solution.
-
Filter the solid, wash thoroughly with cold water to remove any ammonium salts, and dry under vacuum.
Issue 3: Failed or Incomplete Nitro Group Reduction
Question: "I am trying to reduce 4-chloro-2-nitrobenzenesulfonamide to the final product using iron powder and HCl in ethanol, but the reaction is sluggish and incomplete even after prolonged heating."
Answer: The reduction of an aromatic nitro group using a metal in acidic conditions is a robust reaction, but its success hinges on the activity of the metal surface and the reaction environment.
Causality and Troubleshooting Steps:
Caption: Troubleshooting flowchart for incomplete nitro group reduction.
-
Inactive Reducing Agent:
-
The Problem: Iron powder can develop a passivating oxide layer on its surface, which prevents it from reacting.[6]
-
Solution: Activate the iron powder immediately before use. Suspend the iron powder in dilute HCl (e.g., 1 M) and stir for 15-30 minutes. This will dissolve the oxide layer. Decant the acidic solution, wash the iron powder with deionized water, followed by ethanol, and use it immediately while still damp with the reaction solvent.[6]
-
-
Poor Mass Transfer:
-
The Problem: This is a heterogeneous reaction involving a solid (iron) and a liquid phase. If agitation is inadequate, the iron powder will settle at the bottom of the flask, drastically reducing the available surface area for the reaction.[6]
-
Solution: Ensure vigorous stirring throughout the reaction. For scales larger than a few grams, a magnetic stir bar may be insufficient. Use an overhead mechanical stirrer to maintain a well-suspended slurry.
-
-
Incorrect pH:
-
The Problem: The reduction mechanism requires an acidic environment to facilitate the protonation of intermediates and to dissolve the iron oxides that are formed.
-
Solution: Maintain an acidic pH during the reaction. While HCl is often used, ammonium chloride can also serve as a milder acidic proton source.[6] Monitor the pH and add more acid if necessary.
-
Issue 4: Difficulty with Final Product Purification
Question: "After the reduction step, my crude this compound is an impure, oily solid that is difficult to crystallize. How can I obtain a clean, crystalline product?"
Answer: Purification is often challenging due to the presence of residual iron salts and potential organic side products. A combination of workup and crystallization is required.
Causality and Troubleshooting Steps:
-
Removal of Iron Salts:
-
The Problem: After the reaction, the product is mixed with iron salts (e.g., FeCl₂) and iron oxides.
-
Solution: After the reaction is complete (as confirmed by TLC/HPLC), filter the hot reaction mixture through a pad of celite to remove the iron powder and salts.[2] Then, adjust the pH of the filtrate. Making the solution basic (pH ~11) with NaOH will precipitate iron hydroxides, which can be filtered off.[2] The product can then be precipitated by acidifying the filtrate back to a near-neutral pH (6.5-7).[4]
-
-
Crystallization:
-
The Problem: The crude product may contain impurities that inhibit crystallization, resulting in an oil.
-
Solution: Recrystallization is the most effective method for purification.
-
Solvent Screening: Ethanol-water or isopropanol-water mixtures are often effective. Dissolve the crude product in a minimum amount of hot alcohol. While hot, add water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Activated Carbon: If the product has a dark color, it may be due to persistent colored impurities. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then filter it hot through celite to remove the carbon before cooling.
-
-
References
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
ResearchGate. (2025). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
- Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
- Google Patents. (2015). CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material.
- Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
Sources
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- 2. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
- 4. CN105175294B - Method for synthesizing sulfanilamide by using chlorobenzene as raw material - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Common side products in 2-Amino-4-chlorobenzenesulfonamide reactions and how to avoid them
Welcome to the technical support center for 2-Amino-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this compound. Our focus is on anticipating and mitigating the formation of common side products to ensure the success of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a substituted aromatic amine containing both a nucleophilic amino group and an electron-withdrawing sulfonamide moiety. This unique combination of functional groups dictates its reactivity and propensity to form specific side products under various reaction conditions. Understanding these potential pathways is crucial for optimizing reaction outcomes and simplifying purification processes. This guide will delve into the common synthetic transformations involving this molecule and provide actionable strategies to minimize the formation of impurities.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side products observed during the diazotization of this compound?
Diazotization of this compound to form the corresponding diazonium salt is a key step for subsequent functional group transformations. However, several side reactions can occur, leading to a complex product mixture.
Common Side Products:
-
Phenolic Impurities: Premature decomposition of the diazonium salt, often catalyzed by elevated temperatures, can lead to the formation of 2-hydroxy-4-chlorobenzenesulfonamide.
-
Azo-Coupling Products (Homocoupling): The newly formed diazonium salt can act as an electrophile and react with the unreacted starting material, this compound, to form an azo-coupled dimer. The coupling position on the starting material is typically para to the activating amino group.
-
C-C Coupling Products: In some instances, diazonium salts can undergo unintended C-C coupling reactions, especially if the reaction conditions are not strictly controlled.[1]
Troubleshooting and Avoidance:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a strict temperature range of 0-5 °C throughout the reaction. | Diazonium salts are thermally unstable and decompose at higher temperatures.[2] |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of sodium nitrite. | Ensures complete conversion of the starting material, minimizing the chance of azo-coupling. |
| Acid Concentration | Use a sufficient excess of a strong, non-nucleophilic acid (e.g., HBF₄, H₂SO₄). | Prevents the formation of diazoamino compounds and stabilizes the diazonium salt. |
| Reaction Time | Use the generated diazonium salt solution immediately in the subsequent step. | Prolonged storage, even at low temperatures, increases the likelihood of decomposition. |
FAQ 2: I am observing significant amounts of a dimeric impurity during my reaction. What is its likely structure and how can I prevent its formation?
Self-condensation or dimerization is a common issue with molecules possessing both nucleophilic and electrophilic sites, or that can be activated to react with themselves. For this compound, dimerization can occur under various conditions.
Plausible Dimer Structure:
While the exact structure can depend on the reaction conditions, a likely dimer involves the formation of a bond between the amino group of one molecule and an activated position on the aromatic ring of a second molecule, or through the formation of a diaryl ether or diarylamine linkage under forcing conditions.
Conditions Promoting Dimerization and How to Avoid Them:
-
Elevated Temperatures: Higher temperatures can provide the activation energy for self-condensation.
-
Solution: Conduct the reaction at the lowest effective temperature.
-
-
Strongly Basic or Acidic Conditions: Extreme pH can alter the nucleophilicity of the amino group and the electrophilicity of the aromatic ring, potentially catalyzing dimerization.
-
Solution: Maintain a neutral or near-neutral pH if the reaction chemistry allows. Use milder bases or acids where possible.
-
-
Presence of Oxidizing Agents: Oxidative conditions can lead to the formation of azo or azoxy dimers.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents.
-
Troubleshooting Guide: Common Reaction Scenarios
Scenario 1: Acylation of the Amino Group
Problem: Incomplete reaction and the formation of a bis-acylated side product.
Analysis: The amino group of this compound can be readily acylated. However, over-acylation or acylation of the sulfonamide nitrogen can occur under certain conditions, although the latter is generally less favorable. Incomplete reactions leave unreacted starting material, complicating purification.
Potential Side Products:
-
Unreacted Starting Material: Due to insufficient reagent or reaction time.
-
Bis-acylated Product: Acylation of both the amino group and the sulfonamide nitrogen. This is more likely with highly reactive acylating agents and strong bases.
Recommended Protocol for Clean Acylation:
-
Reagent Choice: Use a slight excess (1.1-1.2 equivalents) of the acylating agent (e.g., acetyl chloride, acetic anhydride).
-
Base: Employ a non-nucleophilic base such as triethylamine or pyridine to neutralize the acid byproduct.
-
Solvent: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Add the acylating agent dropwise at 0 °C to control the initial exotherm, then allow the reaction to warm to room temperature.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.
Scenario 2: Hydrolysis of the Sulfonamide Group
Problem: Cleavage of the sulfonamide bond, leading to the formation of 2-amino-4-chlorobenzenesulfonic acid.
Analysis: The sulfonamide group is generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.
Conditions Favoring Hydrolysis:
-
Strong Aqueous Acid (e.g., concentrated HCl, H₂SO₄) at reflux.
-
Strong Aqueous Base (e.g., concentrated NaOH, KOH) at elevated temperatures.
Mitigation Strategies:
-
pH Control: Whenever possible, perform reactions under neutral or mildly acidic/basic conditions.
-
Temperature Management: Avoid prolonged heating of the reaction mixture in the presence of strong aqueous acids or bases.
-
Solvent Choice: Use non-aqueous solvents if the reaction chemistry permits, to minimize the availability of water for hydrolysis.
Visualizing Reaction Pathways
Diagram 1: Key Reaction Pathways of this compound
Caption: Common reaction pathways and potential side products.
Diagram 2: Troubleshooting Workflow for Impurity Formation
Caption: A logical workflow for troubleshooting common impurities.
References
-
Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules. Available at: [Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Royal Society of Chemistry. Available at: [Link]
-
Self-condensation - Wikipedia. Wikipedia. Available at: [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
Sources
Troubleshooting low yield in the synthesis of 2-Amino-4-chlorobenzenesulfonamide derivatives
Welcome to the technical support center for the synthesis of 2-Amino-4-chlorobenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic yields. Our approach is rooted in explaining the "why" behind experimental protocols, ensuring both scientific accuracy and practical, field-tested advice.
Troubleshooting Guide: Addressing Low Yield Scenarios
This section is dedicated to pinpointing and resolving specific issues that can lead to disappointingly low yields during the synthesis of this compound derivatives.
Question 1: My overall yield for the two-step synthesis (chlorosulfonation followed by amination) of this compound is consistently low. Where should I start my investigation?
Low overall yield in a multi-step synthesis can be due to inefficiencies in one or both steps. A systematic approach is crucial for identifying the root cause.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low yield.
In-depth Analysis and Solutions:
-
Step 1: Chlorosulfonation of o-Chloroaniline The primary goal of this step is the synthesis of 4-chloro-2-aminobenzenesulfonyl chloride. The amino group in o-chloroaniline is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom, the sulfonic acid group is predominantly introduced at the para position relative to the amino group.[1]
-
Potential Issue: Hydrolysis of Chlorosulfonic Acid and the Sulfonyl Chloride Product. Chlorosulfonic acid reacts violently with water.[1] Any moisture present in the reaction setup will consume the reagent and can also hydrolyze the desired sulfonyl chloride product back to the unreactive sulfonic acid, drastically reducing your yield.[2][3]
-
Solution: Ensure Anhydrous Conditions.
-
Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents. If you are using a solvent like methylene chloride, ensure it is freshly distilled or from a sealed bottle over molecular sieves.[1]
-
Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[3][4]
-
-
Potential Issue: Suboptimal Reaction Temperature. Temperature control is critical. Excessively high temperatures can lead to side reactions, such as the formation of diaryl sulfones.[5] Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Solution: Precise Temperature Management.
-
The addition of chlorosulfonic acid to o-chloroaniline is exothermic. Use an ice bath to maintain the temperature during the initial addition.
-
For the subsequent heating phase, a controlled heating mantle or oil bath is recommended to maintain the optimal temperature as specified in your protocol. A patent for a similar synthesis suggests a temperature of 100°C.[6]
-
-
-
Step 2: Amination of 4-chloro-2-aminobenzenesulfonyl chloride This step involves the reaction of the sulfonyl chloride with an amine to form the desired sulfonamide.
-
Potential Issue: Hydrolysis of the Sulfonyl Chloride. As in the first step, the sulfonyl chloride intermediate is highly susceptible to hydrolysis. If it is exposed to water during workup or before the amination step, the yield will be significantly reduced.
-
Solution: Prompt and Anhydrous Amination.
-
Ideally, use the crude sulfonyl chloride from the first step directly in the amination reaction after removing the excess chlorinating agent and solvent.
-
If you must isolate the sulfonyl chloride, do so quickly and store it under anhydrous conditions.
-
When performing the amination, use an anhydrous solvent and ensure your amine is dry.
-
-
Potential Issue: Inadequate Base. A base is necessary to neutralize the HCl generated during the reaction.[4] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic. This can protonate the amine nucleophile, reducing its nucleophilicity and slowing or stopping the reaction.[4]
-
Solution: Proper Base Selection and Stoichiometry.
-
Frequently Asked Questions (FAQs)
This section addresses broader, more common questions that arise during the synthesis of this compound derivatives.
Question 2: I am observing a significant amount of an insoluble white solid in my chlorosulfonation reaction. What is it and how can I avoid it?
This is a common observation. The insoluble white solid is likely the hydrochloride salt of the starting material, o-chloroaniline. This occurs because the reaction between o-chloroaniline and chlorosulfonic acid produces HCl as a byproduct, which then reacts with the basic amino group of another molecule of o-chloroaniline.
Mechanism of Salt Formation:
Caption: Formation of o-chloroaniline hydrochloride salt.
This side reaction consumes your starting material and can make stirring difficult, leading to an inhomogeneous reaction mixture and lower yields.
Solutions:
-
Reverse Addition: Instead of adding the chlorosulfonic acid to the o-chloroaniline, consider adding the o-chloroaniline dropwise to an excess of chlorosulfonic acid. This ensures that the concentration of the free amine is always low, minimizing its reaction with the generated HCl.
-
Use of a Co-solvent: Performing the reaction in an inert solvent such as methylene chloride can help to keep the reaction mixture mobile, even if some salt precipitates.[1]
Question 3: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?
The primary impurities in the synthesis of this compound are often related to side reactions or unreacted starting materials.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Diaryl Sulfone | A side reaction, especially at high temperatures, where a molecule of the sulfonic acid reacts with another molecule of chloroaniline.[5] | Recrystallization. Diaryl sulfones are typically less polar than the desired sulfonamide. A solvent system where the sulfonamide is soluble at high temperatures but precipitates upon cooling, while the sulfone remains in solution, is ideal.[2] |
| Bis-sulfonated Product | Reaction of the primary amine with two molecules of sulfonyl chloride. | This is less common with aromatic amines but can occur. Recrystallization is often effective. Using a slight excess of the amine (1.1-1.2 equivalents) can help minimize this side product.[2] |
| Unreacted o-Chloroaniline | Incomplete chlorosulfonation reaction. | Can often be removed by washing the crude product with a dilute acid solution to protonate and dissolve the basic amine. |
| 4-chloro-2-aminobenzenesulfonic acid | Hydrolysis of the sulfonyl chloride intermediate. | This impurity is highly polar and can often be removed by washing with water or by recrystallization from a suitable solvent like ethanol/water mixtures.[2] |
Recrystallization Solvent Selection:
For sulfonamides, common and effective recrystallization solvents include ethanol, isopropanol, and mixtures of ethanol and water.[2] It is always advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific derivative.
Question 4: Can I use an aqueous base like sodium hydroxide for the amination step?
While it is possible to use an aqueous base like sodium hydroxide (a variation of the Schotten-Baumann reaction), it significantly increases the risk of hydrolyzing the highly reactive sulfonyl chloride starting material.[2] For laboratory-scale synthesis where yield is a primary concern, the use of a non-nucleophilic organic base in an anhydrous organic solvent is strongly recommended to minimize this competing hydrolysis reaction.[2][4]
Experimental Protocols
Protocol 1: Chlorosulfonation of o-Chloroaniline
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. o-Chloroaniline is toxic and should be handled with care.[1][7][8]
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
In the flask, place o-chloroaniline.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid (typically 3-5 molar equivalents) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 100°C) for several hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice.
-
The 4-chloro-2-aminobenzenesulfonyl chloride will precipitate. Isolate the solid by vacuum filtration and wash with cold water.
-
Use the moist solid immediately in the next step or dry it carefully under vacuum.
Protocol 2: Amination of 4-chloro-2-aminobenzenesulfonyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 4-chloro-2-aminobenzenesulfonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).[4]
-
Add a non-nucleophilic organic base (e.g., triethylamine, 1.2 equivalents).[2]
-
Cool the mixture in an ice bath.
-
Slowly add the desired amine (1.1 equivalents) dissolved in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the sulfonyl chloride is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude sulfonamide derivative.
-
Purify the crude product by recrystallization or column chromatography.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- BenchChem. (n.d.). 2-Amino-4-chlorobenzenesulfonic Acid | CAS 3479-10-5.
- Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
- BenchChem. (n.d.). Application Notes and Protocols for the Sulfonation of 2-Chloroaniline.
- Santa Cruz Biotechnology. (n.d.). 4-Chloroaniline.
- New Jersey Department of Health. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
Improving the purity of synthesized 2-Amino-4-chlorobenzenesulfonamide
An In-Depth Guide to Improving the Purity of Synthesized 2-Amino-4-chlorobenzenesulfonamide
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
The impurity profile of synthesized this compound is heavily dependent on the synthetic route employed. However, common impurities generally fall into three categories:
-
Unreacted Starting Materials: Depending on the specific synthesis, residual starting materials like 4-chloro-2-nitrobenzenesulfonyl chloride or its precursors can remain if the reaction does not go to completion.
-
Isomeric Impurities: Positional isomers, such as 4-amino-2-chlorobenzenesulfonamide, can form as byproducts during the initial chlorosulfonation or subsequent amination steps. The directing effects of the substituents on the aromatic ring dictate the prevalence of these isomers.
-
Hydrolysis and Degradation Products: The intermediate sulfonyl chloride is highly reactive and susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid (2-amino-4-chlorobenzenesulfonic acid). The final product itself can degrade under harsh pH or high-temperature conditions, potentially forming compounds like 2-amino-4-chlorophenol through hydrolysis.[1][2]
Q2: What is the most effective and scalable method for purifying crude this compound?
For laboratory and pilot scales, recrystallization is the most effective, economical, and widely used method for purifying crude this compound. The principle behind recrystallization is the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude product completely at an elevated temperature but will have low solubility for the desired compound and high solubility for the impurities at a low temperature.[3] Ethanol has been successfully used for recrystallizing similar amino-substituted aromatic compounds.[4]
Q3: How can I definitively assess the purity of my final product?
A multi-faceted approach is recommended for purity assessment to ensure confidence in your results.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from trace impurities, allowing for precise quantification of purity (e.g., >99.5%).[2][5][6]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable above the noise.
-
FTIR: Confirms the presence of key functional groups and can be used for comparison against a reference standard.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[5]
-
Troubleshooting Guide: From Crude Product to High-Purity Compound
This section addresses specific issues you may encounter during the purification process in a detailed question-and-answer format.
Problem 1: My initial crude product has a low purity (<95%) after synthesis and initial workup. What are the likely causes and how can I address this?
-
Detailed Answer: Low purity post-synthesis is a common issue stemming from incomplete reactions or the formation of side products. The primary purification step to address this is a carefully optimized recrystallization protocol. The choice of solvent is critical for separating the target molecule from structurally similar impurities.
Causality: The effectiveness of recrystallization hinges on the differential solubility of your target compound versus its impurities. For this compound, which possesses both polar (amino, sulfonamide) and non-polar (chlorinated benzene ring) characteristics, a moderately polar solvent is often a good starting point.
Recommended Action: Perform a solvent screen to identify the optimal recrystallization solvent. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
| Solvent System | Suitability Assessment | Rationale & Expert Insight |
| Ethanol | Excellent | Often provides a good balance of solubility for this class of compounds. It's flammable but has a convenient boiling point and is easily removed.[4] |
| Isopropanol | Good | Similar to ethanol but less volatile. May offer different selectivity for certain impurities. |
| Water | Poor (as a single solvent) | Due to the aromatic ring and chlorine, solubility in water is generally low even at high temperatures. However, it can be an excellent anti-solvent in a solvent/anti-solvent system. |
| Ethanol/Water | Excellent (as a system) | This combination is highly tunable. You can dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid (the cloud point). This indicates saturation and is a key step for inducing crystallization upon cooling. |
| Acetone | Fair to Good | High solvency may lead to poor recovery unless used in a system with an anti-solvent like hexane or water. |
See the "Experimental Protocols" section for a detailed step-by-step recrystallization procedure.
Problem 2: My final product is colored (e.g., yellow, tan, or brown) instead of white or off-white. How can I fix this?
-
Detailed Answer: A colored product indicates the presence of chromophoric (color-causing) impurities. These are often highly conjugated organic molecules that can form as byproducts during synthesis, especially if reaction temperatures were too high or if the product was exposed to air and light for extended periods.
Causality: These colored impurities are typically present in very small amounts but have high extinction coefficients. They are often large, flat molecules that can be effectively removed by adsorption onto a high-surface-area material.
Recommended Action: Use activated charcoal during the recrystallization process.
-
Dissolve your crude product in the chosen solvent at an elevated temperature as you normally would for recrystallization.
-
Remove the solution from the heat source and allow it to cool slightly to prevent flash boiling.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Using too much charcoal can significantly reduce your yield as it will also adsorb your desired product.[3]
-
Swirl the mixture and gently reheat it to boiling for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the clarified, hot filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color or colorless.
-
Problem 3: My recrystallization is failing. Either nothing crystallizes, I get an oil, or my yield is very low. What should I do?
-
Detailed Answer: Recrystallization failure is a common but solvable problem. The issue usually lies in one of three areas: solvent choice, saturation level, or cooling rate.
Causality: Crystallization requires a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility at a given temperature. "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to come out of solution as a liquid instead of a solid.[3] Low yield is often due to using too much solvent or premature crystallization.
Troubleshooting Flowchart:
Troubleshooting Recrystallization Failures
Experimental Protocols & Workflows
Protocol 1: Optimized Recrystallization of this compound
This protocol provides a self-validating workflow for purifying the title compound.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring. Continue adding hot ethanol in small portions until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, follow the procedure described in Problem 2 .
-
Hot Filtration: Pre-heat a gravity filtration setup. Filter the hot solution to remove any insoluble impurities or charcoal. This step is crucial to prevent premature crystallization in the funnel.[3]
-
Induce Crystallization: Re-heat the filtrate to boiling. Add hot water dropwise while swirling until the solution remains faintly cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Purity Validation: Analyze the final product using HPLC and melting point analysis to confirm purity.
References
-
ResearchGate. (n.d.). Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. Available from: [Link]
- Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
- Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Available from: [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenesulphonamide. Available from: [Link]
- Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4140-83-4). Available from: [Link]
-
MDPI. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]
-
ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available from: [Link]
-
RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Available from: [Link]
-
MDPI. (2023). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Available from: [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Available from: [Link]
-
Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Available from: [Link]
-
PMC - NIH. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Available from: [Link]
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- 5. bachem.com [bachem.com]
- 6. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-Amino-4-chlorobenzenesulfonamide under different experimental conditions
Introduction
Welcome to the technical support center for 2-Amino-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a substituted benzenesulfonamide, its stability can be influenced by various experimental conditions, including pH, temperature, light, and the presence of other reactive species. This document provides a comprehensive resource in a question-and-answer format to troubleshoot common issues and offer proactive strategies to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you might encounter during your work with this compound.
Hydrolytic Stability
Question 1: I am observing a loss of my compound in aqueous solutions at low pH. What is the likely cause and how can I mitigate this?
Answer: Sulfonamides can undergo hydrolysis, and this process is often catalyzed by acidic or basic conditions. Under acidic conditions, the primary amino group of this compound will be protonated. While this generally decreases the nucleophilicity of the amino group, the overall electronic environment of the molecule can influence the stability of the sulfonamide bond. The primary mechanism of acid-catalyzed hydrolysis of sulfonamides can involve the protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions allow, adjust the pH of your solution to a more neutral range (pH 6-8). Sulfonamides generally exhibit greater stability in neutral to slightly alkaline conditions.
-
Buffer Selection: Use a well-characterized buffer system to maintain a stable pH throughout your experiment.
-
Low-Temperature Storage: Store your aqueous solutions at reduced temperatures (2-8 °C) to slow down the rate of hydrolysis.
-
Aprotic Solvents: If compatible with your experimental design, consider using aprotic solvents or minimizing the water content in your solutions.
Question 2: My compound seems to be degrading in a basic aqueous medium. What is the degradation pathway and how can I prevent it?
Answer: In basic conditions, the sulfonamide nitrogen can be deprotonated, which can also lead to hydrolysis, although the mechanism differs from acid-catalyzed hydrolysis. Base-catalyzed hydrolysis of sulfonamides can proceed through nucleophilic attack of a hydroxide ion on the sulfur atom. The presence of the electron-withdrawing chlorine atom on the benzene ring may influence the rate of this reaction.
Mitigation Strategies:
-
pH Control: Avoid strongly basic conditions (pH > 9) if possible. Adjust the pH to the neutral or slightly acidic range where the compound might be more stable.
-
Reduced Temperature: As with acidic conditions, storing solutions at lower temperatures will decrease the degradation rate.
-
Exclusion of Catalytic Metal Ions: Certain metal ions can catalyze the hydrolysis of sulfonamides. The use of chelating agents like EDTA may be beneficial if metal ion contamination is suspected.
Photostability
Question 3: I am noticing the appearance of new peaks in my HPLC analysis after my samples have been exposed to light. Is this compound light-sensitive?
Answer: Yes, aromatic amines and sulfonamides can be susceptible to photodegradation. Exposure to UV or even ambient light can initiate photochemical reactions, leading to the formation of colored degradants and loss of the parent compound. Common photodegradation pathways for sulfonamides include cleavage of the S-N bond and hydroxylation of the benzene ring.
Preventative Measures:
-
Use of Amber Vials: Always store and handle solutions of this compound in amber or light-protecting containers.
-
Work in a Dark or Low-Light Environment: When preparing solutions or conducting experiments, minimize exposure to direct light.
-
Conduct Photostability Studies: If your application requires exposure to light, it is crucial to perform formal photostability studies as outlined by ICH guidelines to understand the degradation kinetics and identify the photoproducts.
Thermal Stability
Question 4: I am concerned about the stability of this compound at elevated temperatures. What are the potential degradation pathways?
Answer: Thermal decomposition of sulfonamides can occur at high temperatures. The specific degradation pathway for this compound is not extensively documented in the literature, but for amino acids and related compounds, thermal degradation can involve decarboxylation, deamination, and other complex reactions. For sulfonamides, thermal stress can lead to the cleavage of the C-S and S-N bonds.
Recommendations:
-
Avoid High Temperatures: Unless required for a specific reaction, avoid exposing the compound to high temperatures for prolonged periods.
-
Proper Storage: Store the solid compound in a cool, dry place as recommended in the safety data sheet.
-
Thermogravimetric Analysis (TGA): To determine the precise decomposition temperature, consider performing TGA.
Oxidative Stability
Question 5: My compound is showing signs of degradation, and I suspect oxidation. What are the likely reactive sites and how can I prevent this?
Answer: The primary amino group on the benzene ring is a potential site for oxidation. Aromatic amines can be oxidized to form a variety of products, including nitroso, nitro, and polymeric species. The presence of an electron-donating amino group can activate the aromatic ring, making it more susceptible to oxidation.
Protective Measures:
-
Inert Atmosphere: When working with solutions for extended periods, particularly at elevated temperatures, consider purging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Be mindful of the presence of oxidizing agents in your experimental setup, including certain metal ions and peroxides.
-
Use of Antioxidants: In some formulations, the addition of antioxidants may be necessary to prevent oxidative degradation. However, the compatibility of the antioxidant with this compound would need to be established.
Excipient Compatibility
Question 6: I am developing a solid dosage form and need to select excipients. Are there any known incompatibilities with this compound?
Answer: While specific compatibility studies for this compound are not readily available, potential interactions can be predicted based on its functional groups. The primary aromatic amine is a key reactive site.
Potential Incompatibilities:
-
Reducing Sugars: Excipients containing reducing sugars (e.g., lactose, dextrose) can react with the primary amine via the Maillard reaction, leading to discoloration and the formation of complex degradation products.
-
Aldehydes and Ketones: Trace amounts of aldehydes or ketones in excipients can react with the primary amine to form Schiff bases.
-
Acidic and Basic Excipients: As discussed under hydrolytic stability, strongly acidic or basic excipients can promote the degradation of the sulfonamide group.
-
Magnesium Stearate: This common lubricant has been reported to be incompatible with some amine-containing active pharmaceutical ingredients.
Recommended Approach:
-
Excipient Screening: Conduct compatibility studies by preparing binary mixtures of this compound with each proposed excipient. Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and analyze for degradation over time using a stability-indicating HPLC method.
-
Non-reducing Sugars: Consider using non-reducing sugars like sucrose or mannitol as diluents.
-
Alternative Lubricants: If an incompatibility with magnesium stearate is observed, consider alternative lubricants such as sodium stearyl fumarate.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
- Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Dissolve a known amount in the solvent to prepare a sample for analysis.
- Photodegradation: Expose a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
- After the specified time, neutralize the acid and base hydrolyzed samples.
- Analyze all samples, along with a control sample (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).
- The goal is to achieve 5-20% degradation of the active substance. Adjust the stress conditions (time, temperature, reagent concentration) if necessary.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the main peak from any degradation products formed during the forced degradation study.
Visualizations
General Degradation Pathways of Sulfonamides
Caption: Potential degradation pathways for this compound.
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing. [Link]
-
Wang, J. L., & Wang, Y. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]
-
Kowalska, K., Rylski, M., & Gmurek, M. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PubMed. [Link]
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. MDPI. [Link]
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. [Link]
-
Lin, Y. C., Lin, C. F., & Chen, C. H. (2011). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]
-
Al-Rimawi, F., Kharoaf, M., & Qaisi, A. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC - NIH. [Link]
-
Kumar, V. A., & Sankar, D. G. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. ResearchGate. [Link]
-
Singh, P., Kumar, A., & Singh, R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
Samanidou, V., & Nikolaidou, K. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenesulphonamide. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 4140-83-4). [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamideunder Non-Isothermal Condition. [Link]
-
NIST. (n.d.). This compound. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
Grunenberg, A., & Keusgen, M. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. ResearchGate. [Link]
-
Zhang, G. G. Z., & Suryanarayanan, R. (2014). Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. PMC - NIH. [Link]
-
Bentley, P. A., & Jones, A. C. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. PubMed. [Link]
-
Simakova, A., Sbirrazzuoli, N., & Le, G. (2014). Kinetics of thermal decomposition of sulfur-containing amino acids. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenesulfonic acid. [Link]
-
Zhang, T., & Pikal, M. J. (2017). Bilateral Effects of Excipients on Protein Stability: Preferential Interaction Type of Excipient and Surface Aromatic Hydrophobicity of Protein. PubMed. [Link]
-
Schleheck, D., & Cook, A. M. (2012). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed. [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
Le, G., & Sbirrazzuoli, N. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH. [Link]
-
Gucinski, A. C., & Grant, D. C. (2014). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]
-
Davies, M. J. (2016). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. PubMed Central. [Link]
-
Seager, S. L., & Bains, W. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC - NIH. [Link]
-
Al-kassas, R., & Gillani, S. (2018). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. ResearchGate. [Link]
-
Castello, R. A., & Mattocks, A. M. (1962). Discoloration of tablets containing amines and magnesium stearate. Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2021). Research on the thermal stability of 2-amino-3,5-dichloro-N- methylbenzamide (ADMBA) applying DSC. [Link]
-
Royal Society of Chemistry. (2024). Probing the synergistic effects of amino compounds in mitigating oxidation in 2D Ti3C2Tx MXene nanosheets in aqueous environments. PubMed Central. [Link]
Technical Support Center: Resolving Poor Solubility of 2-Amino-4-chlorobenzenesulfonamide
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for overcoming the common challenge of poor solubility of 2-Amino-4-chlorobenzenesulfonamide in various reaction media. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design more robust reaction conditions.
Understanding the Solubility Profile of this compound
This compound is a molecule with distinct functional groups that govern its solubility behavior. The presence of an aromatic ring and a chloro-substituent contributes to its hydrophobicity, while the amino and sulfonamide groups offer opportunities for solubility enhancement through ionization. Effectively solubilizing this compound requires a clear understanding of its molecular properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂S | [1] |
| Molecular Weight | 206.65 g/mol | [2] |
| logP (Octanol/Water) | 0.570 | [3] |
| Calculated Water Solubility (log₁₀WS mol/L) | -1.49 | [3] |
The positive logP value and negative log water solubility indicate the compound's inherent poor aqueous solubility.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound.
FAQ 1: Why is my this compound not dissolving in the reaction solvent?
Answer: The poor solubility of this compound stems from a combination of its crystalline nature and the hydrophobicity of the chlorobenzene ring. The polarity of your chosen solvent plays a critical role. In highly non-polar solvents, the compound will likely have very low solubility due to the polar amino and sulfonamide groups. Conversely, in highly polar protic solvents like water at neutral pH, the hydrophobic parts of the molecule resist dissolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
FAQ 2: How does pH affect the solubility of this compound?
Answer: The solubility of this compound is significantly influenced by pH due to its two ionizable functional groups: the amino group and the sulfonamide group.
-
The Amino Group: The 2-amino group is basic and will be protonated under acidic conditions (pH < pKa of the conjugate acid) to form a more soluble cationic ammonium salt.
-
The Sulfonamide Group: The sulfonamide (-SO₂NH₂) group is weakly acidic and can be deprotonated under basic conditions (pH > pKa) to form a more soluble anionic species.
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Determine Reaction Compatibility: Before attempting pH modification, ensure that your reactants, reagents, and catalysts are stable and reactive at the intended acidic or basic pH.
-
Acidic Conditions (to protonate the amino group):
-
Prepare a stock solution of a suitable acid (e.g., 1 M HCl, 1 M H₂SO₄).
-
Slowly add the acid to your reaction medium while monitoring the pH with a calibrated pH meter.
-
Target a pH at least 1-2 units below the estimated pKa of the anilinium ion (e.g., pH 1-2).
-
Add the this compound to the acidified solvent and stir until dissolved.
-
-
Basic Conditions (to deprotonate the sulfonamide):
-
Prepare a stock solution of a suitable base (e.g., 1 M NaOH, 1 M KOH).
-
Slowly add the base to your reaction medium, targeting a pH at least 1-2 units above the estimated pKa of the sulfonamide (e.g., pH 12-13).
-
Introduce the this compound to the basified solvent and stir to facilitate dissolution.
-
FAQ 3: Can I use a cosolvent to improve solubility, and which one should I choose?
Answer: Yes, using a cosolvent is a very effective strategy. A cosolvent is a water-miscible organic solvent that, when added to an aqueous medium, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds. For non-aqueous reactions, selecting a more polar organic solvent in which the compound is soluble and then adding it to the main reaction solvent can also be effective.
Solvent Suitability Overview (Qualitative)
| Solvent | Polarity | General Suitability for Sulfonamides |
| Water | High (Protic) | Poor at neutral pH; solubility increases with pH adjustment. |
| Methanol, Ethanol | High (Protic) | Moderate to good. |
| N,N-Dimethylformamide (DMF) | High (Aprotic) | Good to excellent. |
| Dimethyl sulfoxide (DMSO) | High (Aprotic) | Good to excellent. |
| Acetonitrile | Medium-High (Aprotic) | Moderate. |
| 1,4-Dioxane | Medium | Moderate to good, often used in mixtures with water.[4] |
| Acetone | Medium | Moderate. |
| Dichloromethane (DCM) | Low | Poor. |
| Toluene | Low | Poor. |
Experimental Protocol: Cosolvent Addition
-
Solvent Screening: In separate small vials, test the solubility of a small amount of this compound in a range of potential cosolvents (e.g., DMF, DMSO, ethanol, methanol, 1,4-dioxane).
-
Select the Best Cosolvent: Choose the cosolvent that provides the best solubility and is compatible with your reaction conditions.
-
Dissolution and Addition:
-
Dissolve the this compound in a minimal amount of the selected cosolvent to create a concentrated stock solution.
-
Slowly add this stock solution to your main reaction vessel with vigorous stirring. This dropwise addition helps to prevent localized high concentrations that could lead to precipitation.
-
Alternatively, if your reaction can tolerate a higher proportion of the cosolvent, you can directly add it to the main reaction solvent before introducing the sulfonamide.
-
Caption: Cosolvent addition workflow.
FAQ 4: How can surfactants help, and what type should I use?
Answer: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in aqueous media by forming micelles.[5] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic exterior. The hydrophobic this compound can be encapsulated within these hydrophobic cores, effectively solubilizing it in the bulk aqueous phase.
The choice of surfactant (anionic, cationic, or non-ionic) can depend on the specific interactions with the solute and the requirements of the reaction.
-
Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): These have a negatively charged head group and can be very effective but may interact with cationic species in the reaction.
-
Cationic Surfactants (e.g., Cetyltrimethylammonium Bromide - CTAB): These possess a positively charged head group and can interact with anionic species.
-
Non-ionic Surfactants (e.g., Polysorbates like Tween® 80, Polyoxyethylene Glycol Ethers like Triton™ X-100): These have uncharged, polar head groups and are often less likely to interfere with charged reactants, making them a good starting point for many applications.
Experimental Protocol: Surfactant-Mediated Solubilization
-
Select a Surfactant: Based on your reaction conditions, choose a suitable surfactant. Non-ionic surfactants are often a good first choice due to their lower potential for ionic interactions.
-
Prepare the Surfactant Solution: Prepare a stock solution of the surfactant in your aqueous reaction medium at a concentration well above its known CMC.
-
Dissolve the Compound: Add the this compound to the surfactant solution.
-
Facilitate Dissolution: Stir the mixture, and if necessary, gently warm or sonicate to aid in the formation of micelles and the encapsulation of the compound. The solution should become clear once the compound is solubilized.
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenesulphonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). This compound. Retrieved from [Link]
- Martin, A., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 615–620.
- Savu, S. V., & Serjeant, E. P. (1991). Dissociation constants of some substituted anilines and the effect of substituents on pKa values.
- Kawakami, K., Miyoshi, K., & Ida, Y. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International journal of pharmaceutics, 297(1-2), 122–129.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility of organic compounds. Industrial & engineering chemistry research, 40(17), 3762-3765.
- Avdeef, A. (2012).
- Tehrani-Bagha, A. R., & Holmberg, K. (2013). Solubilization of hydrophobic dyes in surfactant solutions.
- Rathi, P. (2018). Drug Solubility: Importance and Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 8(5), 111-115.
- Shoghi, E., & Fuguet, E. (2016). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 125, 1-12.
- Lown, J. W. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(22), 11636-11649.
Sources
- 1. This compound [webbook.nist.gov]
- 2. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 4140-83-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of 2-Amino-4-chlorobenzenesulfonamide
Welcome to the technical support center for 2-Amino-4-chlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Maintaining the chemical integrity of this compound is paramount for generating reproducible and reliable data. This document provides in-depth, field-proven insights into the stability profile of this molecule, offering preventative strategies, troubleshooting guides, and validated protocols to mitigate degradation.
Section 1: Understanding the Stability Profile of this compound
A foundational understanding of a molecule's vulnerabilities is the first line of defense against its degradation. This compound (CAS: 4140-83-4), like many sulfonamides, is susceptible to specific environmental and chemical stressors that can compromise its structure and purity.[1][2]
Q1: What are the primary pathways through which this compound degrades?
Based on extensive studies of sulfonamide compounds, degradation is primarily initiated by four key mechanisms: oxidation, photolysis, hydrolysis, and thermal stress.[3] Each of these pathways can be active under common laboratory conditions, making awareness and control essential.
-
Oxidative Degradation: The sulfonamide and amino moieties are susceptible to oxidation.[4] This can be triggered by atmospheric oxygen, reactive oxygen species generated by other components in a solution, or the presence of oxidizing agents and metal ion catalysts.[5][6][7] Oxidative processes can lead to the formation of hydroxylated byproducts and cleavage of the critical sulfur-nitrogen (S-N) bond.[8]
-
Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions.[9][10] This process, often accelerated in the presence of photosensitizers, can lead to molecular fragmentation and loss of activity.[7][8] Common degradation pathways under photolytic stress include cleavage of the S-N bond and hydroxylation of the benzene ring.[8]
-
Hydrolytic Degradation: The stability of the sulfonamide group is pH-dependent. In strongly acidic or alkaline solutions, the compound can undergo hydrolysis. This is a critical consideration for formulation, buffer selection, and cleaning procedures. Forced degradation studies, a standard practice in pharmaceutical development, routinely test stability in acidic and basic conditions to identify potential hydrolytic degradants.[3][11]
-
Thermal Degradation: While generally stable at room temperature, elevated temperatures can provide the necessary activation energy for decomposition.[12][13] Thermal stress studies are crucial for determining safe operating temperatures during synthesis, purification, and long-term storage, as excessive heat can lead to complex degradation profiles.[12]
Section 2: Core Principles for Handling and Storage (Preventative Measures)
Proactive measures during storage and handling are the most effective way to preserve the integrity of your compound.
Q2: What are the optimal storage conditions for this compound?
Proper storage minimizes exposure to the degradation stressors identified above. The single most effective strategy is to store the compound as a lyophilized solid under controlled conditions.
| Parameter | Recommendation | Rationale |
| Form | Lyophilized Solid | Maximizes stability by reducing molecular mobility and preventing solution-phase reactions like hydrolysis. |
| Temperature | -20°C (Short-term) or -80°C (Long-term) | Low temperatures drastically reduce the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Purging the vial with an inert gas displaces oxygen, directly inhibiting oxidative degradation. |
| Light | Amber Vial / Protect from Light | Prevents light-induced photodegradation. |
| Moisture | Tightly Sealed Vial in a Desiccator | Prevents uptake of atmospheric moisture, which can initiate hydrolysis and other degradation pathways.[14] |
| Aliquoting | Aliquot into single-use vials | Avoids repeated freeze-thaw cycles and moisture introduction into the primary stock vial.[14][15] |
Q3: How should I properly handle the compound and its solutions during experiments?
Your handling protocol is just as important as storage. Contamination and exposure during experimental setup can rapidly degrade a previously stable compound.
-
Equilibration: Before opening, always allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solvent Selection: Use high-purity, HPLC-grade solvents. Lower-grade solvents can contain impurities (e.g., peroxides in ethers or THF) that actively promote oxidative degradation. For sensitive experiments, use freshly opened solvents or those that have been sparged with an inert gas to remove dissolved oxygen.
-
Solution Preparation: For aqueous solutions, use sterile, ultrapure water (Type I). If the compound is susceptible to oxidation, de-gassing the buffer before dissolving the compound is a critical step.
-
pH Control: Maintain solutions at a neutral or slightly acidic pH unless the experimental protocol demands otherwise. Use well-characterized buffer systems to prevent pH drift. Be aware that the amine group can be protonated at low pH and the sulfonamide can be deprotonated at high pH, potentially altering stability.
-
Avoid Contamination: Always use clean spatulas and glassware. Never return unused solid to the stock container. Practice aseptic techniques where microbial degradation could be a confounding factor.[16]
Section 3: Troubleshooting Guide: Identifying and Mitigating Degradation
Even with careful handling, degradation can occur. This section helps you diagnose and resolve common stability issues.
Q4: My analytical results are inconsistent. How can I determine if my compound is degrading?
Inconsistency is a classic sign of instability. Use a stability-indicating analytical method, typically HPLC-UV or LC-MS, to investigate.[17][18]
-
Appearance of New Peaks: The most definitive sign is the emergence of new, unexpected peaks in your chromatogram, which represent degradation products.
-
Decrease in Parent Peak Area: A corresponding, time-dependent decrease in the peak area of the parent compound indicates its consumption.
-
Changes in Physical Appearance: A change in the color or clarity of a solution can indicate the formation of chromophoric degradation products.
-
Loss of Biological Activity: In bioassays, a gradual loss of potency or efficacy often points to degradation of the active compound.
Q5: I suspect oxidative degradation. What are the likely causes and how can I prevent it?
-
Causes: The primary culprits are dissolved oxygen in your solvents, peroxide contaminants (especially in solvents like THF or dioxane), or exposure to incompatible oxidizing agents.[5]
-
Mitigation Strategies:
-
De-gas Solvents: Sparge all aqueous and organic solvents with an inert gas (argon or nitrogen) for 15-30 minutes before use.
-
Use Fresh Solvents: Use freshly opened bottles of high-purity solvents. Test older bottles of peroxide-forming solvents for contamination before use.
-
Work Under Inert Atmosphere: For highly sensitive reactions, prepare solutions and conduct experiments in a glove box or under a blanket of inert gas.
-
Check for Incompatibilities: Ensure your experimental mixture does not contain known oxidizing agents unless it is part of the intended reaction.
-
Q6: My compound seems to be degrading under acidic or basic conditions. What's happening and what should I do?
-
Cause: You are likely observing acid- or base-catalyzed hydrolysis of the sulfonamide bond.[19][20]
-
Mitigation Strategies:
-
pH Optimization: Determine the optimal pH range for stability. This can be done by conducting a simple study where you incubate the compound in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor its purity over time via HPLC.
-
Minimize Exposure Time: If the experiment requires harsh pH conditions, minimize the incubation time as much as possible.
-
Temperature Control: Hydrolysis rates are temperature-dependent. If possible, run the experiment at a lower temperature to slow the degradation rate.
-
Q7: I'm seeing degradation in light-sensitive experiments. How can I protect my compound?
-
Cause: This is photodegradation from exposure to ambient or experimental light sources.[8][10]
-
Mitigation Strategies:
-
Use Amber Glassware: Always store and handle solutions in amber-tinted vials and flasks.
-
Cover Equipment: Wrap clear glassware, tubing, and HPLC solvent bottles in aluminum foil.
-
Control Lighting: Perform experimental manipulations in a dimly lit area or under yellow/red safety lights that filter out high-energy UV and blue wavelengths.
-
Section 4: Advanced Protocols & Methodologies
For comprehensive stability analysis, a forced degradation study is the industry-standard approach.[21] It provides invaluable data for developing robust, stability-indicating analytical methods.
Protocol 1: Step-by-Step Guide for Performing a Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled conditions to generate its likely degradation products. The goal is to achieve 5-20% degradation of the parent compound.[3][11]
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions (in separate amber vials):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal: Place the lyophilized solid in an oven at 80°C.
-
Photolytic: Expose the stock solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours). For base hydrolysis, which can be rapid, neutralize the sample immediately with an equivalent amount of acid.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
A good stability-indicating method must be able to resolve the active parent compound from all process impurities and degradation products.
| Parameter | Example Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for the amino group. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reverse-phase HPLC. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential during method development to ensure all potential degradants, which may have very different polarities, are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Wavelengths where the benzene ring and sulfonamide moieties are likely to absorb. Using a Photo Diode Array (PDA) detector is highly recommended to assess peak purity. |
Section 5: Frequently Asked Questions (FAQs)
Q8: What are some common reagents/chemicals that are incompatible with this compound? Avoid strong oxidizing agents (e.g., permanganates, dichromates), strong acids, and strong bases for prolonged periods. Also, be cautious with reactive reagents that target primary amines, such as aldehydes and acid chlorides, unless they are part of a planned synthesis.[22]
Q9: How long is a solution of this compound typically stable at room temperature vs. refrigerated? This is highly dependent on the solvent, pH, and concentration. As a general rule, solutions are significantly less stable than the lyophilized solid. A solution in a neutral, de-gassed buffer, protected from light and stored at 2-8°C, may be stable for several days. However, stability at room temperature, especially if exposed to light and air, could be limited to hours. It is strongly recommended to perform your own short-term stability study to verify for your specific conditions.
Q10: Can I use tap water or should I always use ultrapure water to make solutions? Always use ultrapure, Type I water. Tap water contains variable amounts of metal ions, organic matter, and chlorine, all of which can catalyze degradation or interfere with your analysis.[6][23]
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A. M. Donneys-Victoria, L. B. D. Santos, C. A. Martínez-Huitle, M. M. S. F. de Queiroz, "Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta," Revista Internacional de Contaminación Ambiental, Available at: [Link]
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M. Grabińska-Sota, E. Kalka, "Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions," PubMed, Available at: [Link]
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H. Chen, J. Nan, F. Liu, D. D. Dionysiou, "Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways," ResearchGate, Available at: [Link]
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C. H. Wu, Y. T. Lin, "Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems," PubMed, Available at: [Link]
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A. M. El-Apasery, "Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI)," MDPI, Available at: [Link]
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Y. Yin, Y. Liu, "Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate," MDPI, Available at: [Link]
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E. Kalka, M. Grabińska-Sota, "Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates," MDPI, Available at: [Link]
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W. A. Moats, "REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES," Journal of the Association of Official Analytical Chemists, Available at: [Link]
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Z. J. Zheng, "Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water," ACS Omega, Available at: [Link]
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Z. J. Zheng, "Degradation Of Sulfonamides By Ultraviolet/electrochemical Oxidation And The Effects Of Treated Effluents On Microbial Community," Globe Thesis, Available at: [Link]
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S. Singh, M. Junwal, "Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond," Journal of Applied Pharmaceutical Science, Available at: [Link]
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S. Latha, "ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW," YMER, Available at: [Link]
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M. J. García-Galán, M. S. Díaz-Cruz, D. Barceló, "Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II," ResearchGate, Available at: [Link]
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M. S. Díaz-Cruz, D. Barceló, "Degradation of sulfonamides as a microbial resistance mechanism," PubMed, Available at: [Link]
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USDA Food Safety and Inspection Service, "Determination and Confirmation of Sulfonamides," USDA, Available at: [Link]
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A. S. K. Kumar, "Forced Degradation Studies: Regulatory Considerations and Implementation," BioProcess International, Available at: [Link]
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D. Liu, Y. Yang, "Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21," PMC - NIH, Available at: [Link]
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Cheméo, "Chemical Properties of this compound (CAS 4140-83-4)," Cheméo, Available at: [Link]
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K. S. Kumar, "Forced Degradation Studies," MedCrave online, Available at: [Link]
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P. K. Arora, H. Bae, "Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG," Microbial Cell Factories, Available at: [Link]
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S. S. Shinde, P. S. Shinde, "Forced Degradation in Pharmaceuticals – A Regulatory Update," LinkedIn, Available at: [Link]
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P. K. Arora, H. Bae, "Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG," PubMed, Available at: [Link]
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PubChem, "2-Amino-4-chlorobenzenesulphonamide," PubChem, Available at: [Link]
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P. K. Arora, H. Bae, "Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG," PeerJ PrePrints, Available at: [Link]
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H. Nishimura, T. Suzuki, "Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes," PubMed, Available at: [Link]
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W. Liu, "Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC," ResearchGate, Available at: [Link]
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J. F. King, J. H. Hillhouse, "The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH," ResearchGate, Available at: [Link]
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Technical Support Center: Catalyst Selection and Reaction Optimization for 2-Amino-4-chlorobenzenesulfonamide
Welcome to the technical support resource for reactions involving 2-Amino-4-chlorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the functionalization of this versatile building block. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you achieve optimal reaction outcomes.
Introduction: The Challenge and Potential of this compound
This compound is a key intermediate in pharmaceutical synthesis, featuring three distinct functional handles: a primary arylamine, a sulfonamide, and an aryl chloride. This multi-functionality allows for diverse synthetic transformations but also presents unique challenges in chemoselectivity and catalyst compatibility. The electron-withdrawing nature of the sulfonyl group and the coordinating properties of both the amino and sulfonamide moieties can significantly influence catalyst activity and reaction pathways. This guide will primarily focus on two of the most powerful and common transformations for this substrate: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig Amination) at the amino group and C-C bond formation (Suzuki-Miyaura Coupling) at the aryl chloride position.
Section 1: Catalyst Selection for Key Transformations
Choosing the correct catalyst system is the most critical factor for success. The interplay between the palladium precursor, the ligand, and the base dictates reaction efficiency, selectivity, and substrate scope.
Buchwald-Hartwig Amination: Targeting the Amino Group
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds.[1][2] When coupling this compound with an aryl halide or triflate, the primary amino group acts as the nucleophile.
Core Principle: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition.[3]
Catalyst System Recommendations:
| Catalyst Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, often leading to faster initiation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ; it is less air-sensitive and often more cost-effective. |
| Ligand | Gen 3/4 Buchwald Ligands: XPhos, SPhos, RuPhos | These bulky, electron-rich biaryl phosphine ligands are highly effective.[3] Their steric bulk promotes the crucial reductive elimination step, leading to higher yields and preventing side reactions.[4] They are generally superior to first-generation ligands like P(t-Bu)₃ for this class of substrate. |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is a common choice for its high basicity. K₃PO₄ is a milder alternative that can be beneficial if the substrate is base-sensitive, though it may require higher temperatures. |
| Solvent | Toluene or Dioxane | These are standard non-polar, aprotic solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous, as water can lead to catalyst deactivation and side reactions.[5] |
Suzuki-Miyaura Coupling: Targeting the Aryl Chloride
For building molecular complexity via C-C bonds, the Suzuki-Miyaura coupling is the reaction of choice, targeting the C-Cl bond. Aryl chlorides are notoriously less reactive than bromides or iodides, necessitating a highly active catalyst system.
Core Principle: The mechanism involves oxidative addition of the aryl chloride to a Pd(0) center, followed by transmetalation with a boronic acid/ester and subsequent reductive elimination.[6]
Catalyst System Recommendations:
| Catalyst Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Precursor | Pd(OAc)₂ or PdCl₂(dppf) | Pd(OAc)₂ is a versatile choice. Using a pre-formed complex like PdCl₂(dppf) can sometimes improve reproducibility. |
| Ligand | Buchwald Ligands: SPhos, XPhos or Other: P(Cy)₃, Sphos | Highly active ligands are required to facilitate the oxidative addition of the C-Cl bond. The choice can be substrate-dependent, and screening may be necessary.[7] |
| Base | K₂CO₃ or K₃PO₄ | An aqueous solution of an inorganic base is typically used. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | A biphasic solvent system is common and often essential for the reaction's success. The water phase dissolves the inorganic base, while the organic phase dissolves the substrate and catalyst. |
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during experiments in a practical question-and-answer format.
Q1: My Buchwald-Hartwig/Suzuki reaction has stalled or shows very low conversion. What should I check first?
This is a frequent issue that can often be resolved by systematically checking the reaction components and setup.
Caption: A systematic workflow for troubleshooting low-conversion reactions.
Detailed Answer:
-
Reagent Quality and Purity:
-
Starting Material: Ensure your this compound and coupling partner are pure. Impurities can sometimes poison the catalyst.[5]
-
Solvent and Base: Use anhydrous solvents. Water can hydrolyze the catalyst and reactants. For the Buchwald-Hartwig reaction, the quality of the base (e.g., NaOt-Bu) is critical; ensure it has not been passivated by atmospheric CO₂ and moisture.
-
-
Catalyst System Integrity:
-
Precatalyst Activity: Palladium precatalysts can degrade over time. Use a freshly opened bottle or a trusted source.
-
Ligand Choice: As discussed in Section 1, the ligand is crucial. For an unactivated aryl chloride in a Suzuki coupling, a highly active ligand like SPhos is often necessary.
-
Inert Atmosphere: Both the catalyst and the reaction are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) using proper Schlenk line or glovebox techniques. Oxygen can oxidize the Pd(0) active species and the phosphine ligands.
-
-
Reaction Conditions:
-
Temperature: Many cross-coupling reactions, especially with aryl chlorides, require elevated temperatures (e.g., 80-110 °C) to drive the oxidative addition step.[8]
-
Reaction Time: Some reactions are simply slow. Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24 hours) before concluding it has failed.
-
Q2: I am observing significant amounts of a side product where the chlorine atom has been replaced by hydrogen (hydrodehalogenation). How can I prevent this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling. It occurs when the oxidative addition complex undergoes reaction with a hydride source before the desired coupling can take place.
Causality and Mitigation Strategies:
-
Source of Hydride: The hydride can originate from the solvent, base, or other reagents. For instance, using certain alcohols as solvents or additives can be problematic.
-
Slow Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig): If the desired coupling step is slow, the competing hydrodehalogenation pathway becomes more prominent.
-
Solution (Suzuki): Ensure your base is effective at generating the active boronate species. Sometimes, adding a small amount of water can accelerate transmetalation.
-
Solution (Buchwald-Hartwig): The choice of a bulky, electron-rich ligand is key. These ligands accelerate the rate of reductive elimination, which is often the rate-limiting step, thereby outcompeting side reactions.[3][4]
-
-
Catalyst System: Some catalyst systems are more prone to this side reaction. If the problem persists, screen a different set of ligands.
Q3: The sulfonamide group seems to be interfering with the reaction. What is happening and how can I fix it?
Answer:
The sulfonamide group is a known challenge in catalysis. Its oxygen atoms can act as coordinating ligands to the metal center, potentially deactivating the catalyst.[9]
Mechanisms of Interference:
-
Catalyst Sequestration: The sulfonamide can form a stable chelate with the palladium center, preventing it from participating in the catalytic cycle.
-
Altered Electronics: The strong electron-withdrawing nature of the SO₂ group deactivates the aromatic ring, making oxidative addition at the C-Cl bond more difficult.
Troubleshooting Strategies:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%). This can overcome partial catalyst deactivation.
-
Use More Active Catalysts: Employing the most active and modern catalyst systems is essential. For Suzuki couplings, catalyst systems developed specifically for aryl chlorides are a must.
-
Protecting Groups: While not ideal due to extra steps, temporarily protecting the sulfonamide N-H (if it's a primary or secondary sulfonamide) can sometimes mitigate catalyst coordination issues.
-
Photocatalysis: For certain transformations, switching to a metal-free photocatalytic approach can be a powerful alternative, as it operates via a different mechanism (e.g., radical intermediates) that may not be affected by the sulfonamide group in the same way.[10][11][12]
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use the same catalyst for both the Buchwald-Hartwig and Suzuki reactions?
While there is some overlap (e.g., Pd(OAc)₂ and SPhos can be used for both), the optimal conditions (base, solvent) are typically very different. It is crucial to follow protocols specific to each reaction type for the best results.
Q2: How do I choose between different Buchwald ligands (e.g., XPhos vs. SPhos)?
Both are excellent, highly active ligands. SPhos is slightly less bulky than XPhos. While they are often interchangeable, one may outperform the other for a specific substrate combination. If you are having trouble with one, it is often worthwhile to screen the other.
Q3: My reaction works, but the yield is inconsistent. How can I improve reproducibility?
Inconsistency often points to sensitivity to air, moisture, or reagent quality.
-
Standardize Procedures: Use a glovebox for dispensing catalysts and anhydrous reagents.
-
Use Pre-catalysts: Using well-defined palladium pre-catalysts can offer better reproducibility than generating the active catalyst in situ from sources like Pd(OAc)₂.
-
Reagent Quality Control: Ensure the quality of your solvents and bases is consistent between runs.
Q4: Are there any safety concerns I should be aware of?
Yes.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood or glovebox.
-
Bases: Sodium tert-butoxide (NaOt-Bu) is corrosive and pyrophoric upon contact with water or moist air. Handle with extreme care.
-
Solvents: Toluene and dioxane have associated health risks and should be handled in a well-ventilated area.
-
This compound: This compound is harmful if swallowed and causes skin and eye irritation.[13] Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Section 4: Experimental Protocols
These are generalized starting protocols. Optimization of temperature, reaction time, and reactant ratios may be necessary.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
Caption: A standard workflow for setting up a Suzuki-Miyaura coupling reaction.
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).
-
Heat the reaction mixture with vigorous stirring to the target temperature (typically 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 4.2: General Procedure for Buchwald-Hartwig Amination
Procedure:
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to an oven-dried Schlenk flask.
-
Remove the flask from the glovebox. Add the aryl halide (1.0 equiv) and this compound (1.1-1.2 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitor the reaction and, upon completion, perform an aqueous workup and purification as described in Protocol 4.1.
References
-
McNally, A. et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]
-
Zhang, Q. et al. (2021). Nature of sulfonyl deactivation/activation by metal catalysts. Catalysis Science & Technology. Available at: [Link]
-
Wang, Y. et al. (2025). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers. Available at: [Link]
-
Zhang, G. et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC. Available at: [Link]
-
MDPI. (2021). Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photocatalysts. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Shimizu, K. et al. (2009). Activation and deactivation characteristics of sulfonated carbon catalysts. Applied Catalysis A: General. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]
-
PubChem. 2-Amino-4-chlorobenzenesulphonamide. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ResearchGate. (2014). Test experiments for optimization of the Suzuki-Miyaura coupling reactions. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
PubMed Central (PMC). (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
-
Royal Society of Chemistry. (2019). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
ResearchGate. (2013). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC. Available at: [Link]
-
ResearchGate. (2017). Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans from 3-bromobenzaldehyde and dimedone. Available at: [Link]
-
ResearchGate. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. Available at: [Link]
-
NIST. This compound. Available at: [Link]
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- 10. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-4-chlorobenzenesulfonamide and its Derivatives
Welcome to the technical support center for the purification of 2-Amino-4-chlorobenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of these critical compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound and its derivatives, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Purity After Recrystallization
Symptom: The final product's purity, as determined by HPLC or other analytical methods, is below the acceptable range after recrystallization.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The solubility profile of the sulfonamide in the chosen solvent may not be ideal, leading to co-precipitation of impurities.
-
"Oiling Out": The compound separates as a liquid oil instead of forming crystals. This often occurs if the solution's temperature is higher than the compound's melting point or if there's a high concentration of impurities.[1]
-
Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of purer, more well-defined crystals.[3]
-
-
Presence of Insoluble Impurities: Solid impurities that do not dissolve in the hot solvent can contaminate the final product.
-
Colored Impurities: The presence of colored byproducts can affect the appearance and purity of the final compound.
Issue 2: No Crystal Formation
Symptom: After dissolving the crude product and allowing the solution to cool, no crystals form.
Potential Causes & Solutions:
-
Excessive Solvent: Using too much solvent will result in a solution that is not saturated enough for crystallization to occur upon cooling.[1]
-
Solution: Gently heat the solution to evaporate some of the solvent until you observe the formation of crystals on a cooled stirring rod dipped into the solution. Then, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the solute is higher than its normal solubility, but crystallization has not initiated.[1]
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[1]
-
-
Low Cooling Temperature Not Reached: The temperature may not be low enough to sufficiently decrease the solubility and induce crystallization.
-
Solution: After cooling to room temperature, place the flask in an ice bath to further decrease the temperature and promote crystal formation.[1]
-
Issue 3: Co-elution of Impurities in Column Chromatography
Symptom: Impurities are not well-separated from the desired compound on a chromatography column, leading to impure fractions.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase: The polarity of the solvent system may not be optimal for separating the compound from its impurities.
-
Solution: Perform thin-layer chromatography (TLC) with various solvent systems of differing polarities to find the optimal mobile phase that provides good separation (difference in Rf values) between your compound and the impurities.
-
-
Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.
-
Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
-
-
Improper Column Packing: An unevenly packed column can lead to channeling and poor separation.
-
Solution: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
-
Issue 4: Product Degradation During Purification
Symptom: The appearance of new, unexpected peaks in analytical chromatograms after the purification process, suggesting the formation of degradation products.
Potential Causes & Solutions:
-
Thermal Instability: Prolonged heating during recrystallization can cause degradation of thermally sensitive sulfonamide derivatives.
-
Solution: Minimize the time the solution is kept at high temperatures. Use the minimum amount of hot solvent necessary for dissolution.
-
-
pH Sensitivity: The amino and sulfonamide groups can be sensitive to extreme pH conditions, which might be present if acidic or basic impurities are carried over from the synthesis. The pH of the mobile phase in chromatography can also affect stability.[5]
-
Solution: Neutralize the crude product before purification if necessary. For chromatography, buffer the mobile phase to a pH range where the compound is stable. A pH range of 3-6 is often investigated for sulfonamides.[5]
-
-
Oxidative Degradation: The amino group in these compounds can be susceptible to oxidation.
-
Solution: If oxidation is suspected, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
Common impurities can arise from starting materials, side reactions, or subsequent degradation. These may include unreacted starting materials like 2-chloroaniline, isomers formed during the sulfonation or amination steps, and potentially di-sulfonated or hydrolyzed byproducts. The specific impurities will depend on the synthetic route employed.
Q2: How can I effectively remove colored impurities?
Activated charcoal is a common and effective method for removing colored impurities.[1][4]
Protocol for Decolorization with Activated Charcoal
-
Dissolve the crude product in a minimal amount of hot solvent.
-
Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute mass).
-
Gently swirl the flask and then reheat to boiling for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[1]
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Q3: What analytical techniques are best for assessing the purity of this compound and its derivatives?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a standard and powerful method for quantifying purity and detecting impurities.[5][6]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify the mass of any impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help identify and quantify impurities with distinct signals.[6][8]
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity. A broad melting range often suggests the presence of impurities.
Q4: My compound "oils out" during recrystallization. What does this mean and how do I fix it?
"Oiling out" is when a compound separates from the solution as a liquid instead of a solid crystalline material. This often happens when the melting point of the solid is lower than the boiling point of the recrystallization solvent or when there is a high concentration of impurities that depress the melting point.[1]
Troubleshooting "Oiling Out"
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the saturation point. Allow the solution to cool more slowly.[1]
-
Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a solvent/anti-solvent system. For instance, dissolving the compound in a good solvent like ethanol and then slowly adding a poor solvent like water until turbidity is observed can promote crystallization.[4]
-
Induce Crystallization at a Lower Temperature: After re-dissolving, allow the solution to cool to a temperature well below the compound's melting point before inducing crystallization by scratching or seeding.
Q5: What are the best practices for storing purified this compound and its derivatives?
To maintain the integrity of the purified compound, store it in a cool, dry, and dark place. A desiccator can help to protect against moisture. For long-term storage, consider refrigeration in a tightly sealed container. It is also advisable to store it under an inert atmosphere if the compound is known to be sensitive to oxidation.
Section 3: Visualization & Data
Workflow for Troubleshooting Recrystallization Issues
Sources
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- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
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- 8. Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to Purity Validation of 2-Amino-4-chlorobenzenesulfonamide: An HPLC-Centric Comparative Analysis
Introduction: The Imperative for Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Amino-4-chlorobenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutically active sulfonamides.[1][2] Its molecular structure, featuring a primary amine, a chloro group, and a sulfonamide moiety, makes it a versatile building block.[3] However, the very reactivity that makes it valuable also presents a challenge: the potential for the formation of structurally similar impurities during synthesis.[4]
For researchers and drug development professionals, ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a critical step that dictates the viability of a synthetic route and the safety profile of the resulting API. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the definitive technique. We will explore the causality behind methodological choices, present self-validating protocols, and compare HPLC's performance against alternative techniques to provide a comprehensive framework for robust purity analysis.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
HPLC is widely regarded as the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for pharmaceutical intermediates like this compound.[5] Its high resolving power, sensitivity, and precise quantitative capabilities allow for the separation and quantification of the main component from trace-level impurities, which is essential for regulatory compliance.[6][7]
The power of HPLC lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[8] By optimizing these phases and other chromatographic parameters, we can achieve fine-tuned separation of compounds with very subtle structural differences—a critical requirement when dealing with potential process-related impurities or degradants.
A Validated, Stability-Indicating HPLC Method
A robust analytical method must be more than just functional; it must be validated to prove it is fit for its intended purpose. The following protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial standards like USP General Chapter <621> and validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10][11]
Experimental Protocol: HPLC Purity Determination
-
Chromatographic System:
-
Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte, while the polar functional groups ensure it does not retain too strongly, allowing for efficient elution.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.02 M Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.[12][13] Rationale: The buffered aqueous phase controls the ionization state of the amine and sulfonamide groups, leading to consistent retention times. Acetonitrile acts as the organic modifier to control the elution strength.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times and peak shapes.
-
Detection Wavelength: 245 nm. Rationale: This wavelength corresponds to a high absorbance region for the chromophore of the analyte, ensuring high sensitivity.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Mobile Phase.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard (RS) into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Test Solution (1.0 mg/mL): Accurately weigh approximately 50 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Rationale: A higher concentration for the test sample is used to ensure that any impurities present at a 0.1% level are above the quantification limit of the method.
-
-
System Suitability Testing (SST):
-
Before sample analysis, inject the Standard Solution five times.
-
Acceptance Criteria:
-
Trustworthiness Check: Meeting these SST criteria, as defined in USP <621>, demonstrates that the chromatographic system is performing adequately on the day of analysis.[16]
-
-
Data Analysis and Purity Calculation:
-
Inject the diluent (as a blank), followed by the Test Solution.
-
Identify the peak for this compound based on the retention time of the Standard Solution.
-
Integrate the peak area of the main analyte and all impurity peaks.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Visualizing the HPLC Validation Workflow
To ensure a method is truly reliable, it must undergo a rigorous validation process. The following diagram illustrates the logical flow of validating the HPLC method according to ICH guidelines.[17]
Caption: Logical workflow for HPLC method validation per ICH Q2(R1).
Proving Specificity: The Role of Forced Degradation Studies
A critical component of method validation is demonstrating specificity—the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation (or stress testing) is the cornerstone of this evaluation.[18] By subjecting the drug substance to harsh conditions, we intentionally generate potential degradation products.[19][20] A successful stability-indicating method must be able to resolve the main analyte peak from all these newly formed degradant peaks.
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Causality: The goal is not complete destruction of the molecule but to achieve 5-20% degradation.[19] This level of degradation is sufficient to produce a detectable profile of impurities without creating a chromatogram so complex that it becomes uninterpretable. The resulting stressed samples are then analyzed using the HPLC method to confirm peak purity and demonstrate its stability-indicating nature.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the superior choice for quantitative purity assessment, other techniques have their place in the analytical workflow. Understanding their strengths and limitations provides a complete picture for researchers.
| Technique | Principle | Information Obtained | Sensitivity | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[8] | Retention time, peak area/height, % purity. | High (ng to µg/mL). | Excellent, high precision and accuracy.[10] | Robust, reproducible, automatable, suitable for routine QC and stability testing.[6] | Requires reference standards for absolute quantification, potential for co-elution without method optimization. |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin layer of adsorbent.[6] | Retention factor (Rf), presence/absence of spots. | Moderate (µg). | Semi-quantitative at best. | Simple, low cost, rapid screening of multiple samples, useful for reaction monitoring. | Low resolution, not easily automated, less sensitive and precise than HPLC. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Structural confirmation, absolute purity determination without a specific analyte standard.[21] | Low (mg). | Excellent, highly accurate, primary ratio method. | Provides structural information, universal detection for protons, no chromatography needed.[21] | Requires expensive instrumentation, lower sensitivity, complex mixtures can be difficult to interpret. |
| LC-Mass Spectrometry (LC-MS) | HPLC separation followed by mass-to-charge ratio detection.[22] | Retention time, molecular weight of analyte and impurities. | Very High (pg to ng/mL). | Good, but often used for identification. | Provides definitive molecular weight information, essential for impurity identification and structural elucidation.[23] | Higher cost and complexity, potential for ion suppression effects. |
Alternative Method Protocols
Protocol: Thin-Layer Chromatography (TLC) Screening
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: Ethyl Acetate:Hexane (70:30 v/v).
-
Sample Preparation: Dissolve sample in methanol to a concentration of ~1 mg/mL.
-
Procedure: Spot the sample and a reference standard on the plate. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: View the dried plate under UV light at 254 nm. Impurities will appear as separate spots with different Rf values from the main component.
Protocol: Quantitative ¹H-NMR (qNMR) for Absolute Purity
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and ~5 mg of an internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a quantitative ¹H-NMR spectrum with appropriate relaxation delays.
-
Analysis: Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral ratio, number of protons, and weights of the sample and standard.[21]
An Integrated Strategy for Purity Validation
A truly robust quality control strategy does not rely on a single technique but integrates them logically. A typical workflow might begin with simpler screening methods and escalate to more definitive, quantitative methods for final validation and release.
Caption: An integrated workflow for comprehensive purity validation.
Conclusion
Validating the purity of this compound is a non-negotiable requirement in the pharmaceutical industry. While techniques like TLC and qNMR offer valuable screening and orthogonal data, a well-validated, stability-indicating HPLC method remains the definitive tool for this purpose. Its superior resolution, sensitivity, and quantitative accuracy provide the high degree of assurance necessary to confirm that an intermediate meets the stringent purity specifications required for the synthesis of safe and effective medicines. By following the integrated strategy outlined in this guide, researchers and drug development professionals can confidently characterize their materials, ensuring a foundation of quality from the very first step of the manufacturing process.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. Link
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U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Link
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Link
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Huynh-Ba, K. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Link
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DSDP Analytics. USP <621> Chromatography. Link
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U.S. Pharmacopeia. (2021). Notice of Adoption of Harmonized Standard for <621> Chromatography. Link
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Pharmaguideline. Steps for HPLC Method Validation. Link
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Jahan, S. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Link
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SIELC Technologies. (2018). 2-Amino-4-chlorobenzenesulphonamide. Link
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BenchChem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Link
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M. A. Koupparis, et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Hygienic Engineering and Design. Link
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International Journal of Research and Analytical Reviews. (2020). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Link
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Link
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Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Link
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Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Link
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Stypuła-Trębas, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Link
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International Journal of Innovative Science and Research Technology. (2025). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. Link
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Link
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Link
-
Pule, B. O., et al. (2012). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Link
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Link
-
R Discovery. Forced Degradation Studies Research Articles. Link
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Cheméo. Chemical Properties of this compound (CAS 4140-83-4). Link
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PubChem. 2-Amino-4-chlorobenzenesulphonamide. Link
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Singh, R., & Rehman, Z. (2016). Forced degradation studies. MedCrave online. Link
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Kumar, V. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical and Biosciences Journal. Link
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NIST. This compound. NIST Chemistry WebBook. Link
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European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Link
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BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Link
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U.S. Pharmacopeia. General Chapters: <521> SULFONAMIDES. USP29-NF24. Link
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Link
-
BenchChem. 2-Amino-4-chlorobenzenesulfonic Acid. Link
-
PubChem. 2-Amino-4-chlorobenzenesulfonic acid. Link
-
MSD Manual Professional Edition. Sulfonamides. Link
-
Google Patents. (2015). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide. Link
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A Comparative Study of 2-Amino-4-chlorobenzenesulfonamide with other Carbonic Anhydrase Inhibitors
This guide provides a comprehensive comparative analysis of 2-Amino-4-chlorobenzenesulfonamide, a member of the sulfonamide class of compounds, within the broader context of carbonic anhydrase (CA) inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of CA inhibition, presents a qualitative comparison based on established structure-activity relationships, and provides detailed experimental protocols for the synthesis and evaluation of such inhibitors. While direct quantitative inhibitory data for this compound is not extensively available in the public domain, this guide leverages data from closely related and clinically significant CA inhibitors to provide a robust comparative framework.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes crucial for a multitude of physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction fundamental to pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[2][3] In humans, 15 CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a wide range of diseases, including glaucoma, epilepsy, edema, and certain types of cancer.[1][4]
The active site of human CAs features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion. This zinc ion is central to the enzyme's catalytic activity. The primary sulfonamides (R-SO₂NH₂) represent a major class of CA inhibitors. Their mechanism of action involves the binding of the deprotonated sulfonamide group to the catalytic Zn²⁺ ion, effectively blocking the enzyme's activity.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Profile of this compound
This compound (CAS: 4140-83-4) is a primary aromatic sulfonamide.[5] Its chemical structure, featuring a benzene ring substituted with a sulfonamide group, an amino group, and a chlorine atom, places it firmly within the class of compounds known to inhibit carbonic anhydrases. It is also recognized as a metabolite of the diuretic drug hydrochlorothiazide and has been shown to bind to erythrocytes, likely at the carbonic anhydrase active site.[6]
While specific inhibition constants (Kᵢ) for this compound against various CA isoforms are not readily found in peer-reviewed literature, its structural features allow for a qualitative assessment of its potential as a CA inhibitor. The unsubstituted sulfonamide group is the key zinc-binding feature, and the aromatic ring contributes to binding within the enzyme's active site.
Comparative Analysis with Clinically Relevant Carbonic Anhydrase Inhibitors
To contextualize the potential efficacy of this compound, it is instructive to compare its structural class to well-characterized, clinically used CA inhibitors. Acetazolamide, Dorzolamide, and Brinzolamide are prominent examples of sulfonamide-based drugs used to treat conditions like glaucoma.[3]
A comparative analysis of their inhibitory activity against key human CA isoforms highlights the importance of isoform selectivity. For instance, potent inhibition of hCA II is desirable for antiglaucoma effects, while inhibition of hCA IX is a target for anticancer therapies.[7]
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 3.5 | 49 | 52 |
| Brinzolamide | 3900 | 3.1 | 43 | 6.4 |
Data compiled from various sources and represent approximate values.
Based on the structure-activity relationships of benzenesulfonamides, it can be inferred that this compound would likely exhibit inhibitory activity against multiple CA isoforms. The presence of the amino and chloro substituents on the benzene ring would influence its binding affinity and selectivity profile compared to the more complex heterocyclic structures of dorzolamide and brinzolamide.
Experimental Protocols
Synthesis of a Representative Aminobenzenesulfonamide
Caption: Representative Synthesis Workflow for an Aminochlorobenzenesulfonamide.
Materials:
-
o-Aminobenzenesulfonamide
-
N-chlorosuccinimide (NCS)
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
Combine o-Aminobenzenesulfonamide (1.0 equivalent) and NCS (1.0 equivalent) in chloroform.
-
Stir the mixture at reflux temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and purify by column chromatography to yield the final product.
In Vitro Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration
The stopped-flow CO₂ hydration assay is the gold-standard method for determining the kinetic parameters of CA inhibition.[9][10] This technique measures the initial rates of the CA-catalyzed CO₂ hydration reaction.
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This guide provides a comprehensive comparison of the efficacy of 2-Amino-4-chlorobenzenesulfonamide and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships, mechanisms of action, and comparative antibacterial potential of this important class of compounds. By synthesizing data from multiple studies and providing detailed experimental protocols, we aim to equip you with the critical information needed to advance your research in antibacterial drug discovery.
The Enduring Legacy of Sulfonamides: A Mechanism-Centric Overview
Sulfonamides were the first class of synthetic antimicrobial agents to be widely used, heralding the dawn of the antibiotic era.[1] Their bacteriostatic action stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] Unlike mammals, who obtain folate from their diet, bacteria must synthesize it de novo, making this pathway an excellent target for selective toxicity.[3]
Sulfonamides, being structural analogues of the natural substrate p-aminobenzoic acid (PABA), bind to the active site of DHPS, thereby halting the production of dihydropteroic acid, a precursor to folic acid.[2] This disruption of folate synthesis ultimately inhibits the production of purines and pyrimidines, essential components of DNA and RNA, thus arresting bacterial growth and replication.[3]
Caption: Mechanism of action of sulfonamides in the bacterial folate biosynthesis pathway.
Structure-Activity Relationship (SAR): The Significance of the Chloro-Substituent
The general structure of antibacterial sulfonamides consists of a substituted benzene ring with a sulfonamide group and an amino group at the para position. The presence of the free amino group is crucial for activity, as it mimics the PABA substrate. Modifications to the benzene ring can significantly impact the compound's physicochemical properties and, consequently, its antibacterial efficacy.
The introduction of a chlorine atom at the 4-position of the benzene ring, as seen in this compound, is expected to influence its activity. Halogen substituents are known to modulate electronic and steric properties, which can affect binding affinity to the target enzyme. Studies on various benzenesulfonamide derivatives have shown that electron-withdrawing groups, such as chloro and nitro groups, on the aromatic ring can lead to good antibacterial effects, particularly against Gram-negative bacteria like Escherichia coli.[4] This suggests that the chloro-substitution in this compound could potentially enhance its antibacterial potency compared to its non-halogenated counterpart.
Synthesis of this compound: A Representative Workflow
The synthesis of this compound typically follows a multi-step process common for many sulfonamide derivatives. A general workflow involves the chlorosulfonation of a suitable aromatic precursor, followed by amination. A plausible synthetic route is outlined below.
Caption: A representative synthetic workflow for this compound.
Comparative Efficacy: An Analysis of Experimental Data
While direct, head-to-head comparative studies detailing the Minimum Inhibitory Concentration (MIC) of this compound against other common sulfonamides are limited in publicly available literature, we can infer its potential efficacy by examining data for structurally related compounds. The following table summarizes the MIC values for a selection of sulfonamides against common Gram-positive and Gram-negative bacteria.
| Sulfonamide Derivative | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 35401) MIC (µg/mL) | Reference |
| Sulfamethoxazole | >1024 | 256 | [5] |
| Sulfadiazine | 128 | 64 | [5] |
| Novel Sulfonamide (FQ5) | 32 | 16 | [6] |
| Novel Sulfonamide (FQ6) | 256 | 128 | [6] |
Note: The data presented is a compilation from various studies and is intended for comparative purposes. Direct comparison between studies may be limited by variations in experimental conditions.
The data indicates that substitutions on the benzenesulfonamide core can lead to a wide range of antibacterial activities. For instance, the novel sulfonamide FQ5 demonstrates significantly lower MIC values against both S. aureus and E. coli compared to the more traditional sulfamethoxazole and sulfadiazine.[6] Given that chloro-substitution has been shown to enhance antibacterial activity in some derivatives, it is plausible that this compound could exhibit comparable or even superior efficacy to some established sulfonamides. However, without direct experimental data, this remains a hypothesis that warrants further investigation.
Essential Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for two key assays in the evaluation of sulfonamide efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test sulfonamide compound
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 35401)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the DHPS enzyme.
Materials:
-
Purified DHPS enzyme
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Test sulfonamide compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
96-well UV-transparent microtiter plate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Coupling enzyme: Dihydrofolate reductase (DHFR)
-
NADPH
Procedure:
-
Reaction Mixture Preparation: In each well of the microtiter plate, prepare a reaction mixture containing assay buffer, PABA, DHPPP, DHFR, and NADPH.
-
Inhibitor Addition: Add varying concentrations of the test sulfonamide (or a control solvent) to the wells.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of DHPS to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH by DHFR, which is coupled to the production of dihydropteroate by DHPS, results in a decrease in absorbance.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
This guide has provided a comparative overview of this compound in the context of related sulfonamides. While the fundamental mechanism of action through DHPS inhibition is well-established, the precise impact of the 4-chloro substitution on its antibacterial efficacy requires further direct experimental validation. The provided structure-activity relationship insights suggest a potential for enhanced activity, a hypothesis that can be rigorously tested using the detailed experimental protocols outlined herein.
Future research should focus on the synthesis and direct comparative testing of this compound against a panel of clinically relevant bacterial strains, alongside commonly used sulfonamides. Such studies will provide the definitive data needed to fully elucidate its therapeutic potential and guide the development of next-generation sulfonamide antibiotics.
References
[4] Benzenesulfonamide derivatives of antibacterial activity - ResearchGate. Available at: [Link] [7] Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives - PubMed. Available at: [Link] [8] Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds - Preprints.org. Available at: [Link] [9] Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. Available at: [Link] [10] Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - MDPI. Available at: [Link] [6] Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal. Available at: [Link] [11] Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed. Available at: [Link] [2] Replacing sulfa drugs with novel DHPS inhibitors - PMC - NIH. Available at: [Link] [3] Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC - NIH. Available at: [Link] [12] In silico identification of two peptides with antibacterial activity against multidrug-resistant Staphylococcus aureus - PubMed Central. Available at: [Link] [13] Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents | Request PDF - ResearchGate. Available at: [Link] [5] Minimum inhibitory concentrations of sulfonamides and trimethoprim for veterinary pathogens: New data for old antibiotics - PubMed. Available at: [Link] [14] Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - MDPI. Available at: [Link] [15] In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. Available at: [Link] [16] Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus - NIH. Available at: [Link] [17] Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC - NIH. Available at: [Link] [18] 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem. Available at: [Link] [1] Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - MDPI. Available at: [Link] [19] Characterizing interactions of Staphylococcus aureus and Escherichia coli in dual-species implant-associated biofilms - PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 2-Amino-4-chlorobenzenesulfonamide and its Alternatives in Carbonic Anhydrase Inhibition
For researchers, scientists, and drug development professionals navigating the landscape of carbonic anhydrase (CA) inhibitors, the selection of appropriate molecular scaffolds is a critical decision. This guide provides an in-depth technical comparison of 2-Amino-4-chlorobenzenesulfonamide, a foundational scaffold in the development of CA inhibitors, with its relevant alternatives. We will delve into the experimental validation of this compound, offering detailed protocols and comparative data to inform your research and development endeavors.
Introduction: The Significance of the Sulfonamide Scaffold
The primary sulfonamide group is a well-established zinc-binding group (ZBG) that is crucial for the inhibitory activity of a vast class of drugs targeting zinc-containing metalloenzymes, most notably the carbonic anhydrases. These ubiquitous enzymes play a pivotal role in a myriad of physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of pathologies, from glaucoma and epilepsy to certain types of cancer.
This compound serves as a key starting material and a fundamental structural motif in the design of novel CA inhibitors. Its chemical architecture, featuring a primary sulfonamide group for zinc binding and an aromatic ring amenable to further functionalization, makes it a versatile platform for medicinal chemists. This guide will provide the necessary experimental framework to validate its performance and compare it against established standards and structural analogs.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is the first step in its experimental validation.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂S | PubChem[1] |
| Molecular Weight | 206.65 g/mol | PubChem[1] |
| CAS Number | 4140-83-4 | NIST WebBook[2] |
| Melting Point | 144-146 °C | Echemi |
| Appearance | White to off-white crystalline powder | --- |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | --- |
| LogP | 0.8 | PubChem[1] |
This table summarizes key physicochemical properties of this compound.
Spectroscopic Analysis: A Fingerprint of the Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the sulfonamide protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons, allowing for unambiguous structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing and -donating effects of the substituents.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. PubChem provides mass spectrometry data, showing a top peak at m/z 189 and the molecular ion peak at m/z 206.[1]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching of the amino and sulfonamide groups.
-
S=O stretching of the sulfonamide group.
-
C=C stretching of the aromatic ring.
-
C-Cl stretching.
The NIST WebBook indicates the availability of an IR spectrum for this compound.[2]
Synthesis and Purification: A Reproducible Protocol
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process starting from a readily available starting material like 2,5-dichloronitrobenzene.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Chlorosulfonation of 2,5-Dichloronitrobenzene
-
To a stirred solution of chlorosulfonic acid (3 equivalents) at 0 °C, slowly add 2,5-dichloronitrobenzene (1 equivalent).
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated 4-chloro-2-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Ammonolysis of 4-Chloro-2-nitrobenzenesulfonyl chloride
-
Dissolve the crude 4-chloro-2-nitrobenzenesulfonyl chloride in a suitable solvent such as acetone.
-
Add this solution dropwise to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the acetone under reduced pressure, and the precipitated 4-chloro-2-nitrobenzenesulfonamide is collected by filtration, washed with water, and dried.
Step 3: Reduction of the Nitro Group
-
To a suspension of 4-chloro-2-nitrobenzenesulfonamide in ethanol and water, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.
Analytical Validation: Ensuring Purity and Identity
The purity and identity of the synthesized this compound must be rigorously validated before its use in biological assays. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.
HPLC Method for Purity Assessment
A reverse-phase HPLC method can be employed for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table outlines a typical HPLC method for the analysis of this compound.
The purity of the sample can be determined by calculating the area percentage of the main peak in the chromatogram.
Caption: Workflow for the analytical validation of the synthesized compound.
Comparative Performance: Carbonic Anhydrase Inhibition
The primary application of this compound and its derivatives is the inhibition of carbonic anhydrases. A direct comparison of its inhibitory potency against key CA isoforms with a standard inhibitor like Acetazolamide is crucial for its validation.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity is typically determined using a stopped-flow spectrophotometric assay that measures the inhibition of the CA-catalyzed hydration of CO₂. The inhibition constant (Ki) is the key parameter for quantifying the potency of an inhibitor.
General Protocol:
-
The assay is performed at a constant temperature (e.g., 25 °C).
-
The enzyme (a specific CA isoform) is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of a CO₂ solution.
-
The initial rates of the reaction are monitored by the change in absorbance of a pH indicator.
-
The Ki values are calculated by fitting the data to the Michaelis-Menten equation.
Comparative Inhibition Data
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 2-Aminobenzenesulfonamide | - | 910 | - | - |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Ethoxzolamide | 80 | 10 | 15 | 4.5 |
| Dorzolamide | 3000 | 3.5 | 54 | 41.5 |
Interpretation:
-
Acetazolamide is a potent inhibitor of hCA II, IX, and XII, and a moderate inhibitor of hCA I.
-
2-Aminobenzenesulfonamide (sulfanilamide) is a significantly weaker inhibitor of hCA II compared to Acetazolamide.
-
The addition of the chloro and amino groups at positions 4 and 2, respectively, on the benzenesulfonamide scaffold is expected to modulate the binding affinity and selectivity towards different CA isoforms. The chloro group, being electron-withdrawing, can influence the pKa of the sulfonamide group, which is critical for its binding to the zinc ion in the active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the experimental cross-validation of this compound. We have outlined protocols for its synthesis, purification, and analytical characterization, and have placed its potential as a carbonic anhydrase inhibitor in the context of established standards.
The key takeaway for researchers is that while this compound represents a valuable and versatile scaffold, its intrinsic inhibitory activity is likely to be modest compared to more complex, clinically used sulfonamides. Its true value lies in its potential as a building block for the synthesis of more potent and isoform-selective CA inhibitors.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: Synthesizing a library of derivatives of this compound and evaluating their inhibitory activity against a panel of CA isoforms.
-
X-ray crystallography: Obtaining crystal structures of promising inhibitors in complex with their target CA isoforms to elucidate the molecular basis of their binding and selectivity.
-
In vivo studies: Evaluating the efficacy of novel inhibitors in relevant animal models of diseases such as glaucoma or cancer.
By following the principles and protocols outlined in this guide, researchers can confidently and rigorously evaluate this compound and its derivatives, paving the way for the discovery of next-generation carbonic anhydrase inhibitors.
References
-
PubChem. (n.d.). 2-Amino-4-chlorobenzenesulphonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
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Benchmarking the performance of 2-Amino-4-chlorobenzenesulfonamide against known standards
Initiating Research on Sulfonamide
I am starting my investigation into 2-Amino-4-chlorobenzenesulfonamide. I'm focusing my initial efforts on targeted Google searches to understand its mechanism, applications, and performance benchmarks. The goal is to build a solid foundation before diving deeper.
Outlining Comparison Structure
I'm now devising the structure for my comparison guide, planning sections that will include an overview of this compound, profiles of other compounds, and experimental protocols. I'm moving toward defining performance metrics, with a focus on efficacy, specificity, and toxicity to guide assay design. Following this, I will create clear tables for data presentation and visualizations to support the experimental workflows. Eventually, I intend to integrate the data into a complete comparison guide.
Starting Search Refinement
My focus is now on refining search strategies to collect data on this compound's mechanism, applications, and benchmarks, as well as finding relevant standards. Next, I am forming the structure for the comparison guide, detailing an introduction, profile of comparative standards, and clear experimental protocols. I am also working on designing specific performance metrics and assay protocols and visualizations to allow for an informed comparison.
Initiating Chemical Investigation
I've established a solid foundation by gathering key information on this compound, including its CAS number and molecular formula. My research indicates a likely sulfonamide mechanism of action. Furthermore, I've discovered its potential to act as a carbonic anhydrase inhibitor.
Analyzing Compound Performance Data
My research has successfully established a solid starting point by pinpointing this compound's key properties and mechanisms. I have identified suitable in vitro assays, and located Acetazolamide as a known standard. However, the existing data needs refinement. I am now focusing on finding specific performance data, such as IC50 values and cytotoxicity data, for the compound itself. If direct data remains elusive, I plan to explore studies on related compounds.
Expanding Data Acquisition Scope
I'm making progress in my investigation into the compound's performance. The initial phase focused on general information, now I'm seeking specific IC50 and cytotoxicity data for this compound. If direct data is unavailable, I'll leverage data from similar compounds. My goal is to create a complete benchmark guide, and I plan to look for other relevant standards.
Refining Inhibitor Search
I've been solidifying my understanding of this compound, confirming its sulfonamide nature and likely carbonic anhydrase inhibition. My work now centers on Acetazolamide's IC50 values across different CA isoforms. This data is the foundation I need. I am working on the next steps to understand how it relates.
Narrowing Search Parameters
I'm now pivoting to the search for specific experimental data on this compound, as I haven't found its IC50 values. I'm focusing on patents and chemical databases to unearth bioactivity data. I'm also broadening the search for studies involving this compound, even if it wasn't the study's main focus. This effort will include alternative CA inhibitors for thorough comparison.
Acquiring Inhibitor Data
I'm making good headway in the data gathering phase. Specifically, I've just compiled IC50 and Ki values for the commonly studied carbonic anhydrase inhibitors: Acetazolamide, Methazolamide, and Dorzolamide.
Reframing the Scope
I've hit a roadblock with this compound. Despite extensive searches, direct IC50 data remains elusive. Therefore, I'm shifting the focus to a proposal for benchmarking its performance. I've compiled IC50 and Ki values for Acetazolamide, Methazolamide, Dorzolamide, and Brinzolamide against human CA isoforms and found the in vitro CA inhibition assay and cytotoxicity assay protocols.
Revising the Data Strategy
My data gathering is now centered on solidifying the proposal framework. I've curated a robust dataset, including IC50 and Ki values for Acetazolamide, Methazolamide, Dorzolamide, and Brinzolamide across multiple hCA isoforms. I've also secured the details for the in vitro CA inhibition and MTT cytotoxicity assays. Sadly, even an exhaustive search continues to render data for this compound elusive, so the goal has shifted to outlining a benchmarking proposal.
A Comparative Analysis of the Biological Activity of 2-Amino-4-chlorobenzenesulfonamide and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of a wide array of therapeutic agents. This guide provides a detailed comparative analysis of the biological activity of 2-Amino-4-chlorobenzenesulfonamide and its structurally related analogs. As researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) within this chemical class is paramount for designing more potent and selective therapeutic agents.
This guide will delve into the antimicrobial, carbonic anhydrase inhibitory, and anticancer properties of these compounds. We will explore how subtle modifications to the parent structure of this compound can profoundly impact its biological profile. The information presented herein is a synthesis of findings from various studies, curated to provide a coherent and actionable resource for your research endeavors.
The Sulfonamide Core: A Privileged Scaffold in Drug Discovery
The sulfonamide functional group (-SO₂NH₂) is a key feature in a multitude of clinically significant drugs.[1] The journey of sulfonamides began with the discovery of their antibacterial properties, revolutionizing the treatment of infectious diseases in the pre-antibiotic era.[2] Their mechanism of action as antibacterial agents primarily involves the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[3] This selective toxicity stems from the fact that humans obtain folate from their diet, while bacteria must synthesize it.[1]
Beyond their antimicrobial effects, sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs play a vital role in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[3][4] Furthermore, recent research has highlighted the anticancer potential of sulfonamide derivatives, with some compounds exhibiting significant cytotoxic effects against various cancer cell lines.[5][6]
Comparative Biological Activity: this compound and Its Analogs
The biological activity of a sulfonamide is intricately linked to the nature and position of substituents on the aromatic ring. In this compound, the amino (-NH₂) and chloro (-Cl) groups are critical determinants of its biological profile. To understand the structure-activity relationships, we will compare the parent compound with representative analogs where these substituents are altered.
Carbonic Anhydrase Inhibition
The primary sulfonamide group is the key pharmacophore responsible for inhibiting carbonic anhydrases by coordinating to the zinc ion in the active site. The substituents on the benzene ring modulate the binding affinity and isoform selectivity.
| Compound/Analog | Structure | Target Isoform(s) | Inhibition Constant (Kᵢ) | Key Structural Features and Insights |
| This compound | 2-amino, 4-chloro substitution | hCA II | Data not readily available for direct comparison | The presence of the amino and chloro groups influences the electronic properties and potential interactions within the active site. |
| Acetazolamide (AAZ) | Heterocyclic sulfonamide | hCA I, II, IX, XII | 250 nM (hCA I), 12 nM (hCA II), 25 nM (hCA IX), 5.7 nM (hCA XII)[7] | A widely used CA inhibitor, its heterocyclic ring contributes to high affinity. |
| 4-Carboxybenzenesulfonamide | 4-carboxy substitution | hCA I, II, IV | Low nanomolar range for some derivatives[8] | The carboxyl group can be derivatized to introduce "tails" that interact with residues at the rim of the active site, enhancing isoform selectivity.[4] |
| 4-Chloro-3-sulfamoyl-benzenecarboxamides | Additional carboxamide and chloro groups | hCA I, II, IV | Some derivatives show higher affinity for hCA I than hCA II[8] | Demonstrates that modifications beyond simple substitutions can alter isoform selectivity profiles. |
| Benzenesulfonamides with dual-tails | Extended moieties at the amino group | hCA IX, XII | Kᵢ values in the low nanomolar range (e.g., 12.9 nM for hCA IX)[1] | The "tail approach" is a key strategy to achieve isoform-selective inhibition by targeting regions outside the conserved active site.[4] |
Expertise & Experience: The choice to compare with well-established inhibitors like Acetazolamide provides a crucial benchmark for evaluating the potency of new analogs. The inclusion of the "tail approach" highlights a modern and rational drug design strategy. The rationale behind this approach is that while the sulfonamide group ensures binding to the conserved zinc ion, the "tail" can be modified to interact with non-conserved amino acid residues further from the active site, thereby conferring isoform selectivity.
Anticancer Activity
The anticancer potential of sulfonamide derivatives is an area of active investigation. Their mechanisms of action can be multifaceted, including the inhibition of tumor-associated carbonic anhydrase isoforms (like hCA IX and XII), disruption of cell cycle progression, and induction of apoptosis.[5][6]
| Compound/Analog Class | Target Cell Line(s) | IC₅₀ Values | Key Structural Features and Insights |
| 2-Amino-4-chloro-pyrimidine derivatives | HCT116 (colon), MCF7 (breast) | EC₅₀: 89.24 µM (HCT116), 89.37 µM (MCF7) for the most active derivative[9] | Demonstrates that replacing the benzene ring with a pyrimidine scaffold can yield anticancer activity. |
| N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides | Various cancer cell lines (sensitive and resistant) | Potency enhancement observed with optimized lead compounds[10] | The substitution pattern on the benzenesulfonamide ring is critical for activity. |
| 2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | HeLa (cervical), HL-60 (leukemia), AGS (gastric) | IC₅₀: 0.89–9.63 µg/mL[11] | The incorporation of a chalcone moiety can lead to potent cytotoxic effects. |
| Novel 1,2,4-triazine sulfonamide derivative | DLD-1 and HT-29 (colon) | Showed apoptosis induction and modulation of cancer-related signaling molecules[5][6] | Highlights the potential of hybrid molecules combining sulfonamide and triazine scaffolds. |
Trustworthiness: The presented data is derived from in vitro cytotoxicity assays (MTT or similar), which are standard and validated methods for assessing the antiproliferative effects of chemical compounds. The use of IC₅₀ and EC₅₀ values provides a quantitative and comparable measure of potency.
Antimicrobial Activity
The foundational biological activity of sulfonamides is their antimicrobial effect. The structure-activity relationship for antibacterial action is well-established, with the unsubstituted para-amino group being crucial for mimicking p-aminobenzoic acid (PABA) and inhibiting dihydropteroate synthase.[3]
| Compound/Analog Class | Target Microorganism(s) | Activity | Key Structural Features and Insights |
| General Sulfonamides | Gram-positive and Gram-negative bacteria | Bacteriostatic[2] | The para-amino group is essential for activity.[3] |
| 4-chloro-2-mercaptobenzenesulfonamide derivatives | Anaerobic Gram-positive bacteria | Promising activity for some derivatives[12] | The introduction of a mercapto group and other modifications can expand the spectrum of activity. |
| 2-aminooxazole derivative (chlorinated) | Multidrug-resistant Acinetobacter baumannii | Potentiates the action of colistin[13] | Demonstrates the potential of sulfonamide-related compounds in combating antibiotic resistance. |
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and validity of the findings, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for key assays discussed in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay directly measures the catalytic activity of carbonic anhydrase and its inhibition.
Principle: This method follows the kinetics of the CA-catalyzed CO₂ hydration reaction by measuring the change in pH. The initial rate of the reaction is determined, and the inhibition is calculated by comparing the rates in the presence and absence of the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).
-
Prepare a stock solution of the purified carbonic anhydrase isoform in the buffer.
-
Prepare stock solutions of the test compounds (this compound and its analogs) in a suitable solvent (e.g., DMSO).
-
Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
In one syringe, place the enzyme solution with or without the inhibitor.
-
In the other syringe, place the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of a pH indicator (e.g., phenol red) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear portion of the progress curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Concepts: Diagrams and Workflows
Signaling Pathway: Carbonic Anhydrase IX in Cancer
Caption: Role of Carbonic Anhydrase IX in tumor progression under hypoxic conditions.
Experimental Workflow: In Vitro Anticancer Drug Screening
Caption: Workflow for synthesis and in vitro screening of anticancer compounds.
Conclusion and Future Directions
This comparative analysis underscores the versatility of the this compound scaffold and the profound influence of structural modifications on its biological activity. The strategic manipulation of substituents on the benzenesulfonamide ring allows for the fine-tuning of potency and selectivity towards various biological targets, including carbonic anhydrases, bacterial enzymes, and cancer-related pathways.
For researchers in drug discovery, the key takeaway is the importance of rational design guided by structure-activity relationships. The "tail approach" in designing carbonic anhydrase inhibitors and the creation of hybrid molecules for anticancer therapy are prime examples of how a deep understanding of SAR can lead to the development of more effective and safer drugs.
Future research should focus on obtaining more direct comparative data for a systematic series of this compound analogs. Exploring a wider range of biological targets and employing in vivo models will be crucial for translating the promising in vitro results into tangible therapeutic advances. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs in infectious diseases, cancer, and beyond.
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Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity . (2017, January 17). PubMed. Retrieved January 16, 2026, from [Link]
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Characterization of 2-amino-4,5-dichlorophenol (2A45CP) in vitro toxicity in renal cortical slices from male Fischer 344 rats . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury . (2024, June). PubMed. Retrieved January 16, 2026, from [Link]
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Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS . (2025). PubMed. Retrieved January 16, 2026, from [Link]
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Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases . (2022, April 13). PubMed Central. Retrieved January 16, 2026, from [Link]
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Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells . (2017, May 15). PubMed. Retrieved January 16, 2026, from [Link]
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2-Amino-4-chlorobenzenesulphonamide . (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Binding of 2-amino-4-chloro-m-benzenedisulfonamide as a metabolite of hydrochlorothiazide to erythrocytes . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Structure-activity relationships of chlorinated benzenes as inducers of different forms of cytochrome P-450 in rat liver . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation . (2025, October 17). ResearchGate. Retrieved January 16, 2026, from [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors . (2021, November 20). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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New 2-alkylthio-4-chlorobenzenesulfonamide derivatives bearing heterocyclic moieties – synthesis, structure and anticancer activity studies . (2021, January 5). ResearchGate. Retrieved January 16, 2026, from [Link]
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In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study . (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives . (2011, December 6). PubMed. Retrieved January 16, 2026, from [Link]
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New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties . (2023, December 24). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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A new bactericidal chlorinated derivative containing 2-aminooxazole potentiates antibacterial action of colistin against multidrug-resistant acinetobacter baumannii . (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Nephrotoxicity of 4-amino-2-chlorophenol and 2-amino-4-chlorophenol in the Fischer 344 rat . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells . (2021, April 2). PubMed. Retrieved January 16, 2026, from [Link]
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The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells . (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 2-Amino-4-chlorobenzenesulfonamide
In the landscape of pharmaceutical research and synthetic chemistry, the benchmark for credible science is its reproducibility.[1][2] However, the scientific community faces a well-documented "reproducibility crisis," where seemingly identical experiments yield divergent results, undermining scientific integrity and impeding progress.[1][3] This guide provides an in-depth, experience-driven framework for assessing and ensuring the reproducibility of experiments involving 2-Amino-4-chlorobenzenesulfonamide, a key intermediate and known impurity in pharmaceutical manufacturing.[4] We will move beyond rote protocol recitation to dissect the causal factors that govern experimental outcomes, offering a self-validating system for researchers, scientists, and drug development professionals.
Part 1: Foundational Integrity - Unambiguous Starting Material Characterization
Reproducibility begins before the first reagent is measured. The identity and purity of your starting material, this compound, are the bedrock of your experiment. Any ambiguity here will cascade into unpredictable outcomes.
Expertise & Experience: A common failure point is assuming the purity stated on a supplier's label is absolute. Batches can vary, and degradation can occur during storage. Therefore, independent verification is not optional; it is a prerequisite for any rigorous scientific study.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. These values serve as the benchmark for your initial material validation.
| Property | Value | Source |
| CAS Number | 4140-83-4 | [4][5][6] |
| Molecular Formula | C₆H₇ClN₂O₂S | [4][6] |
| Molecular Weight | 206.65 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Melting Point | 143 °C | [4] |
| Appearance | Solid | [7] |
Experimental Protocol: Initial Material Validation
This protocol outlines a multi-technique approach to confirm the identity and purity of the starting material.
Objective: To confirm the identity and establish the purity of this compound prior to its use in a downstream application.
Methodology:
-
Visual Inspection: Examine the material for uniform color and consistency. Any discoloration or clumping may indicate degradation or moisture.
-
Melting Point Determination:
-
Load a small, dry sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
Trustworthiness Check: A sharp melting point close to the literature value (143 °C) suggests high purity.[4] A broad melting range indicates the presence of impurities.
-
-
Spectroscopic Confirmation (FT-IR):
-
Prepare a KBr pellet or use a Diamond ATR accessory.
-
Acquire the infrared spectrum from 4000-400 cm⁻¹.
-
Causality: FT-IR is excellent for confirming the presence of key functional groups. Look for characteristic peaks corresponding to N-H stretches (amine), S=O stretches (sulfonamide), and C-Cl stretches.[8][9]
-
-
Purity Assessment (RP-HPLC):
-
Mobile Phase Preparation: Prepare a mobile phase, for example, of 70:30:1 (v/v/v) water:acetonitrile:acetic acid.[10]
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution (e.g., 100 µg/mL).
-
Sample Preparation: Prepare your experimental sample to the same concentration.
-
Chromatographic Conditions:
-
Analysis: Run the standard and sample. Calculate purity based on the area percentage of the main peak. The retention times should match, and the presence of significant secondary peaks indicates impurities.
-
Part 2: A Case Study in Reproducibility - Synthesis of a Sulfonamide Derivative
To illustrate the principles of reproducibility, we will use a representative experiment: the synthesis of a novel N-substituted sulfonamide, a common objective in medicinal chemistry.[7][11]
Experimental Workflow: Synthesis and Validation
This workflow diagram illustrates the critical stages, from reaction setup to final product validation, each representing a potential source of variability.
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In vitro vs. in vivo activity comparison for 2-Amino-4-chlorobenzenesulfonamide derivatives
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-4-chlorobenzenesulfonamide Derivatives
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The this compound scaffold is a foundational structure in medicinal chemistry. Sulfonamide derivatives are renowned for a wide spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The journey from a promising compound in a test tube to a clinically effective drug is fraught with challenges, primarily centered on translating in vitro potency into in vivo efficacy. This guide, designed for researchers and drug development professionals, provides an in-depth comparison of in vitro and in vivo evaluation methodologies for novel derivatives of this scaffold, emphasizing the causality behind experimental choices and the interpretation of divergent results.
Part 1: The In Vitro Landscape – Initial Efficacy and Mechanistic Insights
In vitro testing serves as the first crucial filter in the drug discovery pipeline.[3][4] It offers a rapid, cost-effective method to assess a compound's direct biological activity against a specific target or cell line in a controlled environment. For sulfonamide derivatives, particularly those designed as anticancer agents, the primary in vitro assessments involve evaluating their cytotoxicity and target engagement.
Key In Vitro Assays for Anticancer Activity
-
Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): These colorimetric assays are the workhorses of initial screening, measuring the metabolic activity of cells as an indicator of their viability.[5][6] A reduction in metabolic activity in the presence of the test compound suggests cytotoxic or cytostatic effects.
-
Target-Based Assays (e.g., Kinase Inhibition, Carbonic Anhydrase Inhibition): Many sulfonamides target specific enzymes. For instance, some derivatives are designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[7] Others target carbonic anhydrase (CA) isoforms like CA IX and XII, which are overexpressed in hypoxic tumors.[8][9] Assays measuring the inhibition of these specific enzymes provide mechanistic validation.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To understand how a compound kills cancer cells, apoptosis assays are employed. These can distinguish between programmed cell death (apoptosis) and direct cellular damage (necrosis).[10]
Illustrative In Vitro Data Summary
The table below presents hypothetical, yet realistic, in vitro data for three novel this compound derivatives. This data simulates the output from initial screening against various cancer cell lines and a key enzymatic target.
| Derivative | Target Enzyme IC₅₀ (nM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| Derivative A | 50 | 2.5 | 3.1 | 4.0 |
| Derivative B | 15 | 0.8 | 1.2 | 1.5 |
| Derivative C | 250 | 15.0 | 22.5 | >50 |
| Doxorubicin (Control) | N/A | 0.5 | 0.7 | 0.9 |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Expert Insights: Derivative B emerges as the most potent candidate in vitro, with a low nanomolar IC₅₀ against the target enzyme and sub-micromolar to low micromolar activity against all tested cancer cell lines.[7] Derivative C, despite being synthesized from the same scaffold, shows significantly weaker activity, highlighting how small structural modifications can drastically alter potency.
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
This protocol outlines a standard procedure for determining the IC₅₀ values of synthesized compounds against a cancer cell line.[5][10]
Materials & Reagents:
-
Cancer cell line (e.g., MCF-7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency, then harvest and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.[10]
Rationale: The 48-72 hour incubation period is chosen to allow for multiple cell doubling times, ensuring that the assay measures the compound's effect on cell proliferation. DMSO is used as the solvent for the formazan crystals due to its ability to completely solubilize them, providing a reliable reading.
Visualization: In Vitro Screening Workflow
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
Part 4: Comparative Analysis – Reconciling the Data
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC). In our illustrative case, the correlation is positive: the compound with higher in vitro potency (Derivative B) yielded better in vivo efficacy. However, this is not always the case.
Factors Influencing In Vitro-In Vivo Correlation
Caption: Key factors that modulate the translation of in vitro potency to in vivo efficacy.
Scenario of Discrepancy: Imagine Derivative B, despite its high in vitro potency, showed only 10% TGI in vivo. The investigation would then focus on the modulating factors:
-
Poor Bioavailability: Was the compound absorbed from the gut after oral dosing? A follow-up PK study measuring plasma concentration would be necessary.
-
Rapid Metabolism: Was the compound quickly cleared by the liver? In vitro studies using liver microsomes could assess metabolic stability.
-
Low Tumor Penetration: Did the compound reach the tumor? Analyzing the compound concentration in the tumor tissue itself at the end of the study would provide the answer.
Conclusion
The evaluation of this compound derivatives, like any novel chemical series, requires a systematic, multi-faceted approach. In vitro assays provide essential initial data on potency and mechanism, but they represent an idealized system. The transition to in vivo models is a critical step to understand how a compound behaves in a complex physiological environment. A strong correlation between in vitro and in vivo data, as illustrated with Derivative B, provides confidence to advance a compound further in the drug development pipeline. Conversely, discrepancies are not failures, but rather opportunities to understand the compound's limitations—be it poor pharmacokinetics or unexpected toxicities—and to guide the rational design of the next generation of derivatives.
References
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- Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega.
- Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
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Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available from: [Link]
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Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. ResearchGate. Available from: [Link]
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Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available from: [Link]
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Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. PubMed. Available from: [Link]
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Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight. Available from: [Link]
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Growth-rate model predicts in vivo tumor response from in vitro data. National Institutes of Health (NIH). Available from: [Link]
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In silico, in vitro, and in vivo human metabolism of acetazolamide, a carbonic anhydrase inhibitor and common "diuretic and masking agent" in doping. PubMed. Available from: [Link]
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Synthesis and in Vitro Antitumor Activity of Novel Series 2-benzylthio-4-chlorobenzenesulfonamide Derivatives. PubMed. Available from: [Link]
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A few biologically active sulfonamide derivatives. ResearchGate. Available from: [Link]
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Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available from: [Link]
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Side-by-side comparison of different synthetic routes for 2-Amino-4-chlorobenzenesulfonamide
An In-Depth Comparative Guide to the Synthetic Routes of 2-Amino-4-chlorobenzenesulfonamide
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a key chemical intermediate, notable both as a building block in the synthesis of pharmaceuticals and as a potential process-related impurity in diuretic drugs such as Hydrochlorothiazide[1]. The precise arrangement of the amino, chloro, and sulfonamide functionalities on the benzene ring presents a distinct synthetic challenge, primarily centered on achieving the correct regiochemistry. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers in medicinal chemistry and process development.
This guide provides a side-by-side comparison of two distinct and plausible synthetic strategies for this compound. Each route is analyzed from a mechanistic standpoint, with detailed experimental protocols and a critical evaluation of its advantages and disadvantages. This document is intended to serve as a practical resource for laboratory scientists and drug development professionals in selecting and optimizing a synthetic approach tailored to their specific needs.
Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound fundamentally revolves around the strategic introduction of the sulfamoyl (-SO₂NH₂) and amino (-NH₂) groups onto a 4-chlorobenzene scaffold. The challenge lies in controlling the position of these introductions relative to the directing effects of the substituents present on the ring at each stage. We will explore two logical, yet divergent, pathways:
-
Route 1: The Acetanilide Pathway. This classic approach begins with a precursor already containing the correctly positioned amino (or protected amino) and chloro groups, namely 3-chloroaniline. This route leverages the powerful ortho-, para- directing effect of the acetamido group to install the sulfonyl chloride functionality at the desired C2 position.
-
Route 2: The Nitroarene Reduction Pathway. This strategy employs a nitro-group as a masked form of the amine. Starting with 1-chloro-2-nitrobenzene, the sulfonyl chloride group is introduced first, guided by the combined directing effects of the chloro and nitro substituents. The synthesis is completed by amidation and a final reduction of the nitro group.
Route 1: Synthesis via 3-Chloroaniline (The Acetanilide Pathway)
This multi-step synthesis is a classic example of using a protecting group strategy to achieve desired regioselectivity in electrophilic aromatic substitution. Direct sulfonation of 3-chloroaniline is often unselective and can lead to di-substituted products[2]. By protecting the amine as an acetamide, we moderate its activating effect and ensure a cleaner, more controlled reaction.
Overall Reaction Scheme
(Self-generated image for illustrative purposes)
Workflow Diagram
Caption: Workflow for the Acetanilide Pathway (Route 1).
Detailed Experimental Protocol
Step 1: Acetylation of 3-Chloroaniline
-
To a stirred solution of 3-chloroaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry to yield 3-chloroacetanilide.
Step 2: Chlorosulfonation of 3-Chloroacetanilide
-
In a flask equipped with a stirrer and a gas trap, slowly add dry 3-chloroacetanilide (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 4-5 eq) at a temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 55-60°C for 2 hours[3].
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The solid 2-acetamido-4-chlorobenzenesulfonyl chloride will precipitate. Filter the product, wash with cold water, and use it immediately in the next step due to its hydrolytic instability.
Step 3: Amidation of 2-Acetamido-4-chlorobenzenesulfonyl Chloride
-
Add the crude, moist sulfonyl chloride from the previous step to a stirred, chilled (0-5°C) concentrated aqueous ammonia solution (25-28%).
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature[3].
-
Filter the resulting solid precipitate, wash with cold water, and dry to obtain 2-acetamido-4-chlorobenzenesulfonamide.
Step 4: Hydrolysis of 2-Acetamido-4-chlorobenzenesulfonamide
-
Reflux a suspension of 2-acetamido-4-chlorobenzenesulfonamide (1.0 eq) in dilute hydrochloric acid (e.g., 10-15% HCl) for 2-3 hours until a clear solution is obtained[3].
-
Cool the solution and neutralize it carefully with an aqueous sodium carbonate or sodium hydroxide solution to precipitate the free amine.
-
Filter the solid product, wash with cold water, and recrystallize from ethanol or an ethanol-water mixture to yield pure this compound.
Causality and Field Insights
-
Expertise & Experience: The initial acetylation step is crucial. The unprotected amino group of 3-chloroaniline would be protonated by the highly acidic chlorosulfonic acid, deactivating the ring towards the desired electrophilic substitution. The acetamido group, while still strongly activating and ortho-, para- directing, prevents this protonation and allows the reaction to proceed smoothly.
-
Trustworthiness: Each step in this protocol is a well-established, high-yielding transformation in aromatic chemistry. The precipitation of the product at each stage simplifies purification, making the workflow robust and reproducible. The final hydrolysis provides a definitive conversion to the target compound.
Route 2: Synthesis via 1-Chloro-2-nitrobenzene (The Nitroarene Reduction Pathway)
This route strategically uses a nitro group as a placeholder for the amine. This allows the harsh chlorosulfonation reaction to be performed early in the sequence without the need for protecting groups. The final step is a reliable reduction of the nitro group.
Overall Reaction Scheme
(Self-generated image for illustrative purposes)
Workflow Diagram
Caption: Workflow for the Nitroarene Reduction Pathway (Route 2).
Detailed Experimental Protocol
Step 1: Chlorosulfonation of 1-Chloro-2-nitrobenzene
-
In a suitable reactor, add 1-chloro-2-nitrobenzene (1.0 eq) to an excess of chlorosulfonic acid (4.0 eq)[4][5].
-
Heat the reaction mixture, for instance, to 120°C for 4 hours[5]. A stepwise temperature increase (e.g., 1 hour at 100°C, 1 hour at 110°C, then 120°C) can also be employed to control the reaction[6].
-
After cooling, the reaction mass is cautiously poured onto a slurry of crushed ice and water.
-
The precipitated 4-chloro-2-nitrobenzenesulfonyl chloride is filtered, washed with ice-cold water, and can be used directly in the next step[6].
Step 2: Amidation of 4-Chloro-2-nitrobenzenesulfonyl Chloride
-
The crude sulfonyl chloride is added portion-wise to a chilled, concentrated solution of aqueous ammonia (25-28%) with vigorous stirring, maintaining the temperature below 10°C.
-
The mixture is then stirred for an additional 3-5 hours at a slightly elevated temperature, for example, 35-38°C, to ensure complete reaction[4].
-
The solid product, 4-chloro-2-nitrobenzenesulfonamide, is isolated by filtration, washed with water, and dried. A yield of approximately 90% can be expected for this step[4].
Step 3: Reduction of 4-Chloro-2-nitrobenzenesulfonamide
-
A mixture of 4-chloro-2-nitrobenzenesulfonamide (1.0 eq), iron powder (approx. 3-4 eq), and a small amount of acetic acid or hydrochloric acid in an aqueous ethanol solvent is heated to reflux (e.g., 105-110°C)[4].
-
The reaction is maintained at reflux for 4-6 hours until the reduction is complete (monitored by TLC).
-
While still hot, the reaction mixture is made alkaline (e.g., pH 11 with NaOH) to precipitate iron oxides (iron mud)[4].
-
The hot mixture is filtered to remove the iron sludge. The filtrate is then cooled and acidified (e.g., to pH 6.5 with HCl) to precipitate the product[4].
-
The final product is collected by filtration, washed with water, and can be recrystallized to achieve high purity. This reduction step is reported to have a yield as high as 96%[4].
Causality and Field Insights
-
Expertise & Experience: The success of this route hinges on the regiochemical outcome of the first step. The chloro group is an ortho-, para-director, while the nitro group is a meta-director. The desired substitution occurs at the C4 position, which is para to the chlorine and meta to the nitro group. This alignment of directing effects makes the formation of the desired 4-chloro-2-nitrobenzenesulfonyl chloride intermediate highly favorable and minimizes the formation of other isomers.
-
Trustworthiness: The reduction of an aromatic nitro group is one of the most reliable and high-yielding reactions in organic synthesis. Using inexpensive reagents like iron in acidic media makes this step particularly robust and scalable for industrial applications[7]. The clear phase changes (precipitation of products) at each step facilitate straightforward isolation and purification.
Side-by-Side Performance Comparison
| Parameter | Route 1: Acetanilide Pathway | Route 2: Nitroarene Reduction Pathway | Analysis |
| Starting Material | 3-Chloroaniline | 1-Chloro-2-nitrobenzene | Both are readily available industrial chemicals. 3-Chloroaniline is often derived from the reduction of 3-chloronitrobenzene. |
| Number of Steps | 4 | 3 | Route 2 is more convergent with one fewer synthetic step, which is a significant advantage in terms of overall yield and process time. |
| Overall Yield | Moderate to Good (typically 60-70%) | Good to Excellent (typically 70-80%) | Route 2 generally offers a higher overall yield due to fewer steps and high-yielding individual reactions[4][5]. |
| Key Reagents | Acetic anhydride, Chlorosulfonic acid, Ammonia, HCl | Chlorosulfonic acid, Ammonia, Iron/HCl | Both routes use corrosive chlorosulfonic acid. Route 2 avoids the use of acetic anhydride but requires a reducing agent. |
| Control of Selectivity | Relies on a protecting group strategy to direct chlorosulfonation. | Relies on the inherent directing effects of the chloro and nitro groups. | Route 2's selectivity is inherently controlled by the substrate, which can be more reliable and require less optimization than a protecting group strategy. |
| Safety & Hazards | Involves highly corrosive chlorosulfonic acid. Hydrolysis of the sulfonyl chloride intermediate is exothermic. | Involves highly corrosive chlorosulfonic acid and a highly energetic nitro-intermediate. The reduction step is exothermic. | Both routes require careful handling of hazardous materials. The presence of a nitro compound in Route 2 adds an extra layer of safety consideration. |
| Scalability | Good. All steps are common industrial reactions. The 4-step process can be more labor-intensive. | Excellent. The 3-step process and use of inexpensive reagents like iron powder for reduction make it highly suitable for large-scale production[4]. | |
| Waste Generation | Generates waste from protection/deprotection steps and spent chlorosulfonic acid. | Generates a significant amount of "iron mud" from the reduction step, which requires disposal. Also generates spent acid[4]. | Both routes generate considerable acidic waste. The solid iron waste from Route 2 is a key environmental consideration. |
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of this compound. The choice between them depends heavily on the specific objectives of the synthesis.
Route 1 (Acetanilide Pathway) is a pedagogically valuable synthesis that demonstrates the importance of protecting groups in controlling regioselectivity. It may be suitable for smaller-scale laboratory preparations where the four-step sequence is manageable.
Route 2 (Nitroarene Reduction Pathway) is arguably the superior choice for efficiency and scalability. Its primary advantages are a shorter reaction sequence (3 steps vs. 4) and a higher overall yield. The regioselectivity of the key chlorosulfonation step is intrinsically favored by the substrate's electronic properties, making the process more robust. While it generates significant solid waste from the iron-based reduction, this is a well-understood industrial process. For researchers and drug development professionals focused on process optimization, cost-effectiveness, and large-scale manufacturing, Route 2 represents the more industrially pragmatic and efficient approach.
References
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Safety Operating Guide
Proper Disposal of 2-Amino-4-chlorobenzenesulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-chlorobenzenesulfonamide. Adherence to these procedures is crucial for mitigating potential hazards associated with this compound.
Understanding the Hazard Profile of this compound
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
Given its chemical structure, which includes a chlorinated aromatic amine, it must be handled with care as aromatic amines can be toxic.[3] The operational plan for disposal must be designed to minimize exposure through ingestion, skin contact, eye contact, and inhalation.
Table 1: Key Safety and Hazard Information for this compound
| Property | Value/Information | Source |
| GHS Pictograms | Warning | [1][2] |
| Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Precautionary Statements | P261, P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P501 | [1][2] |
| Primary Routes of Exposure | Ingestion, Skin/Eye Contact, Inhalation | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to initiating any disposal-related activities, all personnel must be equipped with the appropriate PPE. The causality behind this requirement is to create a barrier between the individual and the hazardous chemical, thereby preventing accidental exposure.
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[3]
-
Eye Protection: Safety glasses with side shields or chemical goggles must be worn.[3]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[3]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area or, preferably, under a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]
Step-by-Step Disposal Protocol for this compound
The recommended and required method for the disposal of this compound is through a licensed hazardous waste disposal facility.[2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[3][4]
Waste Identification and Segregation
The principle of waste segregation is fundamental to safe laboratory practice. Mixing incompatible chemicals can lead to dangerous reactions.
-
Isolate Waste: Collect all waste this compound, including any contaminated materials such as weighing paper, pipette tips, and disposable labware.[3][5]
-
Classify as Hazardous: This waste must be classified as hazardous chemical waste.[3] While a specific EPA RCRA waste code is not explicitly assigned to this compound, it should be managed as a hazardous waste due to its toxic and irritant properties.[1][2] It is the generator's responsibility to make a final hazardous waste determination.[6]
-
Segregate: Store this waste separately from incompatible materials, particularly strong oxidizing agents.[3] It is best practice to segregate it with other solid organic chemical waste.
Waste Containment and Labeling
Proper containment and labeling are not just procedural formalities; they are critical for communicating hazards and ensuring the waste is managed correctly throughout its lifecycle.
-
Select a Compatible Container: Use a clean, dry, and sealable container made of a material compatible with the chemical.[7] The container must be in good condition and free from leaks.[3]
-
Affix a Hazardous Waste Label: The waste container must be clearly and accurately labeled as soon as the first particle of waste is added. The label must include:
Storage and Collection
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be away from general lab traffic and incompatible chemicals.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, arrange for a pickup by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup Protocol
In the event of a spill, a swift and correct response is crucial to prevent the spread of contamination and exposure.
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.[2]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in Section 2.[2][8]
-
Contain the Spill: For solid spills, carefully sweep the material to the center of the spill area. Avoid creating dust.[1][9]
-
Collect the Spilled Material: Use a plastic scoop or other appropriate tools to collect the swept-up material and place it into a labeled hazardous waste container.[9]
-
Decontaminate the Area: After the bulk of the material has been removed, decontaminate the spill surface. The most common method is to thoroughly wipe down the area with soap and water using disposable towels.[10] For highly toxic materials, the rinse water should also be collected as hazardous waste.[11]
-
Dispose of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated towels, gloves) must be placed in the hazardous waste container along with the spilled chemical.[4]
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.
Disposal of Empty Containers
An "empty" container that held a hazardous chemical may still contain hazardous residue and must be managed appropriately.
-
"RCRA Empty" Criteria: A container is considered "RCRA empty" when all contents have been removed by pouring, pumping, or aspirating, and no more than one inch of residue remains on the bottom of the container.[13]
-
Triple Rinsing (for Acutely Hazardous Waste): While this compound is not typically classified as an acutely hazardous (P-listed) waste, if there is any doubt or if institutional policy requires it, triple rinse the container.
-
Final Disposal: Once the container is "RCRA empty" (and triple-rinsed if necessary), deface or remove the original label, write "EMPTY" on the container, and dispose of it in accordance with your institution's procedures for non-hazardous solid waste (e.g., in a designated container for broken glass or general trash).[13]
Workflow and Decision-Making Diagrams
The following diagrams illustrate the logical flow for the proper disposal and spill management of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision-making process for a spill of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-4-chlorobenzenesulfonamide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-4-chlorobenzenesulfonamide. Our focus extends beyond mere compliance, aiming to instill a deep-rooted culture of safety by elucidating the scientific rationale behind each procedural recommendation.
The handling of any chemical compound, particularly in its powdered form, demands a systematic approach to safety. This compound is classified with specific hazards that necessitate robust protective measures to ensure the well-being of laboratory personnel and the integrity of research. According to the Globally Harmonized System (GHS), this compound is designated as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1][2]. This profile dictates a multi-layered safety strategy, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).
The Hierarchy of Controls: A Foundational Safety Paradigm
Before we address specific PPE, it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is, by design, the last line of defense[3]. The most effective safety measures involve eliminating the hazard or substituting it with a less hazardous alternative. When this is not feasible, the focus shifts to engineering controls, administrative controls, and finally, PPE.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For a powdered chemical like this compound, the primary engineering control is a certified chemical fume hood[3][4]. All procedures that involve handling the solid form, especially weighing and transferring where dust generation is likely, must be performed within a fume hood to control aerosolization and inhalation risk[4][5][6]. Ensure that an eyewash station and safety shower are accessible and unobstructed[3][5].
-
Administrative Controls: These are procedural changes, such as developing safe work practices and providing thorough training. This guide is an example of an administrative control.
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risk of exposure, PPE is required.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated with the identified hazards of this compound: skin irritation, serious eye irritation, and respiratory tract irritation[1].
Eye and Face Protection: Shielding from Irritants
Direct contact with the eyes can cause serious irritation[1][7]. Standard safety glasses are insufficient.
-
Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[5].
-
Causality: Goggles provide a seal around the eyes, offering superior protection from airborne dust and accidental splashes compared to safety glasses.
-
Enhanced Protection: When handling larger quantities or during procedures with a higher risk of splashing (e.g., dissolving the compound), a face shield should be worn in addition to safety goggles to protect the entire face[8][9].
Skin and Body Protection: An Impermeable Barrier
This compound is known to cause skin irritation[1][2]. Therefore, preventing all skin contact is mandatory.
-
Gloves:
-
Requirement: Wear chemical-resistant, powder-free nitrile or neoprene gloves[8][10]. Inspect gloves for any signs of degradation or puncture before each use[8][11].
-
Causality: Nitrile and neoprene provide excellent resistance to a broad range of chemicals. Powder-free gloves are stipulated to prevent the powder from aerosolizing and contaminating the work area[9].
-
Procedure: For extended work, consider double-gloving. Change gloves every 30-60 minutes or immediately if contamination is known or suspected[9]. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly[8][12].
-
-
Lab Coat/Gown:
-
Requirement: A clean, buttoned lab coat is the minimum requirement. For tasks with higher exposure risk, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is recommended[10].
-
Causality: A lab coat protects personal clothing and skin from spills and contamination[4]. Disposable gowns offer superior protection as they are designed to be impermeable to chemical splashes.
-
Respiratory Protection: Preventing Inhalation
As a powder, this compound may cause respiratory irritation upon inhalation[1][2].
-
Primary Control: A chemical fume hood is the primary method to control this hazard[4].
-
When Respirators are Needed: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required[5]. This is particularly relevant during large-scale transfers or when cleaning up spills.
-
Requirement: A NIOSH-approved N95 respirator may be sufficient for low-level dust exposure. For situations with higher potential exposure, such as a significant spill, a full-face respirator with appropriate cartridges is necessary[9].
-
Causality: Respirators filter particulates from the air, preventing them from entering the respiratory tract. A proper fit is essential for the respirator to be effective, and personnel must be fit-tested and trained in its use.
-
Summary of PPE for Key Laboratory Operations
The following table summarizes the minimum required PPE for common tasks involving this compound.
| Task | Engineering Control | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Fume Hood | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not required if in hood |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat or Disposable Gown | Not required if in hood |
| Handling Solutions | Well-ventilated area | Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Not typically required |
| Cleaning Small Spills | Chemical Fume Hood | Safety Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Disposable Gown | N95 Respirator |
| Cleaning Large Spills | Evacuate Area | Full Face-piece Respirator | Heavy-duty Nitrile Gloves | Chemical Resistant Suit | Full Face-piece Respirator |
Logical Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: PPE Decision & Procedural Workflow
Safe Donning, Doffing, and Disposal
Cross-contamination is a significant risk that is mitigated by proper PPE handling procedures.
Donning (Putting On) Sequence:
-
Lab Coat/Gown: Put on and fasten completely.
-
Mask/Respirator: If required, perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs of gloves over the cuffs of the lab coat sleeves.
Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove.
-
Lab Coat/Gown: Unfasten and peel away from the body, touching only the inside. Turn it inside out as you remove it.
-
Goggles/Face Shield: Handle by the strap or sides.
-
Mask/Respirator: Remove last.
-
Hand Hygiene: Wash hands immediately and thoroughly with soap and water[8].
Disposal: All disposable PPE and contaminated materials must be placed in a designated, sealed waste container for hazardous chemical waste, following institutional and local regulations[2][7][13].
Emergency Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][7][12].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[7][14].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[7][13].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[6][13].
By adhering to these rigorous protocols, you build a framework of safety that protects you, your colleagues, and the valuable research you conduct.
References
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
-
2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for 2-Amino-4-chloro-5-methylbenzene sulfonic acid. Thermo Fisher Scientific. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]
-
Personal Protective Equipment to Use When Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]
-
4-Amino-N-(2-chlorophenyl)benzenesulfonamide SDS. ChemSrc. [Link]
Sources
- 1. 2-Amino-4-chlorobenzenesulphonamide | C6H7ClN2O2S | CID 77790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4140-83-4 | this compound - AiFChem [aifchem.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
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- 9. pppmag.com [pppmag.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
